Trifluoperazine Hydrochloride
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 3 approved indications. This drug has a black box warning from the FDA.
Trifluoperazine is only found in individuals that have used or taken this drug. It is a phenothiazine with actions similar to chlorpromazine. It is used as an antipsychotic and an antiemetic. [PubChem]Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
See also: Trifluoperazine (has active moiety).
特性
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDAOUXDMHXPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045085 | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440-17-5 | |
| Record name | Trifluoperazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trifluoperazine Hydrochloride mechanism of action in neurons
An In-depth Technical Guide to the Neuronal Mechanism of Action of Trifluoperazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction: Unraveling a Classic Antipsychotic
Trifluoperazine (TFP), a member of the phenothiazine class, represents a cornerstone in the history of psychopharmacology. First approved for medical use in 1959, it became a widely utilized "typical" or first-generation antipsychotic for the management of schizophrenia and other psychotic disorders.[1][2] While newer agents have since been developed, a deep understanding of TFP's mechanism of action remains fundamentally important for researchers in neuropharmacology and drug development. Its complex interplay with multiple neuronal systems provides a valuable model for the intricate nature of psychotropic drug action.
This guide moves beyond a surface-level description to provide an in-depth, technically-focused exploration of the molecular and cellular mechanisms by which this compound exerts its effects on neurons. We will dissect its primary interactions, explore its secondary targets that contribute to its broad pharmacological profile, and discuss emerging research that continues to refine our understanding of this multifaceted compound.
Part 1: The Cornerstone of Antipsychotic Efficacy: Dopamine D2 Receptor Antagonism
The principal therapeutic action of trifluoperazine in treating psychosis is unequivocally linked to its potent antagonism of dopamine receptors, specifically the D2 subtype.[3][4] In conditions like schizophrenia, the prevailing hypothesis points to a hyperactive dopaminergic system, particularly in the brain's mesolimbic pathway.[3][5] This overactivity is thought to underlie the "positive" symptoms of the disorder, such as hallucinations and delusions.[3][6]
Trifluoperazine acts as a competitive antagonist at these postsynaptic D2 receptors.[7][8] By occupying the receptor's binding site, it prevents the endogenous ligand, dopamine, from activating the receptor. This blockade effectively dampens the excessive dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[3][5] TFP also exhibits affinity for D1 receptors, contributing to its overall antidopaminergic profile.[1][9]
Dopamine D2 Receptor Signaling Cascade Interruption
The D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o alpha subunit. Upon activation by dopamine, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By blocking this receptor, trifluoperazine prevents this signaling cascade, thereby modulating downstream effectors like Protein Kinase A (PKA) and influencing neuronal excitability.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]
- 7. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Trifluoperazine Hydrochloride: Mechanism and Characterization as a Dopamine D1 and D2 Receptor Antagonist
Abstract
Trifluoperazine (TFP) is a prototypical phenothiazine-class typical antipsychotic agent with a long history in the management of psychotic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine receptors. This technical guide provides an in-depth exploration of Trifluoperazine Hydrochloride's mechanism of action, with a specific focus on its interaction with Dopamine D1 and D2 receptors. We will dissect its binding affinity profile, the resultant downstream signaling consequences, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding and practical framework for studying Trifluoperazine and other dopamine receptor antagonists.
Introduction: A Legacy Compound in Neuropharmacology
First approved for medical use in the United States in 1959, Trifluoperazine, often recognized by its former brand name Stelazine, became a cornerstone in the treatment of schizophrenia.[3][4] As a first-generation, or "typical," antipsychotic, its development was pivotal in establishing the "dopamine hypothesis" of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[5][6][7] While newer atypical antipsychotics with different side-effect profiles are now more common, TFP remains a valuable tool in both clinical settings and preclinical research due to its well-characterized and potent dopamine receptor blockade.[1][2] Beyond its antipsychotic and anxiolytic indications, TFP is also known to be a potent inhibitor of calmodulin, a key calcium-binding messenger protein, which contributes to its complex pharmacological profile and opens avenues for investigating other potential therapeutic uses.[4][8][9][10]
Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | [8][11] |
| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S | [8][11] |
| Molecular Weight | 480.4 g/mol | [8] |
| Parent Compound | Trifluoperazine (M.W. 407.50 g/mol ) | [3][12] |
| Appearance | Cream-colored, fine crystalline powder | [13] |
Core Mechanism: Antagonism of Dopamine D1 and D2 Receptors
The primary mechanism underlying TFP's antipsychotic effect is its ability to bind to and block postsynaptic dopamine receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[8][14] By acting as an antagonist, TFP prevents the endogenous neurotransmitter dopamine from binding to and activating these receptors, thereby reducing excessive dopaminergic signaling that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5][15]
Receptor Binding Affinity Profile
Trifluoperazine is not perfectly selective and interacts with a range of neurotransmitter receptors. However, its highest affinity is for the dopamine D2 receptor, a hallmark of typical antipsychotics.[5][6][16] The binding affinity of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Dopamine D2 | 1.1 - 2.63 | [17] |
| Dopamine D1 | Binds, but with lower affinity than D2 | [3] |
| Serotonin 5-HT2A | 24 | [17] |
| Histamine H1 | 17.5 | [3] |
Note: The precise Ki for the D1 receptor is less consistently reported but is acknowledged to be weaker than for the D2 receptor.
Downstream Signaling Consequences
Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of the enzyme adenylyl cyclase, which synthesizes the second messenger cyclic adenosine monophosphate (cAMP).
-
D1-like receptors (D1 and D5) are coupled to a stimulatory G-protein (Gs). When activated by dopamine, they increase adenylyl cyclase activity, leading to a rise in intracellular cAMP levels.[18]
-
D2-like receptors (D2, D3, and D4) are coupled to an inhibitory G-protein (Gi). Their activation by dopamine inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[19]
Trifluoperazine, by blocking both D1 and D2 receptors, prevents these dopamine-mediated changes in cAMP levels. This dual antagonism forms the basis of its functional activity and can be precisely measured in vitro.
Experimental Characterization: Protocols & Workflows
To empirically determine the affinity and functional potency of Trifluoperazine, specific in vitro assays are required. The following protocols represent industry-standard methods for characterizing dopamine receptor antagonists.
Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)
This assay directly measures the ability of a test compound (TFP) to displace a radioactive ligand ('radioligand') that is known to bind with high affinity to the receptor of interest. The result is an IC50 value (the concentration of TFP that displaces 50% of the radioligand), which can then be converted to a Ki value.
Objective: To determine the Ki of Trifluoperazine at the human Dopamine D2 receptor.
Materials:
-
Receptor Source: Membrane preparations from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).[20]
-
Radioligand: [³H]Spiperone or a similar D2-selective radioligand.[21][22]
-
Non-Specific Determinant: 10 µM (+)-Butaclamol or Haloperidol.[21]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[20][21]
-
Test Compound: this compound, serially diluted in Assay Buffer.
-
Hardware: 96-well plates, glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus (cell harvester), scintillation vials, scintillation counter.[21]
Procedure:
-
Preparation: On the day of the assay, thaw the receptor membrane preparation on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.
-
Plate Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:
-
Total Binding Wells: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL Non-Specific Determinant + 50 µL radioligand.
-
Competition Wells: 150 µL membranes + 50 µL of a Trifluoperazine dilution + 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[23]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the PEI-treated glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[20]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific signal.[21]
-
Counting: Place the dried filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each TFP concentration, calculate the percent inhibition of specific binding.
-
Plot percent inhibition versus the log concentration of TFP and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[24]
-
cAMP Functional Assay: Measuring Receptor Antagonism
This assay measures the functional consequence of receptor engagement by quantifying changes in intracellular cAMP levels. It confirms that the binding of TFP translates into a functional blockade of the receptor's signaling cascade.
Objective: To determine the functional potency (IC50) of Trifluoperazine in blocking agonist-induced signaling at D1 and D2 receptors.
Materials:
-
Cell Lines: HEK293 cells stably expressing either the human D1 or D2 receptor.
-
Agonists: A selective D1 agonist (e.g., SKF-38393) and a selective D2 agonist (e.g., Quinpirole).
-
Stimulant: Forskolin (used to directly activate adenylyl cyclase in the D2 assay).[19]
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, GloSensor™, AlphaScreen).[25]
-
Hardware: White, opaque 384-well or 96-well plates, plate reader capable of luminescence or fluorescence detection.
Procedure for D2 (Gi-coupled) Receptor Antagonism:
-
Cell Plating: Seed D2-expressing cells into a white, opaque assay plate and incubate overnight.[19]
-
Compound Addition: Remove culture medium. Add assay buffer containing serial dilutions of Trifluoperazine to the appropriate wells. Also include "agonist control" wells (no TFP) and "basal" wells (no TFP, no agonist).
-
Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow TFP to bind to the receptors.
-
Agonist Addition: Add the D2 agonist (e.g., Quinpirole) at a pre-determined EC₈₀ concentration (a concentration that gives 80% of its maximal inhibitory effect) to all wells except the "basal" wells.
-
Forskolin Stimulation: Add Forskolin to ALL wells to stimulate adenylyl cyclase and produce a robust cAMP signal. The D2 agonist will inhibit this signal, and TFP will block that inhibition.[19]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (this step typically includes cell lysis) and incubate for the recommended time (e.g., 60 minutes).
-
Data Acquisition: Read the plate using a luminometer or HTRF-compatible plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP response against the log concentration of Trifluoperazine. The data will show that as TFP concentration increases, it blocks the inhibitory effect of the D2 agonist, causing the cAMP level to return towards the forskolin-only control level. Fit the curve to determine the IC50 of functional antagonism.
The procedure for the D1 (Gs-coupled) receptor is similar but simpler: after pre-incubation with TFP, cells are stimulated with a D1 agonist (no Forskolin is needed). TFP will inhibit the agonist's ability to increase cAMP.
In Vivo and Clinical Relevance
The in vitro antagonism of D1 and D2 receptors translates directly to Trifluoperazine's in vivo effects. Positron Emission Tomography (PET) studies in humans have shown that clinical antipsychotic efficacy is achieved when 60-80% of the D2 receptors in the striatum are occupied by the drug.[7] However, occupancy above ~78% is strongly correlated with the emergence of extrapyramidal side effects (EPS), such as parkinsonism and dystonia, which are a direct result of excessive D2 blockade in the nigrostriatal pathway.[14][24] This narrow therapeutic window highlights the critical importance of understanding the dose-occupancy relationship, which is fundamentally dictated by the drug's binding affinity (Ki).
Conclusion
This compound is a powerful pharmacological tool and a historically significant therapeutic agent whose primary mechanism of action is the potent antagonism of dopamine D1 and D2 receptors. Its high affinity for the D2 receptor is central to both its therapeutic effects in psychosis and its potential for motor side effects. By employing rigorous in vitro methodologies such as radioligand binding and cAMP functional assays, researchers can precisely quantify its receptor interaction profile. A thorough understanding of these principles and protocols is essential for the continued study of dopaminergic systems and the development of next-generation neuromodulatory therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. jebms.org [jebms.org]
- 7. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 10. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoperazine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How antipsychotics work—From receptors to reality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Articles [globalrx.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Dopamine and antipsychotic drug action revisited | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Calmodulin Inhibitory Effects of Trifluoperazine Hydrochloride
This guide provides a comprehensive technical overview of the inhibitory interaction between Trifluoperazine Hydrochloride (TFP) and Calmodulin (CaM), a critical calcium-sensing protein. It is intended for researchers, scientists, and professionals in drug development who are investigating calmodulin-mediated signaling pathways and the mechanisms of small molecule inhibitors.
Part 1: Foundational Concepts: Calmodulin and Trifluoperazine
Calmodulin: The Versatile Calcium Messenger
Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding protein expressed in all eukaryotic cells.[1] It functions as a primary intracellular transducer of calcium signals, translating fluctuations in cytosolic Ca²⁺ concentration into a wide array of cellular responses.[2]
Structurally, CaM is a small, dumbbell-shaped protein of approximately 16.7 kDa, composed of 148 amino acids.[1] It features two globular domains, the N- and C-terminal domains, connected by a flexible central linker. Each domain contains two "EF-hand" motifs, which are high-affinity binding sites for calcium ions, allowing a single calmodulin molecule to bind up to four Ca²⁺ ions.[2]
The binding of calcium to calmodulin is a cooperative process that induces a profound conformational change.[3] In its calcium-free (apo-CaM) state, the protein exists in a more compact form. Upon saturation with Ca²⁺, the EF-hands undergo a rearrangement, exposing hydrophobic surfaces on each globular domain.[4] These exposed hydrophobic pockets are crucial for calmodulin's ability to recognize and bind to a multitude of target proteins, thereby modulating their activity.[4][5] Calmodulin's targets are diverse and include protein kinases (like CaMKII), phosphatases, ion channels, and transcription factors, implicating it in processes ranging from muscle contraction and neurotransmission to cell proliferation and apoptosis.[1][3]
This compound (TFP): A Phenothiazine with Diverse Actions
This compound is a phenothiazine derivative, widely recognized for its use as an antipsychotic and antiemetic agent.[6][7] Its therapeutic effects are primarily attributed to its antagonism of dopamine D1 and D2 receptors in the brain.[6][8]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine;dihydrochloride |
| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S |
| Molecular Weight | 480.4 g/mol [6] |
| Synthesis | Typically synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[9][10] |
Beyond its effects on dopamine receptors, TFP is a potent inhibitor of calmodulin.[11][12] This "off-target" effect has made TFP a valuable pharmacological tool for studying calmodulin-dependent processes and serves as a lead compound for the development of more specific calmodulin antagonists.
Part 2: The Molecular Interaction: TFP's Inhibition of Calmodulin
Mechanism of Action: A Conformational Hijacking
The inhibitory effect of Trifluoperazine on calmodulin is a direct consequence of its binding to the calcium-saturated form of the protein (Ca²⁺-CaM).[4] TFP interacts with the hydrophobic pockets that are exposed upon calcium binding.[4] This interaction induces a significant conformational change in Ca²⁺-CaM, causing the extended dumbbell-shaped protein to collapse into a more compact, globular structure.[4][13] By occupying these critical hydrophobic sites and altering the protein's conformation, TFP effectively prevents Ca²⁺-CaM from binding to and activating its downstream target enzymes and proteins.[4][14] This competitive inhibition is the cornerstone of TFP's action as a calmodulin antagonist.
Binding Sites and Stoichiometry
Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed the specifics of TFP's binding to calmodulin.[15][16] TFP binds to hydrophobic clefts in both the N- and C-terminal domains of Ca²⁺-CaM.[17] The binding stoichiometry is not fixed and can vary, with complexes of 1:1, 2:1, and 4:1 (TFP:CaM) being reported.[18] The C-terminal domain appears to have a higher affinity for TFP.[19] At a 2:1 ratio, one TFP molecule binds to the C-terminal hydrophobic pocket, and the second interacts with an interdomain site.[15]
Downstream Consequences of Calmodulin Inhibition
By sequestering Ca²⁺-CaM in an inactive conformation, TFP disrupts a multitude of cellular signaling pathways. For instance, it has been shown to inhibit the activity of calmodulin-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and phosphodiesterase.[20][21] This has far-reaching physiological consequences, including the blockage of catecholamine secretion from chromaffin cells, a process that is dependent on calmodulin.[11] The ability of TFP to interfere with these fundamental cellular processes has also led to investigations into its potential as an anticancer and antiviral agent.[22][23] However, it is important to note that TFP is not entirely specific to calmodulin and can inhibit other enzymes, such as certain ATPases, at higher concentrations.[12]
Part 3: Experimental Analysis of the TFP-Calmodulin Interaction
A multi-faceted approach is required to fully characterize the inhibitory effects of TFP on calmodulin. The following section details the key experimental protocols and data interpretation strategies.
Visualizing the Calmodulin Signaling Pathway and its Inhibition by TFP
The following diagram illustrates the central role of calmodulin in cellular signaling and how TFP intervenes.
Caption: Calmodulin signaling pathway and TFP inhibition.
Experimental Workflow for Characterizing TFP as a Calmodulin Inhibitor
The following workflow outlines a typical experimental pipeline for investigating the inhibitory properties of a compound like TFP on calmodulin.
Caption: Workflow for characterizing TFP's inhibition of Calmodulin.
Detailed Experimental Protocols
A prerequisite for in vitro assays is a highly pure calmodulin sample. A common method involves hydrophobic interaction chromatography.
Protocol: Calmodulin Purification using Phenyl Sepharose Chromatography
-
Lysis: Resuspend E. coli cells overexpressing calmodulin in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EGTA, 1 mM EDTA, 1 mM DTT, 0.1 mM PMSF) and lyse by sonication.[17]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,500 x g for 20 minutes) to pellet cellular debris.[17]
-
Binding: Apply the clarified lysate to a Phenyl Sepharose column equilibrated with lysis buffer.[17]
-
Washing: Wash the column extensively with a wash buffer containing Ca²⁺ (e.g., 25 mM Tris-HCl pH 7.4, 2 mM CaCl₂, 0.1 mM EDTA, 0.5 mM DTT) to remove unbound proteins.[17] A high salt wash (e.g., with 1 M NaCl) can be included to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound calmodulin using a buffer containing a calcium chelator like EGTA (e.g., 10 mM Tris-HCl pH 7.5, 2 mM EGTA), which will cause a conformational change in calmodulin, leading to its release from the hydrophobic resin.[17]
-
Verification: Confirm the purity and identity of the eluted calmodulin using SDS-PAGE and Western blotting.
This technique relies on the quenching of intrinsic tryptophan or tyrosine fluorescence of calmodulin upon TFP binding.
Protocol: Determining TFP-Calmodulin Binding Affinity
-
Solution Preparation:
-
Prepare a stock solution of purified calmodulin (e.g., 2-5 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM CaCl₂).
-
Prepare a concentrated stock solution of TFP hydrochloride in the same buffer.
-
-
Instrumentation Setup:
-
Set the fluorescence spectrophotometer to an excitation wavelength of ~280 nm (for tryptophan and tyrosine) and a scanning emission range of 300-400 nm.[24]
-
-
Titration:
-
Place the calmodulin solution in a quartz cuvette.
-
Sequentially add small aliquots of the TFP stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Measure the decrease in fluorescence intensity at the emission maximum (typically around 340-350 nm) as a function of TFP concentration.
-
Plot the change in fluorescence against the TFP concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).
-
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
Protocol: ITC Analysis of TFP-Calmodulin Interaction
-
Sample Preparation:
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells.
-
Load the calmodulin solution into the sample cell and the TFP solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, timed injections of the TFP solution into the calmodulin solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of TFP to calmodulin.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7]
-
This functional assay measures how TFP affects the activity of a known calmodulin-dependent enzyme.
Protocol: Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1)
-
Reaction Components:
-
Assay Buffer: e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂.
-
Bovine brain calmodulin.
-
Calmodulin-dependent phosphodiesterase (PDE1).
-
Substrate: cyclic AMP (cAMP).
-
TFP hydrochloride at various concentrations.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, calmodulin, PDE1, and varying concentrations of TFP.
-
Pre-incubate the mixture for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for TFP-calmodulin binding.
-
Initiate the enzymatic reaction by adding cAMP.
-
Incubate for a specific duration (e.g., 20-30 minutes).
-
Terminate the reaction (e.g., by boiling or adding a stop solution).
-
-
Detection:
-
Quantify the amount of AMP produced (or remaining cAMP) using a suitable method, such as a commercially available colorimetric or fluorescent assay kit.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition at each TFP concentration relative to a control without TFP.
-
Plot the percentage of inhibition versus the logarithm of the TFP concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of TFP that inhibits 50% of the enzyme's activity).
-
Quantitative Data Summary
The following table summarizes representative binding and inhibition constants for the interaction of TFP with calmodulin and calmodulin-dependent processes.
| Parameter | Value | Method | Organism/System |
| IC₅₀ | 2.2 x 10⁻⁶ M | Catecholamine Secretion (K⁺ induced) | Bovine Adrenal Chromaffin Cells[11] |
| IC₅₀ | 2 x 10⁻⁷ M | Catecholamine Secretion (Acetylcholine induced) | Bovine Adrenal Chromaffin Cells[11] |
| IC₅₀ | 28 µM | L-type Ca²⁺ Current Inhibition | Helix aspersa Neurons[26] |
| EC₅₀ | 5.2 µM | Ryanodine Receptor 2 Activation | Ventricular Myocytes[27] |
| Kd | 1-5 µM | TFP release from Ca²⁺₄-CaM | Not specified[18] |
| Binding Free Energy (ΔG) | -6.9 to -7.8 kcal/mol | Computational Docking | In silico[23] |
Note: Values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).
Part 4: Conclusion and Future Directions
This compound serves as a classic example of a small molecule inhibitor that targets the protein-protein interaction interface of a key signaling molecule. Its mechanism, which involves the calcium-dependent binding to hydrophobic pockets on calmodulin and the subsequent induction of an inhibitory conformational change, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for investigating this and similar interactions.
While TFP's lack of absolute specificity makes it more of a pharmacological tool than a therapeutic agent for calmodulin-related disorders, it remains an invaluable compound for probing the roles of calmodulin in cellular physiology and pathophysiology. Future research may focus on leveraging the structural understanding of the TFP-calmodulin complex to design more potent and selective calmodulin antagonists with therapeutic potential for a range of diseases, from cancer to neurological disorders.
Part 5: References
-
Stefan, M. I., et al. (2012). Calcium Input Frequency, Duration and Amplitude Differentially Modulate the Relative Activation of Calcineurin and CaMKII. PLoS ONE, 7(8), e43810. --INVALID-LINK--
-
Wikipedia. (n.d.). Calmodulin. Retrieved from --INVALID-LINK--
-
Tidow, H., & Nissen, P. (2013). Structural diversity of calmodulin binding to its target sites. FEBS Journal, 280(21), 5551-5565. --INVALID-LINK--
-
Biology Dictionary. (2017). Calmodulin. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Calmodulin Structure, Function & Examples. Retrieved from --INVALID-LINK--
-
O'Day, D. H. (2018). Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification. PLoS ONE, 13(6), e0197598. --INVALID-LINK--
-
Kaleka, K. S., et al. (2022). Pull-Down: Calmodulin-Binding Proteins l Protocol Preview. JoVE. --INVALID-LINK--
-
Vandonselaar, M., et al. (1994). Trifluoperazine-induced conformational change in Ca(2+)-calmodulin. Nature Structural Biology, 1(11), 795-801. --INVALID-LINK--
-
Vertessy, B. G., et al. (1998). Simultaneous binding of drugs with different chemical structures to Ca2+-calmodulin: crystallographic and spectroscopic studies. Biochemistry, 37(44), 15300-15310. --INVALID-LINK--
-
A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway. (2020). Journal of Cell Communication and Signaling, 15, 117-125. --INVALID-LINK--
-
Optimization of calmodulin-affinity chromatography for brain and organelles. (2018). Journal of Neuroscience Methods, 307, 219-227. --INVALID-LINK--
-
Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. (2022). International Journal of Drug Delivery Technology, 12(1), 56-61. --INVALID-LINK--
-
Proteopedia. (2019). Calmodulin JMU. Retrieved from --INVALID-LINK--
-
Interactions of the AntiPsychotic Drug Trifluoperazine with Calmodulin. (2010). Proteins: Structure, Function, and Bioinformatics, 78(10), 2265-2282. --INVALID-LINK--
-
Evaluation of trifluoperazine and compound 48/80 as selective antagonists of calmodulin activation of the Ca2+ pump ATPase. (1984). Cell Calcium, 5(3), 237-251. --INVALID-LINK--
-
Feldkamp, M. D., et al. (2010). Allosteric effects of the anti-psychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. --INVALID-LINK--
-
Wade, P. D., & Freed, L. A. (1982). Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry. Neuroscience, 7(9), 2277-2286. --INVALID-LINK--
-
Raess, B. U., & Vincenzi, F. F. (1980). Trifluoperazine inhibition of calmodulin-sensitive Ca2+-ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+-ATPase activities of human and rat red blood cells. Molecular Pharmacology, 18(2), 253-258. --INVALID-LINK--
-
Yar, T., et al. (1999). Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons. General Physiology and Biophysics, 18(2), 147-159. --INVALID-LINK--
-
Cook, W. J., et al. (1994). Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex. Biochemistry, 33(51), 15259-15265. --INVALID-LINK--
-
Craig, T. A., et al. (1988). Trifluoperazine binding to mutant calmodulins. Biochemistry, 27(25), 9075-9080. --INVALID-LINK--
-
Feldkamp, M. D., et al. (2010). Allosteric effects of the antipsychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. --INVALID-LINK--
-
The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. (2022). Frontiers in Pharmacology, 13, 1012104. --INVALID-LINK--
-
Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice. (2009). Molecular Pain, 5, 41. --INVALID-LINK--
-
Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. (2016). Journal of Computer Science & Systems Biology, 9(4). --INVALID-LINK--
-
Gpatindia. (2020). TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from --INVALID-LINK--
-
Trifluoperazine Nano‐Level Assay in Pharmaceutical Formulation Using a Green and Simple Spectrofluorometric Approach Based on. (2021). Luminescence, 36(5), 1546-1553. --INVALID-LINK--
-
formulation and in-vitro evaluation of this compound bilayer floating tablet. (2012). International Journal of Pharmacy and Biological Sciences, 2(1), 168-176. --INVALID-LINK--
-
Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin. (2014). Journal of Molecular Biology, 426(18), 3144-3158. --INVALID-LINK--
-
Qin, J., et al. (2009). Trifluoperazine: a ryanodine receptor agonist. Pflügers Archiv - European Journal of Physiology, 458(4), 643-651. --INVALID-LINK--
-
Google Patents. (n.d.). CN102690245A - Method for preparing this compound. Retrieved from --INVALID-LINK--
-
Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. (2020). Bio-protocol, 10(7), e3571. --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). Trifluoperazine (hydrochloride). Retrieved from --INVALID-LINK--
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from --INVALID-LINK--
-
A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. (2021). Frontiers in Cell and Developmental Biology, 9, 706915. --INVALID-LINK--
-
Spectral studies of the Ca2+-dependent interaction of trifluoperazine with S100b. (1986). Journal of Inorganic Biochemistry, 28(2-3), 155-163. --INVALID-LINK--
-
Studies on the interaction of daurisoline alkaloid derivatives and calmodulin by fluorescence spectroscopy. (1996). Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 28(1), 51-56. --INVALID-LINK--
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from --INVALID-LINK--
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). STAR Protocols, 5(4), 103737. --INVALID-LINK--
-
Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III). (1986). Journal of Biological Chemistry, 261(32), 14939-14944. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. BMRB Featured System: Calmodulin [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. Screening in a cell-based assay for inhibitors of microglial nitric oxide production reveals calmodulin-regulated protein kinases as potential drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Protein–protein interaction - Wikipedia [en.wikipedia.org]
- 9. learn.peaktutors.com [learn.peaktutors.com]
- 10. CN102690245A - Method for preparing this compound - Google Patents [patents.google.com]
- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Aspects and Prediction of Calmodulin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expression and Purification of Calmodulin for NMR and Other Biophysical Applications | Springer Nature Experiments [experiments.springernature.com]
- 16. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]
- 17. Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A high pressure study of calmodulin-ligand interactions using small-angle X-ray and elastic incoherent neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 21. Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 26. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to Trifluoperazine Hydrochloride's Modulation of Core Signal Transduction Pathways
This guide provides an in-depth exploration of the molecular mechanisms through which Trifluoperazine Hydrochloride (TFP), a cornerstone typical antipsychotic, exerts its pharmacological effects. Moving beyond its established clinical applications, we will dissect its interactions with key signal transduction pathways at a granular level. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFP's cellular impact.
Introduction: Beyond Dopamine Receptor Antagonism
Trifluoperazine, a member of the phenothiazine class, has been a mainstay in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy has long been attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] However, a deeper investigation reveals a more complex pharmacological profile. TFP's influence extends to a variety of other receptors and intracellular signaling molecules, leading to a cascade of downstream effects that are critical to both its therapeutic actions and its side-effect profile.[1][4] This guide will illuminate these multifaceted interactions, providing a technical roadmap for studying and understanding the intricate signaling web perturbed by this well-established compound.
Primary Molecular Targets: The Initiating Events
The journey of TFP's cellular impact begins at its primary binding sites. Understanding these initial interactions is fundamental to comprehending the subsequent signaling cascade.
Dopamine D2 Receptor Blockade
At the heart of TFP's antipsychotic action is its high-affinity antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).[1][2] TFP competitively binds to these receptors, preventing the endogenous ligand, dopamine, from activating them. This blockade directly impacts downstream signaling pathways regulated by D2 receptor activation.
| Target | IC50 Value | Reference |
| Dopamine D2 Receptor | 1.2 nM | [5][6] |
Calmodulin Inhibition
Beyond its effects on dopamine receptors, TFP is a well-characterized inhibitor of calmodulin (CaM).[5][7] Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key intracellular transducer of calcium signals.[8][9] By binding to CaM, TFP prevents the conformational changes induced by calcium, thereby inhibiting the activation of a multitude of CaM-dependent enzymes and proteins.[7][10] This interaction has profound implications for numerous cellular processes.
Dissecting the Downstream Dominoes: Key Signaling Pathways
The initial binding of TFP to its primary targets triggers a series of events that reverberate through several interconnected signaling pathways. Here, we explore the most significantly affected cascades.
The cAMP/PKA Pathway: A Tale of Inhibition
The dopamine D2 receptor is a Gi-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activity of Protein Kinase A (PKA). By blocking the D2 receptor, TFP disinhibits adenylyl cyclase, leading to an increase in cAMP levels and PKA activity.
Diagram 1: TFP's Effect on the cAMP/PKA Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 9. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Dopamine: A Technical Guide to the Non-Dopaminergic Targets of Trifluoperazine Hydrochloride
Abstract
Trifluoperazine (TFP), a cornerstone of typical antipsychotic therapy, is clinically recognized for its potent antagonism of the dopamine D2 receptor. However, a growing body of evidence reveals a complex pharmacological profile extending far beyond dopaminergic pathways. This technical guide provides an in-depth exploration of the non-dopaminergic targets of Trifluoperazine Hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive understanding of its multifaceted mechanism of action. We will delve into the critical interactions of TFP with calmodulin, sigma receptors, and various ion channels, elucidating the biochemical and cellular consequences of these engagements. Furthermore, this guide will present detailed experimental protocols to empower researchers to investigate these interactions in their own laboratories.
Introduction: Unmasking the Pleiotropic Nature of Trifluoperazine
For decades, the therapeutic efficacy of Trifluoperazine in managing psychosis has been primarily attributed to its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways.[1][2] This action effectively mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][4] However, the clinical presentation of TFP, including its side-effect profile and broader therapeutic potential, hints at a more intricate pharmacology.[5][6][7] Understanding the off-target interactions of TFP is not merely an academic exercise; it is crucial for rational drug design, predicting potential adverse effects, and exploring novel therapeutic applications for this well-established molecule.[8] This guide moves beyond the D2 receptor to illuminate the significant non-dopaminergic molecular targets of TFP.
Calmodulin: A Primary Non-Dopaminergic Target
One of the most extensively studied non-dopaminergic interactions of TFP is its high-affinity binding to calmodulin (CaM), a ubiquitous and essential calcium-binding protein that regulates a vast array of cellular processes.[9][10][11]
Mechanism of Trifluoperazine-Calmodulin Interaction
In the presence of calcium, calmodulin undergoes a conformational change, exposing hydrophobic pockets on its surface.[12] These pockets are the primary binding sites for TFP.[12] The binding of TFP to Ca2+-CaM is a calcium-dependent process; very little binding is observed in the absence of Ca2+.[13][14] Upon binding, TFP induces a further significant conformational change in calmodulin, causing the elongated, dumbbell-shaped protein to collapse into a more compact, globular form.[12][15] This structural alteration is critical as it prevents CaM from interacting with and activating its downstream target enzymes.[12]
Crystal structure analysis has revealed that TFP can bind to both the C-terminal and N-terminal domains of calmodulin.[9][15][16] The binding stoichiometry can vary, with reports showing complexes of one, two, or four TFP molecules per CaM molecule.[9] The binding to the C-terminal hydrophobic pocket appears to be the initial and primary interaction.[16]
Caption: TFP binds to Ca2+-activated Calmodulin, inducing a conformational change that inhibits its interaction with downstream targets.
Functional Consequences of Calmodulin Inhibition
By sequestering CaM, TFP effectively inhibits a multitude of CaM-dependent enzymes and signaling pathways. This includes, but is not limited to:
-
Cyclic Nucleotide Phosphodiesterases: Regulating intracellular levels of cAMP and cGMP.[11]
-
Adenylate Cyclase: Involved in the synthesis of cAMP.[11]
-
Ca2+/Calmodulin-dependent Protein Kinases (CaMKs): TFP is a potent inhibitor of CaMKIIα, a key player in synaptic plasticity and neuropathic pain.[17]
-
Store-Operated Calcium Entry (SOCE): TFP can lock open SOCE channels by preventing their Ca2+/CaM-dependent desensitization, leading to sustained elevated intracellular calcium levels.[18]
This broad inhibition of CaM-dependent signaling likely contributes to both the therapeutic and adverse effects of TFP.
Sigma Receptors: Modulating Calcium Signaling
Trifluoperazine and other phenothiazine neuroleptics exhibit a high affinity for sigma receptors, particularly the sigma-1 subtype.[19] Sigma-1 receptors are unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum-mitochondria interface.[19] They are involved in the modulation of various cellular processes, including intracellular calcium signaling.[19][20]
TFP acts as a sigma-1 receptor ligand, and its binding can attenuate calcium responses within cells.[19][20] By interacting with sigma-1 receptors, TFP can modulate the activity of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from endoplasmic reticulum stores.[19] This interaction provides another layer of complexity to TFP's influence on calcium homeostasis, distinct from its effects on calmodulin.
Caption: TFP modulates intracellular calcium signaling by binding to the Sigma-1 receptor at the endoplasmic reticulum.
Ion Channels: A Diverse Range of Interactions
Trifluoperazine directly interacts with and modulates the function of several types of ion channels, independent of its effects on calmodulin.
Voltage-Gated Sodium Channels
TFP has been shown to block the human cardiac sodium channel, Nav1.5, in a concentration-, state-, and use-dependent manner.[21] This blockade is independent of calmodulin inhibition.[21] The IC50 for this effect is approximately 15.5 µM.[21] This interaction is significant as it may contribute to the cardiac side effects, such as QT prolongation, sometimes observed with phenothiazine antipsychotics.[10][22]
Ryanodine Receptors (RyR2)
In ventricular myocytes, TFP can directly activate the type-2 ryanodine receptor (RyR2), the primary calcium release channel in the sarcoplasmic reticulum.[22] This activation is dose-dependent, with an EC50 of 5.2 µM, and occurs independently of calmodulin or calsequestrin.[22] This direct stimulation of RyR2 can lead to an initial increase in sarcoplasmic reticulum calcium release, followed by depletion of calcium stores over time.[22] This action could be a contributing factor to the arrhythmogenic potential of TFP.[22]
Other Receptor and Transporter Interactions
Beyond the well-defined targets above, TFP also exhibits antagonist properties at several other receptors, contributing to its broad pharmacological profile:[3]
-
Serotonin 5-HT2 receptors: Blockade of these receptors contributes to its antipsychotic effects.[3]
-
Alpha-adrenergic receptors: Antagonism can lead to vasodilation and hypotension.[3]
-
Histamine H1 receptors: Blockade is responsible for the sedative effects of the drug.[3]
-
P-glycoprotein: TFP is also known to inhibit this important drug efflux transporter.[23]
Quantitative Data Summary
| Target | Interaction | Affinity/Potency (approx.) | Functional Effect | Reference |
| Calmodulin | Binding/Inhibition | Half-maximal binding at 5.8 µM | Inhibition of downstream targets | [13][14] |
| Sigma-1 Receptor | Ligand Binding | High Affinity | Attenuation of Ca2+ responses | [19][20] |
| Nav1.5 Sodium Channel | Blockade | IC50 = 15.5 µM | Inhibition of Na+ current | [21] |
| Ryanodine Receptor 2 | Activation | EC50 = 5.2 µM | Increased Ca2+ release | [22] |
| Dopamine D2 Receptor | Antagonism | High Potency | Antipsychotic effect | [2][3] |
| α1-Adrenergic Receptor | Antagonism | Potent | Vasodilation | [23] |
| Histamine H1 Receptor | Antagonism | Ki = 17.5 nM | Sedation | [1] |
Experimental Protocols
Protocol: Assessing TFP Binding to Calmodulin via HPLC
This protocol is based on the principles of high-performance liquid chromatography (HPLC) binding assays to quantify the interaction between TFP and calmodulin.[13][14]
Objective: To determine the binding affinity and stoichiometry of TFP to calmodulin.
Materials:
-
Purified porcine brain calmodulin (or other source)
-
This compound
-
HPLC system with a UV detector
-
Molecular sieving column (e.g., TSK G2000SW)
-
Assay Buffer: 20 mM MOPS, 100 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.0
-
Control Buffer: Assay buffer with 1 mM EGTA instead of CaCl2
Procedure:
-
Standard Curve Generation: Prepare a series of TFP standards of known concentrations in the Assay Buffer. Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (e.g., 258 nm). Plot peak area versus concentration to generate a standard curve.
-
Binding Assay: a. Prepare a solution of calmodulin (e.g., 10 µg) in Assay Buffer. b. Add varying concentrations of TFP to the calmodulin solution. Incubate at room temperature for 15 minutes. c. As a control, prepare identical samples using the Control Buffer (containing EGTA) to measure non-specific binding. d. Inject each sample onto the HPLC system. The column will separate the protein-bound TFP from the free TFP. e. Quantify the amount of free TFP in the eluate using the standard curve.
-
Data Analysis: a. Calculate the amount of bound TFP by subtracting the free TFP from the total TFP added. b. Plot bound TFP versus free TFP. c. Perform a Scatchard analysis or fit the data to a suitable binding isotherm (e.g., one-site or two-site binding model) to determine the dissociation constant (Kd) and the number of binding sites (Bmax).
Protocol: Measuring TFP Effects on Intracellular Calcium using Fura-2 Microfluorimetry
This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TFP, which is indicative of its effects on targets like sigma-1 receptors and store-operated calcium entry.[19][20]
Objective: To investigate the effect of TFP on intracellular calcium dynamics.
Materials:
-
Cultured cells of interest (e.g., astrocytes, peritoneal macrophages)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340/380 nm excitation filters and a 510 nm emission filter)
Procedure:
-
Cell Loading: a. Plate cells on glass coverslips and grow to desired confluency. b. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. c. Incubate the cells with the loading solution for 30-60 minutes at 37°C. d. Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Imaging: a. Mount the coverslip onto the microscope stage and perfuse with HBSS containing Ca2+. b. Select a field of view with healthy cells and begin recording baseline fluorescence by alternating excitation between 340 nm and 380 nm. c. After establishing a stable baseline, perfuse the cells with a solution containing the desired concentration of TFP. d. Continue recording the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i. e. To investigate the role of extracellular calcium, switch to a Ca2+-free HBSS solution during the experiment.
-
Data Analysis: a. The F340/F380 ratio is proportional to the [Ca2+]i. b. Plot the fluorescence ratio over time to visualize the calcium response to TFP. c. Quantify parameters such as peak amplitude, duration of the response, and area under the curve.
Caption: Experimental workflow for assessing TFP's effect on intracellular calcium using Fura-2 microfluorimetry.
Conclusion
This compound is a pharmacologically complex agent with a range of clinically relevant non-dopaminergic targets. Its potent inhibition of calmodulin, modulation of sigma-1 receptors, and direct interactions with various ion channels contribute significantly to its overall therapeutic and adverse effect profile. A thorough understanding of these "off-target" effects is paramount for the scientific community. It not only allows for a more complete picture of how this widely used antipsychotic functions but also opens avenues for repurposing TFP and designing new chemical entities with more selective and refined pharmacological profiles. The experimental frameworks provided herein offer a starting point for researchers to further unravel the intricate molecular pharmacology of Trifluoperazine.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. goodrx.com [goodrx.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Trifluoperazine: Side Effects, Dosage, Uses, and More [healthline.com]
- 8. researchgate.net [researchgate.net]
- 9. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 12. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C. | Semantic Scholar [semanticscholar.org]
- 14. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Mechanism-Driven Phase I Translational Study of Trifluoperazine in Adults with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trifluoperazine blocks the human cardiac sodium channel, Nav1.5, independent of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Cellular Uptake and Distribution of Trifluoperazine Hydrochloride
Abstract
Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative, has long been utilized for its antipsychotic properties, primarily attributed to its antagonism of dopamine D2 receptors.[1][2] However, a growing body of evidence reveals a far more complex intracellular journey and a wider range of molecular interactions than previously understood. This technical guide provides a comprehensive exploration of the cellular uptake and subcellular distribution of TFP, offering researchers, scientists, and drug development professionals a detailed understanding of its multifaceted cellular lifecycle. We will delve into the mechanisms of its entry into the cell, its trafficking and accumulation within various organelles, and the intricate interplay of factors that govern its intracellular fate. This guide synthesizes current knowledge, presents detailed experimental protocols for studying TFP's cellular behavior, and provides visual representations of the key pathways involved.
Introduction: Beyond the Synapse - Trifluoperazine's Cellular Odyssey
Trifluoperazine's clinical efficacy in managing psychiatric disorders is well-established.[2][3] Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways of the brain.[1] However, to exert this effect, TFP must first traverse the plasma membrane and navigate the complex intracellular environment. Understanding this journey is crucial, not only for optimizing its therapeutic applications but also for uncovering its potential in other areas, such as oncology, where it has shown promising anti-cancer effects.[4][5]
This guide moves beyond the traditional pharmacological view of TFP as a simple receptor antagonist and instead focuses on its life within the cell. We will explore the physicochemical properties that govern its interaction with cellular membranes, the pathways it exploits for entry, its ultimate subcellular destinations, and the functional consequences of its accumulation in these compartments.
Crossing the Threshold: Mechanisms of Trifluoperazine Cellular Uptake
The entry of Trifluoperazine into a cell is a multi-step process influenced by its chemical properties and the dynamic nature of the plasma membrane. Evidence suggests a combination of passive diffusion and endocytic pathways.
Passive Diffusion: A Lipophilic Journey Across the Bilayer
Trifluoperazine is a lipophilic molecule, a characteristic that strongly favors its passive diffusion across the lipid bilayer of the plasma membrane.[6][7] This process is driven by the concentration gradient of the drug between the extracellular environment and the cytoplasm.
The interaction of TFP with the plasma membrane is not merely a simple passage. Studies have shown that TFP intercalates into phospholipid bilayers, causing a disturbance in the membrane structure.[8][9] This interaction is influenced by the lipid composition of the membrane, with a notable affinity for phosphatidylserine.[8] The insertion of the TFP molecule among the acyl chains of the phospholipids can increase membrane fluidity, which may, in turn, facilitate its own uptake.[9]
Causality in Experimental Design: The lipophilic nature of TFP is a key consideration when designing uptake experiments. The choice of vehicle for dissolving TFP is critical to ensure its bioavailability without introducing artifacts. Furthermore, understanding its interaction with membrane lipids helps in interpreting data from techniques like fluorescence microscopy, where changes in membrane properties could influence probe behavior.
The Role of Endocytosis: An Active Engulfment
While passive diffusion is a primary entry mechanism, evidence also points to the involvement of endocytosis, particularly clathrin-mediated endocytosis, in the uptake of TFP. Phenothiazine-derived antipsychotic drugs, including TFP, have been shown to inhibit clathrin-mediated endocytosis by targeting the GTPase activity of dynamin, a protein essential for the scission of endocytic vesicles from the plasma membrane.[10] This inhibitory effect suggests that TFP itself may be internalized via this pathway before it reaches concentrations high enough to block the process.
The involvement of endocytosis implies that TFP can be packaged into vesicles and transported into the cell's interior, providing a distinct pathway for its initial intracellular trafficking.
Self-Validating Protocol Insight: When investigating the role of endocytosis in TFP uptake, a robust experimental design would include specific inhibitors of clathrin-mediated endocytosis (e.g., chlorpromazine, dynasore) as controls. A significant reduction in TFP uptake in the presence of these inhibitors would provide strong evidence for the involvement of this pathway.
Intracellular Trafficking and Subcellular Sanctuaries: Where Does Trifluoperazine Go?
Once inside the cell, Trifluoperazine does not distribute uniformly. Instead, it exhibits a striking propensity to accumulate in specific organelles, most notably lysosomes and mitochondria. This sequestration is a critical determinant of its cellular effects and potential toxicity.
The Lysosome: A Cationic Trap
Trifluoperazine is a weak base, and this property is central to its significant accumulation in lysosomes, a phenomenon known as lysosomal sequestration or trapping.[4][11] The acidic environment of the lysosome (pH 4.5-5.0) leads to the protonation of the TFP molecule. This charged form is less membrane-permeable and becomes trapped within the organelle. This can lead to a massive concentration of TFP within lysosomes, far exceeding its concentration in the cytoplasm or the extracellular medium.
This lysosomal accumulation is not benign. High concentrations of TFP can lead to lysosomal membrane permeabilization (LMP), causing the release of lysosomal enzymes into the cytoplasm and triggering apoptotic cell death.[4][11]
The Mitochondrion: A Hub of Energy and a Target for Disruption
Mitochondria are another key destination for Trifluoperazine. Its accumulation in these organelles can have profound effects on cellular energy metabolism and survival. Studies have shown that TFP can:
-
Disrupt the Mitochondrial Membrane Potential: TFP can decrease the mitochondrial membrane potential, a critical component of oxidative phosphorylation.[3][8]
-
Inhibit the Electron Transport Chain: TFP has been shown to inhibit components of the electron transport chain, leading to a reduction in ATP production.[9]
-
Induce Oxidative Stress: By interfering with mitochondrial function, TFP can lead to the overproduction of reactive oxygen species (ROS).[3]
The culmination of these effects can trigger the intrinsic pathway of apoptosis.
Expert Insight: The dual localization of TFP in both lysosomes and mitochondria highlights the interconnectedness of these organelles. Lysosomal dysfunction induced by TFP can indirectly impact mitochondrial health, and vice versa. This interplay should be a key consideration in studies investigating the cytotoxic effects of TFP.
Factors Modulating Trifluoperazine Uptake and Distribution
The cellular uptake and distribution of TFP are not static processes but are influenced by a variety of factors:
-
Extracellular pH: The pH of the extracellular environment can influence the charge state of TFP and its ability to cross the plasma membrane.
-
Membrane Lipid Composition: As discussed, the lipid composition of the plasma membrane, particularly the presence of phosphatidylserine, can affect TFP's interaction and entry.[8]
-
P-glycoprotein (P-gp) Activity: TFP is an inhibitor of P-glycoprotein, an efflux pump that actively transports a wide range of substrates out of the cell.[1][12] Inhibition of P-gp by TFP can lead to its own increased intracellular accumulation, as well as that of other co-administered drugs that are P-gp substrates.
Experimental Protocols for Studying Trifluoperazine's Cellular Journey
To provide a practical framework for researchers, this section details key experimental protocols for investigating the cellular uptake and distribution of Trifluoperazine.
Protocol 1: Quantification of Cellular TFP Uptake using High-Performance Liquid Chromatography (HPLC)
This protocol describes a method to quantify the total amount of TFP taken up by cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with varying concentrations of TFP (e.g., 1-50 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Perform a protein assay to determine the protein concentration of each lysate for normalization.
-
Perform a liquid-liquid extraction of TFP from the cell lysate using an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
-
HPLC Analysis:
-
Evaporate the organic solvent and reconstitute the sample in the mobile phase.
-
Inject the sample into a C18 reverse-phase HPLC column.[13][14][15]
-
Use a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate buffer) at a specific pH.[13][14]
-
Detect TFP using a UV detector at its maximum absorbance wavelength (around 256 nm).[14]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of TFP.
-
Quantify the amount of TFP in the cell lysates by comparing their peak areas to the standard curve.
-
Normalize the TFP concentration to the protein concentration of the lysate.
-
Self-Validating System: The inclusion of a standard curve with each HPLC run is essential for accurate quantification. Additionally, spiking a known amount of TFP into an untreated cell lysate and measuring the recovery can validate the extraction efficiency.
Protocol 2: Visualization of TFP Subcellular Localization using Fluorescence Microscopy
This protocol allows for the visualization of TFP's distribution within different cellular compartments.
Methodology:
-
Cell Culture and Staining:
-
Grow cells on glass coverslips.
-
Treat cells with TFP for the desired time.
-
To visualize lysosomes, incubate the cells with a lysosome-specific fluorescent probe (e.g., LysoTracker Red) according to the manufacturer's instructions.
-
To visualize mitochondria, incubate the cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Green) according to the manufacturer's instructions.
-
To visualize the nucleus, stain with a nuclear dye (e.g., DAPI).
-
-
Fixation and Imaging:
-
Image Analysis:
-
Analyze the images for the colocalization of TFP's intrinsic fluorescence (if detectable and distinct) or a fluorescently labeled TFP analog with the organelle-specific probes.
-
Quantify the degree of colocalization using appropriate software.
-
Expert Insight: TFP itself exhibits some intrinsic fluorescence, but this can be weak and may overlap with other cellular autofluorescence. Therefore, the use of specific organelle probes is crucial for accurate localization. For more advanced studies, super-resolution microscopy techniques can provide a more detailed view of TFP's distribution within subcellular structures.[17][18]
Protocol 3: Subcellular Fractionation for Quantitative Distribution Analysis
This protocol allows for the biochemical separation of cellular organelles to quantify the amount of TFP in each fraction.
Methodology:
-
Cell Homogenization:
-
Harvest TFP-treated and control cells.
-
Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping the organelles intact.
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate different organelles based on their size and density.[19][20]
-
A low-speed spin (e.g., 1,000 x g) will pellet the nuclei.
-
A subsequent medium-speed spin (e.g., 10,000 x g) of the supernatant will pellet the mitochondria.
-
A high-speed spin (e.g., 100,000 x g) of the next supernatant will pellet the microsomal fraction (containing fragments of the endoplasmic reticulum and plasma membrane).
-
The final supernatant represents the cytosolic fraction.
-
-
TFP Quantification:
-
Extract TFP from each subcellular fraction.
-
Quantify the amount of TFP in each fraction using HPLC, as described in Protocol 1.
-
-
Analysis:
-
Determine the percentage of total cellular TFP present in each subcellular fraction.
-
Trustworthiness of the Protocol: To validate the purity of the subcellular fractions, it is essential to perform Western blotting for marker proteins specific to each organelle (e.g., histone H3 for the nucleus, COX IV for mitochondria, calnexin for the ER).
Visualizing the Pathways: A Diagrammatic Representation
To provide a clear visual summary of the concepts discussed, the following diagrams were generated using Graphviz.
Diagram 1: Cellular Uptake Pathways of Trifluoperazine
References
- 1. Contribution of trifluoperazine/lipid ratio and drug ionization to hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low concentration trifluoperazine promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoperazine increases fatty acid turnover in phospholipids in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 6. Recent Experimental Developments in Studying Passive Membrane Transport of Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Passive Diffusion, Transporters, and Membrane Trafficking-Mediated Processes in Cellular Drug Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoperazine causes a disturbance in glycerophospholipid monolayers containing phosphatidylserine (PS): effects of pH, acyl unsaturation, and proportion of PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoperazine induces domain formation in zwitterionic phosphatidylcholine but not in charged phosphatidylglycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane effects of trifluoperazine, dibucaine and praziquantel on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of drugs with lipid raft membrane domains as a possible target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Simultaneous RP-HPLC Estimation of this compound and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Fluorescence localization microscopy: The transition from concept to biological research tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. bitesizebio.com [bitesizebio.com]
Early-stage research on Trifluoperazine Hydrochloride derivatives
An In-depth Technical Guide to Early-Stage Research on Trifluoperazine Hydrochloride Derivatives
Foreword: Reimagining a Classic Phenothiazine
Trifluoperazine (TFP), a cornerstone of typical antipsychotic therapy for decades, is experiencing a scientific renaissance.[1][2] Initially developed for its potent dopamine D2 receptor antagonism in treating schizophrenia, its complex pharmacology is now being leveraged for new therapeutic applications.[3][4] This guide moves beyond its established psychiatric use to provide a technical framework for researchers engaged in the early-stage discovery and evaluation of novel Trifluoperazine derivatives. We will explore the rationale, synthesis, and preclinical assessment of these new chemical entities, with a focus on oncology, a field where TFP's polypharmacology shows significant promise.[5][6]
Our approach is grounded in the understanding that TFP is not merely a dopamine antagonist. It is a multifaceted molecule that engages with a variety of cellular targets, including calmodulin (CaM), a key calcium sensor, and various signaling pathways that regulate cell proliferation, survival, and metastasis.[7][8][9] It is this promiscuity that makes TFP an attractive scaffold for developing derivatives with enhanced potency and selectivity for new therapeutic indications, particularly in the treatment of aggressive and resistant cancers.[10][11]
Section 1: The Core Directive - Rationale for Derivatization
The primary impetus for designing TFP derivatives is to optimize its activity against non-psychiatric targets while potentially mitigating the extrapyramidal side effects associated with long-term dopamine receptor blockade.[12][13] Research has illuminated several key pathways and activities of TFP that are ripe for chemical modification and enhancement.
-
Anti-Proliferative and Pro-Apoptotic Activity: TFP has demonstrated potent anti-cancer effects across a range of cell lines, including glioblastoma, lung cancer, and melanoma.[10][14][15] This activity is often linked to its ability to induce cell cycle arrest and apoptosis.[5]
-
Inhibition of Metastasis: Studies have shown TFP can suppress cancer cell invasion and migration by modulating the AKT/β-catenin signaling pathway, downstream of the Dopamine Receptor D2 (DRD2).[16]
-
Disruption of Autophagy: In melanoma models, TFP has been shown to inhibit autophagic flux, a key survival mechanism for cancer cells, by preventing the fusion of autophagosomes with lysosomes.[15]
-
Calmodulin (CaM) Antagonism: TFP's inhibition of CaM disrupts numerous Ca2+-dependent signaling pathways crucial for cell proliferation and survival.[7][9] Derivatives can be designed to enhance this interaction.
-
Overcoming Drug Resistance: TFP has shown the ability to re-sensitize resistant cancer cells to conventional chemotherapy, such as cisplatin in urothelial carcinoma, by downregulating anti-apoptotic proteins like Bcl-xL.[11]
The strategic goal is to synthesize analogs that amplify one or more of these anti-cancer mechanisms while potentially reducing affinity for the D2 receptors in the nigrostriatal pathway to lessen motor side effects.
Section 2: Synthetic Strategy for Novel TFP Derivatives
The foundational structure of TFP, a 2-(trifluoromethyl)phenothiazine core linked to a piperazine side chain, offers multiple points for chemical modification.[17] The general synthesis involves the alkylation of the phenothiazine nitrogen.[17][18] Below is a representative, field-proven protocol for generating a novel N-substituted TFP derivative.
Experimental Protocol: Synthesis of a Hypothetical TFP Derivative (TFP-D1)
This protocol describes the synthesis of a derivative where the N-methyl group on the piperazine ring is replaced with a larger, hypothetical functional group (e.g., a benzyl group), starting from 2-(trifluoromethyl)-10H-phenothiazine.[19]
Step 1: Synthesis of the Piperazine Side Chain
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-benzylpiperazine in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-bromo-3-chloropropane dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-N'-(3-chloropropyl)piperazine. Purify via column chromatography.
Step 2: Condensation with the Phenothiazine Core
-
To a solution of 2-(trifluoromethyl)-10H-phenothiazine in anhydrous toluene, add sodium amide (NaNH2).[17]
-
Heat the mixture to reflux for 2 hours to facilitate the deprotonation of the phenothiazine nitrogen.
-
Cool the mixture slightly and add the purified N-benzyl-N'-(3-chloropropyl)piperazine side chain from Step 1.
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor progress by TLC.
-
After cooling to room temperature, carefully add water to quench the excess sodium amide.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude TFP-D1.
Step 3: Purification and Characterization
-
Purify the crude product using silica gel column chromatography.
-
Characterize the final compound using:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HR-MS): To confirm the molecular weight and elemental composition.[19]
-
Purity Assessment: Via High-Performance Liquid Chromatography (HPLC) to ensure >95% purity for biological assays.
-
Workflow Visualization
Caption: General workflow for the synthesis of a TFP derivative.
Section 3: Preclinical In Vitro Evaluation
A hierarchical screening approach is essential for efficiently evaluating newly synthesized derivatives. The process begins with broad cytotoxicity screening, followed by more targeted mechanistic assays for promising candidates.
Primary Screening: Anti-Proliferative Activity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., U87MG glioblastoma cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[10][11]
-
Compound Treatment: Prepare serial dilutions of the TFP derivatives and the parent TFP compound in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Comparative IC₅₀ Values
Summarizing cytotoxicity data in a table allows for direct comparison of the potency of new derivatives against the parent compound.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Trifluoperazine | U87MG (Glioblastoma) | ~10 µM | [10] |
| Derivative 3dc | U87MG (Glioblastoma) | 2.3 µM | [10] |
| Derivative 3dd | U87MG (Glioblastoma) | 2.2 µM | [10] |
| Trifluoperazine | Ca922 (Oral Cancer) | 14 µM | [19] |
| Derivative A4 | Ca922 (Oral Cancer) | 4.9 µM | [19] |
This table presents published data demonstrating the successful enhancement of anti-cancer potency in novel derivatives.
Section 4: Elucidating the Mechanism of Action (MoA)
Once a derivative demonstrates superior potency to the parent compound, the next critical step is to investigate its MoA. Based on existing literature, a key pathway implicated in TFP's anti-metastatic effects involves the DRD2-mediated inhibition of AKT and β-catenin signaling.[16]
Signaling Pathway: DRD2/AKT/β-Catenin Axis
TFP's antagonism of DRD2 has been shown to decrease the phosphorylation of AKT, a central node in cell survival signaling.[16] This, in turn, prevents the phosphorylation of β-catenin at Ser552, inhibiting its nuclear translocation and subsequent transcription of target genes like vascular endothelial growth factor (VEGF), which is critical for angiogenesis and metastasis.[16]
Caption: TFP-mediated inhibition of the DRD2/AKT/β-Catenin pathway.
Experimental Protocol: Western Blot Analysis
Western blotting allows for the quantification of changes in protein expression and phosphorylation status, providing direct evidence of pathway modulation.
-
Cell Treatment & Lysis: Treat cancer cells with the IC₅₀ concentration of the lead derivative for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins (e.g., anti-p-AKT, anti-total-AKT, anti-p-β-catenin, anti-total-β-catenin, and a loading control like anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels, and then to the loading control.
A successful derivative would be expected to significantly decrease the ratio of p-AKT/total-AKT and p-β-catenin/total-β-catenin compared to untreated cells.
Section 5: Transition to In Vivo Validation
While in vitro assays are crucial for initial screening and mechanistic studies, in vivo validation is the definitive test of a derivative's therapeutic potential. Promising candidates from in vitro studies should be advanced to animal models.
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for an in vivo xenograft efficacy study.
In vivo studies, such as the orthotopic brain xenograft mouse model used to evaluate glioblastoma therapies, are critical for assessing a compound's ability to reduce tumor size and increase survival time in a complex biological system.[10] The derivative 3dc, for example, confirmed its in vitro potency by showing a significant reduction in tumor size and increased survival in such a model.[10]
Conclusion
The early-stage research and development of Trifluoperazine derivatives represent a promising strategy in drug discovery, particularly for repurposing an established therapeutic for new, challenging diseases like cancer. The key to success lies in a logical, multi-tiered approach that begins with a clear rationale for derivatization, proceeds through robust synthetic and purification protocols, and employs a hierarchy of in vitro assays to identify potent leads. Finally, elucidating the mechanism of action and validating efficacy in relevant in vivo models are the ultimate arbiters of preclinical success. This guide provides a foundational framework for researchers to rationally design and evaluate the next generation of phenothiazine-based therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Trifluoperazine - NeuRA Library [library.neura.edu.au]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing trifluoperazine for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repositioning of the antipsychotic trifluoperazine: Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Repurposing of antipsychotic trifluoperazine for treating brain metastasis, lung metastasis and bone metastasis of melanoma by disrupting autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 18. CN102690245A - Method for preparing this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Dichotomous Role of Trifluoperazine Hydrochloride in Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine hydrochloride (TFP), a phenothiazine derivative and a classical antipsychotic, has garnered significant attention for its potent anticancer activities. Its efficacy stems from its ability to modulate fundamental cellular processes, primarily autophagy and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which TFP exerts its dual influence on these pathways. We will dissect the core signaling cascades, present detailed, field-proven experimental protocols for their investigation, and synthesize the data to illuminate the complex interplay between TFP-induced autophagy and apoptosis. This document is intended to serve as a comprehensive resource for researchers aiming to elucidate the therapeutic potential of TFP and similar compounds in oncology and other disease areas.
Introduction to this compound (TFP): Beyond its Antipsychotic Function
Trifluoperazine has been traditionally used in the management of psychiatric disorders, primarily through its action as a dopamine D2 receptor antagonist.[1] However, a growing body of evidence reveals its capacity to induce cell death in various cancer cell lines, including those of colorectal cancer, glioblastoma, and multiple myeloma.[1][2][3] This has spurred interest in repurposing TFP as an anticancer agent. The antitumor effects of TFP are multifaceted, involving the induction of cell cycle arrest, apoptosis, and modulation of autophagy.[2][4] A key aspect of its mechanism is its function as a calmodulin inhibitor, which can disrupt calcium signaling pathways, a critical component in both cell survival and death.[2][5]
The Dual Roles of Autophagy and Apoptosis in Cellular Homeostasis
Autophagy and apoptosis are two distinct, yet interconnected, cellular processes crucial for maintaining tissue homeostasis. Autophagy is a catabolic "self-eating" process where cellular components are degraded and recycled. This process is essential for cellular renovation and survival under stress. Apoptosis, or programmed cell death, is a mechanism to eliminate damaged or unwanted cells in a controlled manner, preventing inflammation. The balance between these two pathways is critical, and its dysregulation is a hallmark of many diseases, including cancer.
TFP as a Modulator of Autophagy
The role of TFP in autophagy is complex and appears to be context-dependent. In some cancer types, such as glioblastoma, TFP has been identified as an autophagy inhibitor.[3][6] It is suggested to impair the acidification of lysosomes, thereby disrupting autophagic flux.[6] Conversely, in other contexts like oral cancer, TFP has been shown to induce autophagy.[7][8] This induction of autophagy can, in some cases, contribute to cell death.[7] In multiple myeloma, TFP has been found to inhibit autophagy, which in turn leads to the induction of apoptosis.[1][4]
Mechanistic Insights into TFP-Induced Autophagy Modulation
The precise molecular targets of TFP in the autophagy pathway are still under investigation. However, its known inhibitory effects on calmodulin and dopamine receptors likely play a significant role.[2][9] Disruption of calcium homeostasis by TFP can impact several autophagy-regulating kinases. Furthermore, TFP has been shown to target NUPR1, a protein involved in the regulation of autophagy and apoptosis in multiple myeloma.[1][4]
Caption: TFP's multifaceted impact on autophagy signaling pathways.
Experimental Validation of Autophagic Flux in Response to TFP
To accurately assess the effect of TFP on autophagy, it is crucial to measure autophagic flux—the entire process from autophagosome formation to lysosomal degradation.[10]
The conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagosome formation.[11][12] An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells to be semi-confluent (70-75%). Treat cells with the desired concentration of TFP for various time points. Include both untreated and positive controls (e.g., rapamycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein on a 15% polyacrylamide gel.[13] Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[13] Incubate with a primary antibody against LC3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[13] LC3-I typically runs at 16-18 kDa, while LC3-II runs at 14-16 kDa.
-
Analysis: Quantify the band intensities and calculate the LC3-II/β-actin or LC3-II/LC3-I ratio.
Causality and Self-Validation: To distinguish between increased autophagosome formation and a block in degradation, this assay should be performed in the presence and absence of lysosomal inhibitors like chloroquine or bafilomycin A1. A greater accumulation of LC3-II in the presence of the inhibitor and TFP compared to the inhibitor alone indicates an increase in autophagic flux.
This microscopy-based assay utilizes a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor autophagic flux.[14][15] In neutral pH autophagosomes, both GFP and mRFP fluoresce (yellow puncta).[16] Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, leaving only the mRFP signal (red puncta).[14][15]
Step-by-Step Methodology:
-
Transfection: Transfect cells with the mRFP-GFP-LC3 plasmid.
-
Treatment: Treat the transfected cells with TFP.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of yellow and red puncta per cell. An increase in red puncta indicates a successful autophagic flux.
TFP's Pro-Apoptotic Activity
TFP is a potent inducer of apoptosis in a variety of cancer cells.[2][7] This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[2][5]
Signaling Cascades in TFP-Mediated Apoptosis
TFP-induced apoptosis is often initiated by the generation of reactive oxygen species (ROS) and disruption of intracellular calcium homeostasis.[5][17] This leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5][18] Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[8][18] TFP has also been shown to modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[2]
References
- 1. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway [ijbs.com]
- 8. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence | Bio-Techne [bio-techne.com]
- 17. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Trifluoperazine Hydrochloride's Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoperazine hydrochloride (TFP), a quintessential first-generation antipsychotic of the phenothiazine class, has been a cornerstone in psychiatric medicine for decades.[1] While its clinical efficacy is primarily attributed to the antagonism of dopamine D2 receptors, a deeper dive into its molecular interactions reveals a complex profile with profound implications for the fundamental mechanisms of neural information processing.[2][3] This technical guide provides a comprehensive exploration of the multifaceted impact of trifluoperazine on synaptic plasticity, the cellular correlate of learning and memory. We will dissect the core mechanistic pathways, including but not limited to dopaminergic modulation, calmodulin inhibition, and alterations in calcium homeostasis, through which TFP exerts its influence. This document is designed to serve as a vital resource for researchers in neuroscience and pharmacology, offering not only a thorough synthesis of the current understanding but also detailed, field-proven experimental protocols to investigate these effects.
Introduction: Beyond Dopamine Blockade
Trifluoperazine is clinically indicated for the management of schizophrenia and short-term treatment of generalized anxiety disorder.[1] Its primary mechanism of action involves blocking postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways, thereby mitigating the positive symptoms of psychosis such as hallucinations and delusions.[1][4][5] However, TFP's pharmacological footprint extends to other neurotransmitter systems, including serotonergic, adrenergic, and histaminergic receptors, albeit with varying affinities.[2]
Crucially for the study of synaptic plasticity, TFP is a potent antagonist of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that acts as a key transducer in numerous intracellular signaling cascades.[6][7][8][9] This dual action—on dopamine receptors and calmodulin—positions TFP as a powerful tool to probe the intricate interplay between neuromodulation and the core machinery of synaptic modification.
The Bedrock of Cognition: Synaptic Plasticity
Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a dynamic process that underpins learning, memory formation, and cognitive function. The two most extensively studied forms are:
-
Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response of the postsynaptic neuron.[10]
-
Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy that can result from prolonged low-frequency stimulation.[10]
Both LTP and LTD are heavily dependent on the influx of calcium (Ca²⁺) through postsynaptic receptors, primarily the N-methyl-D-aspartate (NMDA) receptor, which then activates a cascade of downstream signaling molecules.
Core Mechanistic Pathways of Trifluoperazine's Influence
Trifluoperazine's impact on synaptic plasticity is not monolithic but rather a convergence of effects on several critical signaling nodes.
Disruption of Dopaminergic Modulation
Dopamine, acting through its various receptor subtypes, is a powerful modulator of synaptic plasticity. Dopamine D2-like receptors (D2R), in particular, play a crucial bidirectional regulatory role.[11] Antagonism of these receptors by TFP disrupts this delicate balance.
-
Inhibition of LTP and LTD: Studies using D2R antagonists have demonstrated a prevention of both synaptic potentiation and depression in the hippocampal CA1 region.[11] This suggests that D2R activity is permissive for both strengthening and weakening of synapses.
-
Altered Plasticity in D2R-Null Models: In mice lacking D2 receptors, the typical induction of LTD at corticostriatal synapses is absent; instead, the same stimulation protocol elicits LTP.[12][13][14] This highlights the pivotal role of D2Rs in determining the direction of synaptic change.
By blocking D2 receptors, TFP effectively uncouples a key modulatory input, thereby constraining the dynamic range of synaptic modification.
Figure 1: Dopamine D2 Receptor Antagonism by Trifluoperazine.
Calmodulin Antagonism: A Direct Hit on Calcium Signaling
Perhaps the most direct mechanism by which TFP inhibits synaptic potentiation is through its binding to calmodulin.[6] The induction of many forms of LTP is critically dependent on a large, transient rise in postsynaptic Ca²⁺, which binds to calmodulin. The Ca²⁺/CaM complex then activates downstream effectors, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
-
Inhibition of LTP Induction: Seminal studies have shown that TFP inhibits hippocampal LTP.[6][15] This effect is directly linked to its calmodulin-blocking activity.
-
Suppression of CaMKII Activity: By sequestering calmodulin, TFP prevents the activation of CaMKII, a kinase essential for phosphorylating AMPA receptors and driving their insertion into the postsynaptic membrane—a key step in LTP expression.[7]
-
Altered Protein Phosphorylation: TFP has been shown to inhibit the phosphorylation of a 40,000 dalton protein in a dose-dependent manner, a process that is stimulated by calmodulin.[6]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine inhibits hippocampal long-term potentiation and the phosphorylation of a 40,000 dalton protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine binding to porcine brain calmodulin and skeletal muscle troponin C. | Semantic Scholar [semanticscholar.org]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. Frontiers | Bidirectional Regulation of Hippocampal Synaptic Plasticity and Modulation of Cumulative Spatial Memory by Dopamine D2-Like Receptors [frontiersin.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Abnormal Synaptic Plasticity in the Striatum of Mice Lacking Dopamine D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abnormal synaptic plasticity in the striatum of mice lacking dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluoperazine inhibits hippocampal long-term potentiation and the phosphorylation of a 40,000 dalton protein | Semantic Scholar [semanticscholar.org]
Unlocking New Therapeutic Frontiers: An In-depth Technical Guide to the Off-Label Research Applications of Trifluoperazine Hydrochloride
Introduction: Re-examining a Classic Antipsychotic
Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative, has been a cornerstone in the management of psychotic disorders, particularly schizophrenia, for decades.[1][2][3] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][4][5] However, a growing body of preclinical evidence has unveiled a far more versatile pharmacological profile for TFP, extending well beyond its established antipsychotic effects. Researchers and drug development professionals are now keenly exploring its off-label potential in a diverse range of therapeutic areas, including oncology, virology, and neuroscience.
This technical guide provides a comprehensive exploration of the off-label research applications of this compound. We will delve into the molecular mechanisms underpinning its therapeutic potential in various disease models, present detailed experimental protocols for its investigation, and offer insights into its repurposing as a novel therapeutic agent.
I. Trifluoperazine in Oncology Research: A Multi-pronged Anti-Cancer Agent
The repurposing of existing drugs for cancer therapy is a highly effective strategy, and TFP has emerged as a promising candidate with demonstrated anti-tumor effects against several cancer types.[6] Its efficacy stems from its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation, survival, metastasis, and drug resistance.
A. Core Mechanisms of Action in Cancer
TFP's anti-cancer activity is not mediated by a single target but rather through a constellation of effects on key cellular processes:
-
Calmodulin (CaM) Inhibition: TFP is a known calmodulin antagonist.[7][8][9] By binding to and inhibiting CaM, a key calcium-binding protein, TFP disrupts downstream Ca2+-dependent signaling pathways that are crucial for cell proliferation and invasion.[10][11][12]
-
Dopamine Receptor D2 (DRD2) Antagonism: In some cancers, TFP's ability to block DRD2 receptors has been linked to its anti-metastatic effects. This action can lead to the modulation of pathways like the β-catenin signaling cascade.[13]
-
Autophagy Inhibition: TFP has been identified as a novel autophagy inhibitor.[14][15][16] It can disrupt autophagy flux by impairing the acidification of lysosomes, leading to the accumulation of autophagosomes and ultimately inducing apoptosis in cancer cells.[15][16][17] In some contexts, TFP has been shown to inhibit autophagy and target the nuclear protein 1 (NUPR1) in multiple myeloma.[18]
-
PI3K/Akt/mTOR Pathway Inhibition: TFP has been shown to suppress the PI3K/Akt signaling pathway in various cancer models, including ovarian cancer and pulmonary arterial hypertension.[19][20] This inhibition can lead to reduced cell proliferation and survival.
-
Induction of Apoptosis and Cell Cycle Arrest: TFP can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][7] It has been shown to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in colorectal cancer cells.[6] Furthermore, TFP can induce G0/G1 cell cycle arrest by downregulating key cell cycle proteins.[6]
B. Key Signaling Pathways Targeted by Trifluoperazine in Cancer
The following diagram illustrates the major signaling pathways modulated by TFP in cancer cells, leading to its anti-tumor effects.
Caption: Key signaling pathways modulated by Trifluoperazine in cancer cells.
C. Quantitative Data: In Vitro Efficacy of Trifluoperazine
The following table summarizes the in vitro efficacy of TFP across various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line(s) | Reported IC50 Values (µM) | Key Findings | Reference(s) |
| Glioblastoma | U251, U87, P3 | 15 - 16 | Increases radiosensitivity, inhibits autophagy, impairs homologous recombination. | [15][16] |
| Lung Cancer | A549, CL141 | Not specified | Inhibits cancer stem cell tumor spheroid formation, overcomes drug resistance. | [7][8] |
| Multiple Myeloma | U266, RPMI 8226 | Not specified | Induces apoptosis by inhibiting autophagy and targeting NUPR1. | [18] |
| Colorectal Cancer | HCT116, CT26 | Not specified | Induces G0/G1 cell cycle arrest and mitochondria-mediated intrinsic apoptosis. | [6] |
| Urothelial Carcinoma | T24/R (cisplatin-resistant) | ~25 (for apoptosis) | Reduces drug resistance, enhances cisplatin efficacy. | [21] |
| Ovarian Cancer | ES-2, SK-OV-3, ID8 | Dose-dependent inhibition | Inhibits cell growth, migration, and invasion; increases apoptosis and ROS levels. | [20] |
D. Experimental Protocols: Investigating TFP's Anti-Cancer Effects
This protocol assesses the cytotoxic effects of TFP on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (TFP) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Prepare serial dilutions of TFP in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 5, 10, 20 µM).[22]
-
Replace the medium in the wells with the TFP-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest TFP dose.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
This protocol evaluates the in vivo anti-tumor efficacy of TFP.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., T24/R cisplatin-resistant urothelial carcinoma cells)[21]
-
Matrigel
-
This compound for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[21]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, TFP alone, chemotherapy alone, TFP + chemotherapy).
-
Administer TFP via intraperitoneal injection at a predetermined dose and schedule (e.g., 10 mg/kg/day).[4][12]
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
II. Trifluoperazine in Virology Research: A Host-Targeted Antiviral Strategy
The emergence of drug-resistant viral strains necessitates the development of new antiviral therapies. TFP has shown promise as a broad-spectrum antiviral agent that targets host cellular pathways essential for viral replication, a strategy that may be less prone to the development of resistance.[10][11]
A. Mechanism of Antiviral Action
TFP's antiviral activity is primarily linked to its ability to modulate the host cell's protein synthesis machinery.
-
PERK-eIF2α Axis Modulation: TFP has been shown to increase the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), a key regulator of protein synthesis.[10][11][23] This phosphorylation is dependent on the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK).[23] By inducing eIF2α phosphorylation, TFP can decelerate protein translation, thereby inhibiting the replication of both RNA and DNA viruses that rely on the host's protein synthesis machinery.[10][11]
-
Calmodulin (CaM) Involvement: The antiviral activity of TFP appears to be mediated through its interaction with calmodulin, while its antagonism of the dopamine D2 receptor is not involved.[11][23]
-
Inhibition of Viral Uncoating: In the context of flaviviruses like Dengue (DENV) and Zika (ZIKV), TFP has been shown to target the uncoating of the virus during its entry into the host cell.[24]
B. Antiviral Signaling Pathway of Trifluoperazine
The following diagram illustrates how TFP inhibits viral replication by targeting a host cell signaling pathway.
Caption: TFP's antiviral mechanism via the PERK-eIF2α signaling pathway.
C. Experimental Protocol: In Vitro Antiviral Assay
This protocol is designed to assess the antiviral efficacy of TFP against a specific virus.
-
Materials:
-
Host cell line susceptible to the virus (e.g., A549 or Vero cells)
-
Virus stock of known titer
-
Complete culture medium
-
This compound (TFP)
-
96-well plates
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or TCID50 assay)
-
-
Procedure:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various non-cytotoxic concentrations of TFP for a specified period (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the corresponding concentrations of TFP.
-
Incubate for a period sufficient for viral replication (e.g., 24-48 hours).
-
Harvest the cell supernatant or cell lysate to quantify the viral titer or viral nucleic acid levels.
-
Determine the 50% effective concentration (EC50) of TFP.
-
III. Trifluoperazine in Neuroscience Research: Beyond Antipsychotic Action
Recent research has uncovered novel applications for TFP in various neurological and neurodevelopmental disorders, distinct from its traditional use in schizophrenia.
A. Emerging Applications and Mechanisms in Neuroscience
-
Neuropathic Pain: TFP has been shown to reverse established neuropathic pain in animal models.[25] This effect is attributed to its ability to inhibit Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme involved in the maintenance of neuropathic pain.[25]
-
Traumatic Brain Injury (TBI): TFP has demonstrated neuroprotective effects in TBI models by reducing apoptosis and inflammatory responses.[26] This is achieved by preventing the accumulation of Aquaporin-4 (AQP4), a water channel protein, on the surface of brain cells, which can help to mitigate cerebral edema.[26]
-
Fragile X Syndrome (FXS): In a mouse model of FXS, low-dose TFP was found to correct multiple behavioral symptoms associated with the disorder.[27] The therapeutic effect is linked to its ability to normalize the aberrantly elevated PI3K/Akt-S6K1 signaling pathway and enhanced protein synthesis.[27]
-
Tuberous Sclerosis Complex (TSC): TFP has shown promise in inhibiting the growth of cells derived from TSC-related tumors by disrupting mTORC1 signaling and autophagy.[28]
B. Experimental Workflow: Assessing TFP in a Neuropathic Pain Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of TFP in a rodent model of neuropathic pain.
Caption: Experimental workflow for evaluating TFP in a neuropathic pain model.
IV. Concluding Remarks and Future Directions
This compound, a long-established antipsychotic, is experiencing a renaissance in drug discovery and development. Its multifaceted pharmacological profile, characterized by its ability to modulate key cellular pathways such as calmodulin signaling, autophagy, and the PI3K/Akt cascade, has positioned it as a compelling candidate for repurposing in oncology, virology, and neuroscience. The preclinical data presented in this guide underscore the vast therapeutic potential that lies dormant in well-characterized drugs.
Further research is warranted to fully elucidate the intricate molecular mechanisms of TFP in these novel contexts and to translate these promising preclinical findings into clinical applications. The self-validating nature of the described protocols provides a robust framework for researchers to build upon, paving the way for the development of new therapeutic strategies for some of the most challenging diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]
- 3. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment [mdpi.com]
- 9. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.lih.lu [researchportal.lih.lu]
- 16. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repurposing of antipsychotic trifluoperazine for treating brain metastasis, lung metastasis and bone metastasis of melanoma by disrupting autophagy flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 23. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of dengue virus infection by trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Trifluoperazine reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Trifluoperazine Hydrochloride Protocol for In Vitro Cell Culture Studies
Abstract
Trifluoperazine Hydrochloride (TFP) is a phenothiazine-class antipsychotic agent that has garnered significant interest for drug repurposing, particularly in oncology and neuroscience research.[1][2] Its primary mechanisms of action involve the antagonism of dopamine D2 receptors and the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[3][4][5][6] This dual activity allows TFP to modulate pathways controlling cell proliferation, apoptosis, migration, and autophagy, making it a valuable tool for in vitro investigation.[1][7][8] This guide provides a comprehensive framework for utilizing TFP in cell culture, detailing everything from stock solution preparation to functional assays, ensuring researchers can generate reliable and reproducible data.
Core Mechanisms of Action
Understanding TFP's molecular targets is critical for designing relevant experiments and interpreting results.
-
Dopamine Receptor (D2) Antagonism: TFP blocks D2 receptors, which are implicated in the proliferation and survival of certain cancer cells, such as glioblastoma and breast cancer.[3][9][10] By inhibiting this pathway, TFP can disrupt downstream signaling cascades, including the AKT/β-catenin pathway, leading to reduced cell invasion and angiogenesis.[9][10]
-
Calmodulin (CaM) Inhibition: TFP binds to CaM, preventing it from activating its downstream targets.[5][6][8] CaM is a key transducer of calcium signaling, and its inhibition can disrupt a multitude of cellular functions, including cell cycle progression, cytoskeletal arrangement, and ion channel function.[5][11] This inhibition often leads to an increase in intracellular calcium, which can trigger apoptosis and cell cycle arrest.[8][12]
The interplay of these mechanisms contributes to TFP's observed anti-proliferative, pro-apoptotic, and anti-invasive effects across various cell lines.[1][9]
Caption: TFP's dual-inhibition mechanism of action.
Preparation of TFP Stock and Working Solutions
Accurate and consistent preparation of TFP solutions is the foundation of reproducible experiments. TFP hydrochloride is generally soluble in aqueous solutions, but using an organic solvent for the primary stock ensures stability and compatibility with cell culture media.
Protocol 1: Stock Solution Preparation (10 mM)
-
Materials:
-
This compound (TFP-HCl) powder (MW: 480.41 g/mol )[13]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 5 mg of TFP-HCl powder into the tube. Record the exact weight. Causality: Using an analytical balance ensures precision, which is critical for accurate final concentrations.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock concentration.
-
Volume (L) = [Weight (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
Example for 5 mg: [0.005 g / 480.41 g/mol ] / 0.010 mol/L = 0.00104 L = 1.04 mL
-
-
Dissolving: Add the calculated volume of DMSO to the tube containing the TFP-HCl powder. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting tubes. Store at -20°C for long-term stability.[14] Causality: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. TFP is light-sensitive, hence the need for light-protecting tubes.
-
Protocol 2: Preparation of Working Solutions
Working solutions are prepared by diluting the 10 mM stock solution in complete cell culture medium immediately before treating the cells.
-
Determine Final Concentrations: Based on literature or preliminary experiments, decide on the range of TFP concentrations for your assay (e.g., 1 µM to 50 µM).[7][12]
-
Serial Dilution: Perform serial dilutions of the 10 mM stock into complete cell culture medium to achieve the desired final concentrations.
-
Self-Validation: Always include a "vehicle control" in your experimental setup. This control should contain the highest concentration of DMSO used in the TFP-treated wells (typically ≤0.1%) to ensure that any observed cellular effects are due to TFP and not the solvent.[7]
-
Core Experimental Protocols
The following protocols provide a workflow for assessing the biological effects of TFP in vitro.
Determining Cytotoxicity (IC50) with an MTT Assay
The first step in characterizing TFP's effect on a new cell line is to determine its dose-dependent cytotoxicity and calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[15]
Caption: Workflow for determining TFP cytotoxicity using an MTT assay.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of TFP or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15][16] Causality: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
| TFP Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 5 | 0.950 | 76% |
| 10 | 0.650 | 52% |
| 25 | 0.275 | 22% |
| 50 | 0.100 | 8% |
| Table 1: Example data from an MTT assay used to calculate cell viability. |
Assessing Apoptosis by Annexin V/Propidium Iodide Staining
TFP is known to induce apoptosis in various cancer cell lines.[1] Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptotic and necrotic cell populations.
Protocol 4: Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with TFP at concentrations around the determined IC50 (e.g., 1x and 2x IC50) and a vehicle control for 24 hours.[17]
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, and finally, detach the adherent cells using trypsin. Combine all cells from the same well.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V-/PI- (Lower Left): Live cells
-
Annexin V+/PI- (Lower Right): Early apoptotic cells
-
Annexin V+/PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V-/PI+ (Upper Left): Necrotic cells
-
-
Safety and Handling
This compound is harmful if swallowed and can cause serious eye irritation.[18] It is suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[18]
-
Handling: Always handle TFP powder in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14]
-
Storage: Store TFP powder and stock solutions in a cool, dry, well-ventilated place, protected from light.[14] Recommended storage is at -20°C.
-
Disposal: Dispose of TFP waste according to local, state, and federal regulations for hazardous chemical waste.[13]
References
- 1. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 11. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 13. medkoo.com [medkoo.com]
- 14. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Determining the Cytotoxic Profile of Trifluoperazine Hydrochloride in Glioblastoma Cells: An Application Note and Protocol
Introduction: Repurposing an Antipsychotic for a Devastating Brain Cancer
Glioblastoma (GBM) stands as the most aggressive and lethal primary brain tumor in adults, with a median survival that has remained stubbornly low despite multimodal treatment approaches.[1][2] The inherent challenges in treating GBM include its profound genetic and molecular heterogeneity, its resistance to conventional therapies, and the formidable blood-brain barrier that limits the efficacy of many chemotherapeutic agents.[1] This has spurred a critical need for novel therapeutic strategies, including the repurposing of existing FDA-approved drugs that can circumvent these obstacles.
Trifluoperazine (TFP), a phenothiazine-class antipsychotic drug, has emerged as a promising candidate for glioblastoma therapy.[3] Its known ability to penetrate the blood-brain barrier and a well-established clinical safety profile make it an attractive agent for repurposing.[4][5][6] Preclinical studies have demonstrated that TFP inhibits the growth and proliferation of glioblastoma cells in a dose-dependent manner and can sensitize these tumors to chemoradiotherapy.[5][7] This application note provides a detailed protocol for generating a dose-response curve for Trifluoperazine Hydrochloride in glioblastoma cells, a fundamental technique for assessing its cytotoxic potential and determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50).
Scientific Principle: The Multifaceted Mechanism of Trifluoperazine in Glioblastoma
Trifluoperazine exerts its anti-glioblastoma effects through a multi-pronged mechanism of action, primarily targeting dopamine receptor signaling and calcium-dependent pathways.[5][6]
-
Dopamine Receptor Antagonism: Glioblastoma cells have been found to express dopamine receptors, particularly the D2-like receptor family, which can promote tumor growth and survival.[1][8] TFP, as a potent dopamine receptor antagonist, interferes with these pro-survival signals.[4][7] By blocking these receptors, TFP can inhibit key oncogenic signaling pathways, diminish the growth of glioma stem-like cells (GSCs), and prevent the radiation-induced conversion of non-GSCs into more treatment-resistant GSCs.[1][2][4]
-
Calmodulin Inhibition: TFP is also a well-known inhibitor of calmodulin (CaM), a ubiquitous calcium-binding protein that plays a critical role in mediating calcium signaling.[6][9][10] Calcium signaling is deeply implicated in cancer cell proliferation and motility.[9] By binding to calmodulin, TFP disrupts downstream signaling cascades, including the activity of CaM-dependent protein kinases (CaMKs), which are involved in cell cycle regulation and DNA synthesis.[10][11][12] This disruption of calcium homeostasis can lead to cell cycle arrest and apoptosis.[13][14]
-
Other Mechanisms: Research also suggests that TFP can induce cell death in glioma cells through the modulation of COX-2/PPARγ-dependent pathways and by impairing autophagy, which can enhance the efficacy of radiotherapy.[13][15]
The following diagram illustrates the key signaling pathways targeted by Trifluoperazine in glioblastoma cells.
Caption: Key signaling pathways targeted by Trifluoperazine in glioblastoma.
Experimental Protocol: Generating a Dose-Response Curve
This protocol details the steps for determining the dose-response of glioblastoma cells to this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity as an indicator of cell viability.[16][17]
Materials and Reagents
-
Glioblastoma cell line (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (TFP) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)[17]
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Rationale: Establishing a healthy, sub-confluent monolayer of cells is crucial for ensuring reproducible results. The seeding density should be optimized to ensure cells are in the logarithmic growth phase during the drug treatment period.[18][19]
-
Procedure:
-
Culture glioblastoma cells in complete medium in a humidified incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in complete medium.[20]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[16]
-
2. Preparation of this compound Stock and Working Solutions:
-
Rationale: A high-concentration stock solution in DMSO allows for minimal solvent concentration in the final culture medium, reducing potential solvent-induced cytotoxicity. Serial dilutions are then made to create a range of concentrations to test.
-
Procedure:
-
Prepare a high-concentration stock solution of TFP (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the TFP stock solution in complete cell culture medium to prepare working solutions at 2x the final desired concentrations. A typical concentration range for TFP against glioblastoma cells is between 1 µM and 50 µM.[13][15][21]
-
3. Drug Treatment:
-
Rationale: A 48 to 72-hour incubation period is generally sufficient to observe the cytotoxic effects of many compounds, including TFP.[22][23]
-
Procedure:
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2x TFP working solutions to the respective wells in triplicate.
-
For the vehicle control wells, add 100 µL of complete medium containing the same final concentration of DMSO as in the highest TFP concentration wells.
-
For the blank wells, add 100 µL of complete medium only.
-
Incubate the plate for 48-72 hours.
-
4. MTT Assay:
-
Rationale: The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
-
Procedure:
-
At the end of the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[19][23]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Diagram
Caption: Workflow for determining the dose-response of TFP in glioblastoma cells.
Data Analysis and Interpretation
1. Calculation of Cell Viability:
-
First, subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each TFP concentration using the following formula:[16]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
2. Generation of Dose-Response Curve and IC50 Determination:
-
Plot the % Cell Viability (Y-axis) against the corresponding TFP concentrations (X-axis). It is standard practice to use a logarithmic scale for the concentration axis.[24][25]
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[26][27] Graphing software such as GraphPad Prism or R with the 'drc' package are commonly used for this purpose.[27][28]
-
The IC50 value, which is the concentration of TFP that inhibits 50% of cell viability, can be interpolated from the fitted curve.[24][27][28]
Example Data Presentation
The following table provides an example of how the dose-response data for this compound on U87MG glioblastoma cells after a 48-hour treatment could be presented.
| TFP Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 100.0% |
| 1 | 1.188 | 95.0% |
| 5 | 0.938 | 75.0% |
| 10 | 0.625 | 50.0% |
| 20 | 0.313 | 25.0% |
| 40 | 0.125 | 10.0% |
| Calculated IC50 | 10 µM |
Conclusion and Future Perspectives
This application note provides a robust and reproducible protocol for determining the dose-response curve of this compound in glioblastoma cells. Establishing the IC50 value is a critical first step in evaluating the potential of TFP as an anti-glioblastoma agent. The multifaceted mechanism of action of TFP, targeting both dopamine receptor and calmodulin pathways, makes it a compelling candidate for further preclinical and clinical investigation.[5][6] Future studies could explore the synergistic effects of TFP with standard-of-care treatments like temozolomide and radiation, further elucidating its potential to overcome therapeutic resistance in this challenging disease.
References
- 1. Targeting oncogenic dopamine receptor signaling in glioblastoma - Jeongwu Lee [grantome.com]
- 2. The dopamine receptor antagonist trifluoperazine prevents phenotype conversion and improves survival in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. Repurposing trifluoperazine for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chemical screen identifies trifluoperazine as an inhibitor of glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of a New CaMKII-Targeted Synthetic Lethal Therapy against Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism Identified for Drug Resistance in Glioblastoma Brain Tumors | Duke Department of Neurosurgery [neurosurgery.duke.edu]
- 13. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. mdpi.com [mdpi.com]
- 21. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Star Republic: Guide for Biologists [sciencegateway.org]
- 26. m.youtube.com [m.youtube.com]
- 27. towardsdatascience.com [towardsdatascience.com]
- 28. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
Application Notes and Protocols: Leveraging Trifluoperazine Hydrochloride in Fluorescence Microscopy
Introduction: Unveiling the Microscopic Potential of a Classic Antipsychotic
Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative, is a well-established antipsychotic agent that primarily functions by antagonizing dopamine receptors and inhibiting calmodulin.[1][2][3] Beyond its recognized pharmacological activities, the inherent chemical structure of TFP, specifically the phenothiazine ring system, imparts it with fluorescent properties. While not a conventional fluorophore, its intrinsic fluorescence and its well-documented interactions with specific cellular components, such as calmodulin and lipid membranes, present unique opportunities for its application in fluorescence microscopy.[4][5]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing this compound in fluorescence microscopy. We will delve into its mechanism of action as a potential fluorescent probe, offer detailed protocols for its application, and discuss its use as a pharmacological tool in fluorescence-based cellular assays.
The Scientific Foundation: TFP's Mechanism of Action in a Fluorescent Context
Trifluoperazine's utility in fluorescence microscopy is rooted in two key aspects: its intrinsic, albeit modest, fluorescence and its specific binding to cellular targets. The phenothiazine core of TFP is known to be fluorescent, and this fluorescence can be modulated by the local microenvironment.[6][7] This property, known as solvatochromism, means that changes in the polarity and viscosity of TFP's surroundings upon binding to a target can lead to discernible shifts in its fluorescence emission spectrum or intensity.[8][9]
Interaction with Calmodulin
Calmodulin (CaM) is a ubiquitous, calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways.[5] TFP is a potent calmodulin antagonist, binding to it in a calcium-dependent manner. This binding induces a significant conformational change in the calmodulin protein.[2][5] It is hypothesized that the transition of TFP from an aqueous environment to the hydrophobic pockets of calmodulin upon binding alters its fluorescence properties, providing a potential mechanism for visualizing calmodulin localization or activity.
Interaction with Cellular Membranes
As a lipophilic molecule, TFP readily partitions into cellular membranes.[6] Studies have shown that TFP interacts with the lipid bilayer, particularly with anionic phospholipids like phosphatidylserine.[6] This interaction can alter membrane fluidity and other physical properties. The change in the microenvironment from the aqueous cytosol to the hydrophobic core of the lipid bilayer is expected to enhance TFP's fluorescence, making it a potential tool for visualizing and studying cell membrane dynamics.
Spectral Properties of this compound
A critical aspect of utilizing any compound for fluorescence microscopy is understanding its spectral characteristics. While detailed data on the intrinsic fluorescence of Trifluoperazine in various cellular environments is not extensively published, based on its chemical structure and available data on phenothiazine derivatives, we can provide the following estimated and literature-derived values.
| Property | Value | Source |
| UV Absorption Maxima (in water) | ~257 nm, ~313 nm | [10][11] |
| Predicted Excitation Maximum | 320-360 nm | Based on phenothiazine derivatives[7][12] |
| Predicted Emission Maximum | 400-500 nm | Based on phenothiazine derivatives[7][12] |
Note: The exact excitation and emission maxima, as well as the quantum yield and photostability of TFP, are highly dependent on the local microenvironment.[1][8] Therefore, it is crucial for researchers to empirically determine the optimal imaging parameters for their specific experimental setup.
Experimental Protocols
Protocol 1: Exploratory Staining of Cells with this compound for Intrinsic Fluorescence Imaging
This protocol is designed for researchers interested in investigating the potential of TFP as a fluorescent probe for cellular imaging.
1. Cell Culture and Seeding:
-
Culture your cells of interest (e.g., HeLa, U87MG) in appropriate medium and conditions.
-
Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy to achieve 50-70% confluency at the time of staining.[12][13]
2. Preparation of TFP Staining Solution:
-
Prepare a 10 mM stock solution of this compound in sterile, deionized water.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or a buffered saline solution (e.g., PBS) to a final working concentration range of 1-20 µM. The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.[14][15]
3. Cell Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the TFP staining solution for 15-30 minutes at 37°C in a cell culture incubator.
4. Washing:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound TFP.
5. Cell Fixation (Optional):
-
For fixed-cell imaging, after washing, incubate the cells with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.[16]
-
Wash the cells three times with PBS.
6. Imaging:
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a UV laser or a broad-spectrum light source and appropriate filter sets.
-
Crucially, perform an initial experiment to determine the optimal excitation and emission wavelengths for TFP in your cellular context. Start by exciting in the 320-360 nm range and collecting emission across the 400-500 nm range.
Workflow for Exploratory TFP Staining
Caption: Workflow for staining cells with TFP for intrinsic fluorescence imaging.
Protocol 2: Using TFP as a Pharmacological Tool in Fluorescence-Based Assays
TFP is frequently used to study cellular processes by inhibiting calmodulin or dopamine receptors. In these experiments, other fluorescent probes are used to visualize the downstream effects.
Example Application: Investigating TFP-Induced Apoptosis using Annexin V-FITC and Propidium Iodide Staining
1. Cell Treatment:
-
Culture and seed cells as described in Protocol 1.
-
Treat the cells with varying concentrations of TFP (e.g., 10-30 µM) for a specified duration (e.g., 24-48 hours) to induce apoptosis.[14] Include an untreated control group.
2. Staining for Apoptosis:
-
Following treatment, harvest the cells (if adherent, use trypsin).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
3. Imaging and Analysis:
-
Analyze the stained cells promptly by fluorescence microscopy or flow cytometry.
-
For microscopy, use standard filter sets for FITC (Excitation: ~495 nm, Emission: ~519 nm) and Propidium Iodide (Excitation: ~535 nm, Emission: ~617 nm).
-
Quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
Signaling Pathway of TFP-Induced Effects
References
- 1. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04326B [pubs.rsc.org]
- 5. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. iris.unito.it [iris.unito.it]
- 8. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Environmentally sensitive fluorescent probes for the visualization of selective proteins: Recent progress and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 13. Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application Notes and Protocols: Trifluoperazine Hydrochloride for Inducing Cell Cycle Arrest in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Repurposing an Antipsychotic for Oncology Research
Trifluoperazine hydrochloride (TFP), a phenothiazine derivative traditionally used as an antipsychotic agent, is gaining significant attention in oncology research for its potent anticancer properties.[1][2] Emerging evidence reveals that TFP can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase.[2][3][4] This document provides a comprehensive guide for researchers on the application of TFP to induce cell cycle arrest in cancer cell lines, detailing the underlying mechanisms and providing robust experimental protocols.
TFP's anticancer activity is attributed to several mechanisms, including its function as a calmodulin (CaM) antagonist and its ability to modulate key signaling pathways involved in cell cycle progression.[1][5][6] By understanding these mechanisms, researchers can effectively leverage TFP as a tool to investigate cell cycle regulation and as a potential therapeutic agent.
Mechanism of Action: Induction of G0/G1 Cell Cycle Arrest
This compound primarily induces cell cycle arrest in the G0/G1 phase by modulating the expression and activity of key cell cycle regulatory proteins.[2][3][4][7] This cytostatic effect prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting their proliferation.
The core mechanism involves the following key events:
-
Downregulation of G1 Cyclins and Cyclin-Dependent Kinases (CDKs) : TFP treatment has been shown to decrease the protein expression levels of Cyclin D1, Cyclin E, CDK2, and CDK4.[2][3][7][8] These proteins form complexes that are essential for the G1 to S phase transition.
-
Upregulation of CDK Inhibitors (CKIs) : Concurrently, TFP increases the expression of CDK inhibitors such as p21 and p27.[2][8][9] These proteins bind to and inactivate the cyclin-CDK complexes, further enforcing the G1 checkpoint.
-
Calmodulin Antagonism : TFP is a known calmodulin antagonist.[1][5][6] Calmodulin is a calcium-binding protein involved in various cellular processes, including cell proliferation. By inhibiting calmodulin, TFP disrupts downstream signaling pathways that promote cell cycle progression.[10][11]
-
Modulation of Signaling Pathways : TFP has been observed to inhibit pro-proliferative signaling pathways such as the PI3K/AKT and JNK/MAPK pathways, which are often dysregulated in cancer.[8][12]
The culmination of these molecular events leads to a significant accumulation of cancer cells in the G0/G1 phase of the cell cycle, effectively halting their division.
Diagram of Trifluoperazine's Proposed Mechanism of Action on the Cell Cycle
Caption: Trifluoperazine induces G1 arrest by inhibiting key signaling pathways and modulating cell cycle proteins.
Experimental Protocols
I. Cell Viability Assay to Determine IC50 of this compound
Before assessing cell cycle arrest, it is crucial to determine the half-maximal inhibitory concentration (IC50) of TFP for the specific cancer cell line being investigated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for this purpose.[13]
Materials:
-
This compound (TFP)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
TFP Treatment:
-
Prepare a stock solution of TFP in DMSO.
-
Perform serial dilutions of TFP in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TFP.
-
Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.[9]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15][13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[14]
-
-
Data Acquisition:
Table 1: Example IC50 Values of Trifluoperazine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | <20 | [3] |
| HCT116 | Colorectal Cancer | ~15-20 | [2] |
| T24/R | Cisplatin-Resistant Urothelial Carcinoma | ~25 | [9] |
II. Cell Cycle Analysis by Flow Cytometry
Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution based on DNA content.[16][17]
Materials:
-
Cancer cell line of interest
-
This compound (TFP)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluency by the end of the experiment.
-
Allow the cells to attach overnight.
-
Treat the cells with TFP at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.[2] Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
After treatment, collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[16]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[18]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[16]
-
Incubate the cells in the dark for 30 minutes at room temperature.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. Use appropriate laser and filter settings for PI (e.g., excitation at 488 nm, emission >600 nm).[16]
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution, gating on single cells to exclude doublets and debris.[16]
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Table 2: Expected Outcome of TFP on Cell Cycle Distribution in HCT116 Colorectal Cancer Cells
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (Vehicle) | ~45-50% | ~30-35% | ~15-20% | Adapted from[2] |
| TFP (IC50 concentration) | Increased (e.g., >60%) | Decreased | Decreased | Adapted from[2] |
Diagram of the Experimental Workflow for Cell Cycle Analysis
Caption: A streamlined workflow for assessing TFP-induced cell cycle arrest using flow cytometry.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your findings, incorporate the following self-validating measures into your experimental design:
-
Positive and Negative Controls: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent. A known inducer of G1 arrest can serve as a positive control.
-
Western Blot Analysis: To validate the mechanism of G1 arrest, perform western blotting to confirm the downregulation of Cyclin D1, CDK4, Cyclin E, and CDK2, and the upregulation of p21 and p27 in TFP-treated cells compared to controls.[2][8]
-
Replicate Experiments: Conduct all experiments with biological triplicates to ensure statistical significance and robustness of the data.
By adhering to these detailed protocols and incorporating self-validating checks, researchers can confidently investigate the effects of this compound on the cell cycle of cancer cell lines. This application note serves as a foundational guide to facilitate further exploration into the therapeutic potential of this repurposed drug.
References
- 1. mdpi.com [mdpi.com]
- 2. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of trifluoperazine, a calmodulin antagonist, on the growth of normal and malignant epidermal keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 11. centers.ibs.re.kr [centers.ibs.re.kr]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving and Utilizing Trifluoperazine Hydrochloride in Cell-Based Assays
Abstract
This comprehensive guide provides a detailed protocol for the solubilization and application of Trifluoperazine Hydrochloride (TFP), a widely used phenothiazine derivative, for in vitro cell-based assays. TFP is a potent antagonist of dopamine receptors and calmodulin, making it a critical tool for research in neuroscience, oncology, and cell signaling.[1][2][3] This document outlines the essential physicochemical properties of TFP, provides step-by-step instructions for preparing stable stock and working solutions, and discusses critical considerations for its use in a cell culture environment to ensure experimental reproducibility and accuracy.
Introduction: Understanding this compound (TFP)
Trifluoperazine is a phenothiazine class antipsychotic agent that exerts its biological effects through multiple mechanisms.[2] Its primary mode of action involves the antagonism of dopamine D2 receptors in the central nervous system.[2] However, for cell-based assay development, its role as a potent inhibitor of calmodulin (CaM) is often of principal interest.[4][5][6][7] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular transducer for calcium signaling pathways, regulating processes such as cell proliferation, apoptosis, and migration.[4][7] By binding to CaM, TFP induces a significant conformational change, preventing it from interacting with and activating its target enzymes.[5] This inhibitory action makes TFP an invaluable pharmacological tool for dissecting CaM-dependent cellular events.
Recent studies have also highlighted its potential as an anti-metastasis agent by reducing cancer cell invasion and angiogenesis, linked to its ability to decrease phosphorylated AKT and β-catenin levels.[8] Furthermore, TFP has been shown to activate ryanodine receptors and impact autophagy and mTORC1 signaling, expanding its utility in diverse research areas.[6][9]
Physicochemical Properties & Handling
A thorough understanding of TFP's properties is fundamental to its successful application in sensitive cell-based assays. The compound is a white to pale yellow crystalline powder.[10][11]
Key Properties of this compound:
| Property | Value | Source(s) |
| Chemical Formula | C₂₁H₂₄F₃N₃S · 2HCl | [1] |
| Molecular Weight | 480.4 g/mol | [1][3] |
| CAS Number | 440-17-5 | [1] |
| Appearance | White to pale yellow crystalline powder | [10][11] |
| Light Sensitivity | Highly light-sensitive. Exposure can lead to discoloration and degradation.[10][12][13] | |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[13][14] | |
| Storage | Store at controlled room temperature (15-30°C) in tightly sealed, light-resistant containers.[10][12] |
Solubility Data:
The choice of solvent is a critical first step. While TFP is freely soluble in water, using an organic solvent like DMSO for primary stock solutions is standard practice in cell culture to achieve high concentrations and ensure sterility.
| Solvent | Solubility | Source(s) |
| DMSO | ~20 mg/mL | [1] |
| Water | Freely soluble; ~10 mg/mL in PBS (pH 7.2) | [1][11][13][14] |
| Ethanol | Soluble; ~1.25-5 mg/mL | [1][15] |
| DMF | ~10 mg/mL | [1] |
Causality Note: Dimethyl sulfoxide (DMSO) is the recommended solvent for generating high-concentration primary stocks. Its high solvating power for organic compounds and miscibility with aqueous cell culture media allow for the preparation of concentrated, sterile-filterable solutions that can be diluted to final working concentrations with minimal impact on the cells. Water can also be used, but achieving high concentrations may be more difficult, and sterility can be a concern if not handled properly.[11][16][17]
Protocol: Preparation of TFP Stock Solutions
This protocol is designed to minimize precipitation and degradation, ensuring the delivery of an accurate concentration of active compounds to your cells. All steps should be performed in a sterile biosafety cabinet using aseptic techniques.
Required Materials
-
This compound powder (light-protected vial)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting (amber) microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Workflow for TFP Solution Preparation
References
- 1. caymanchem.com [caymanchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluoperazine-induced conformational change in Ca(2+)-calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pubs.aip.org [pubs.aip.org]
- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 13. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. researchgate.net [researchgate.net]
- 16. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]
- 17. cajmns.casjournal.org [cajmns.casjournal.org]
Application Note & Protocol: Unraveling Cellular Responses to Trifluoperazine Hydrochloride via Western Blot Analysis
Abstract
Trifluoperazine Hydrochloride (TFP), a phenothiazine-class antipsychotic agent, is a multifaceted compound whose utility is being explored beyond its traditional psychiatric applications, notably in oncology and virology.[1][2] Its primary mechanisms of action involve the antagonism of dopamine D2 receptors and the inhibition of calmodulin, a key calcium-binding protein.[3][4][5] These interactions trigger a cascade of downstream effects on various cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and autophagy.[1][6] This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively utilize western blot analysis for investigating the cellular impact of TFP treatment. We delve into the causality behind experimental choices, present validated protocols, and offer insights into the interpretation of results, ensuring a robust and reproducible experimental design.
Introduction: The Multifaceted Pharmacology of Trifluoperazine
Trifluoperazine's therapeutic effects and research applications stem from its ability to modulate multiple signaling pathways. As a potent antagonist of dopamine D2 receptors, it plays a crucial role in managing conditions with hyperactive dopaminergic pathways.[3][7] Beyond this, TFP is a well-documented inhibitor of calmodulin, a ubiquitous calcium sensor that regulates a vast array of cellular processes.[5][8][9] By binding to calmodulin, TFP prevents it from activating its downstream targets, thereby impacting signaling cascades that govern cell cycle progression, apoptosis, and other fundamental cellular functions.[1][10] Recent studies have also highlighted TFP's ability to induce apoptosis and modulate autophagy in various cell types, making it a compound of interest in cancer research.[6][11][12] Western blot analysis is an indispensable technique to dissect these TFP-induced molecular events by quantifying changes in the expression and post-translational modification of key proteins within these pathways.
Core Signaling Pathways Modulated by Trifluoperazine
A thorough understanding of the signaling pathways affected by TFP is critical for designing targeted western blot experiments. Below are key pathways to consider for investigation.
Calmodulin-Dependent Signaling
TFP's interaction with calmodulin can disrupt the activity of numerous calmodulin-dependent enzymes, such as calcineurin and calmodulin-dependent kinases (CaMKs). Investigating the phosphorylation status of CaMKs and their substrates can provide insights into the downstream consequences of calmodulin inhibition.
Apoptosis Induction
TFP has been shown to induce apoptosis in several cell lines.[6][13][14][15] Key protein markers for western blot analysis of apoptosis include:
-
Bcl-2 family proteins: Examine the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[14]
-
Caspases: Monitor the cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3). The appearance of cleaved caspase-3 is a definitive indicator of apoptosis.[6][13]
-
PARP: Poly (ADP-ribose) polymerase is a substrate for activated caspase-3, and its cleavage is another marker of apoptosis.[11]
Autophagy Modulation
TFP's effect on autophagy is complex, with some studies suggesting it acts as an inhibitor.[6][12][16] Western blot analysis can elucidate its role by examining:
-
LC3B: The conversion of LC3B-I to LC3B-II (lipidated form) is a widely used marker for autophagosome formation. An accumulation of LC3B-II can indicate either induction of autophagy or a blockage in autophagic flux.[12]
-
p62/SQSTM1: This protein is a receptor for cargo destined for degradation by autophagy and is itself degraded in the process. An accumulation of p62 suggests an inhibition of autophagic degradation.[16]
Proliferation and Cell Cycle Pathways
TFP can inhibit cell proliferation by arresting the cell cycle.[1][15] Key targets for western blot analysis include:
-
PI3K/AKT Pathway: TFP has been observed to decrease the phosphorylation of AKT, a key regulator of cell survival and proliferation.[1][14][17]
-
MAPK Pathways (ERK, JNK): TFP's effects on these pathways can be cell-type dependent. For instance, it has been shown to suppress phosphorylated JNK (p-JNK) without affecting phosphorylated ERK (p-ERK).[1]
-
Cell Cycle Regulators: Analyze the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK2, CDK4) that drive cell cycle progression, as well as CDK inhibitors (e.g., p21, p27).[1][15]
References
- 1. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 16. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Trifluoperazine Hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoperazine Hydrochloride
Introduction
This compound is a potent phenothiazine derivative widely utilized for its antipsychotic, anxiolytic, and antiemetic properties.[1][2] It primarily functions by antagonizing dopamine D2 receptors in the brain's mesolimbic pathway.[3] Given its therapeutic significance, the accurate and precise quantification of this compound in bulk drug substances and finished pharmaceutical products is critical for ensuring quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
This document, prepared from the perspective of a Senior Application Scientist, provides a detailed, robust, and validated stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the determination of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
Principle of the Chromatographic Method
The method employs reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., octadecyl-silica or C18) and the mobile phase is polar. Trifluoperazine, being a relatively nonpolar molecule, will preferentially interact with the C18 stationary phase. By using a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, the analyte is eluted from the column.[4][5] The organic modifier content is optimized to achieve a suitable retention time and peak shape. The addition of a buffer and an amine modifier (like triethylamine) to the mobile phase is crucial for controlling the secondary interactions of the basic amine groups in Trifluoperazine with residual silanols on the silica backbone, thereby preventing peak tailing and ensuring symmetrical peaks.[6] Detection is performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.[7]
Experimental Protocol
This section details the necessary equipment, reagents, and chromatographic conditions for the successful implementation of the method.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. (Systems such as Shimadzu LC-2010 or equivalent are suitable).[8][9]
-
Column: A C18 (L1 packing) column, 250 mm x 4.6 mm, 5 µm particle size is recommended for its proven resolving power and efficiency.[4][5]
-
Data Acquisition Software: Chromatographic software for system control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade triethylamine, orthophosphoric acid, and ammonium acetate.
-
Reference Standard: USP this compound Reference Standard.[10]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent resolution and efficiency for phenothiazine compounds. The dimensions are standard for robust quality control methods.[5] |
| Mobile Phase | Acetonitrile : Water : Triethylamine (68 : 31.8 : 0.2, v/v/v). Adjust pH to 4.0 with Orthophosphoric Acid. | Acetonitrile offers good elution strength and low UV cutoff. Water is the weak solvent. Triethylamine acts as a silanol-masking agent to reduce peak tailing for the basic analyte.[4][6] A pH of 4.0 ensures the analyte is in a single ionic form. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[4] |
| Detection Wavelength | 255 nm or 262 nm | This compound has a significant UV absorbance maximum around this wavelength, providing high sensitivity.[7][10] |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.[5] |
| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of the main peak and any potential impurities or degradants without being excessively long. |
Preparation of Solutions
Protect all solutions from light as Trifluoperazine is light-sensitive.[10]
-
Mobile Phase Preparation:
-
Carefully mix 680 mL of HPLC grade acetonitrile, 318 mL of HPLC grade water, and 2 mL of triethylamine.
-
Adjust the pH of the solution to 4.0 using dilute orthophosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum degassing before use.[6]
-
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh about 20 mg of USP this compound Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.[4]
-
-
Working Standard Solution (e.g., 20 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix thoroughly. This solution is now ready for injection.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to about 20 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[11]
-
Cool to room temperature, dilute to volume with the mobile phase, and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10.0 mL of the filtered solution into a 100 mL volumetric flask, dilute to volume with the mobile phase, and mix. This final solution has a target concentration similar to the Working Standard Solution.[7]
-
Analytical Procedure Workflow
The following diagram illustrates the overall workflow from preparation to analysis.
Caption: Overall workflow for the HPLC analysis of Trifluoperazine HCl.
Step-by-Step Protocol
-
System Setup: Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibration: Equilibrate the column with the mobile phase by pumping it through the system for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test:
-
Inject the Working Standard Solution five or six times consecutively.
-
The system is deemed suitable for analysis if it meets the criteria outlined in the table below.[11]
-
-
Analysis:
-
Inject one replicate of a blank (mobile phase).
-
Inject the Working Standard Solution.
-
Inject the prepared Sample Solution(s). It is good practice to bracket sample injections with standard injections, especially for long sequences.
-
-
Data Processing:
-
Integrate the peak areas for Trifluoperazine in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the formula provided in the Data Analysis section.
-
System Suitability and Method Validation
A self-validating protocol requires stringent system suitability checks before any analysis.
System Suitability Criteria
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | ≤ 2.0 | Measures peak asymmetry. A value > 2 indicates undesirable interactions between the analyte and the column, which can affect integration accuracy.[7] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. A higher number signifies sharper peaks and better separation performance.[11] |
| % RSD of Peak Area | ≤ 2.0% | The Relative Standard Deviation for replicate injections of the standard demonstrates the precision of the HPLC system.[7] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability of the pump and the reproducibility of the chromatography.[11] |
Method Validation Insights
This method should be validated according to ICH Q2(R1) guidelines. Key parameters include:
-
Specificity: Demonstrated by the ability to separate the analyte peak from excipients and potential degradation products. A forced degradation study is essential for this.[5][11]
-
Linearity: The method should be linear over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[4]
-
Accuracy: Determined by performing recovery studies on spiked placebo samples. Recoveries should typically be within 98.0% to 102.0%.[8]
-
Precision: Assessed at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The %RSD should be below 2%.[11]
-
Robustness: Involves making small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min) to check the method's reliability.[4]
Stability-Indicating Aspect: Forced Degradation
To confirm the method is stability-indicating, forced degradation studies must be performed. This ensures that the analytical peak for Trifluoperazine is free from interference from any degradation products.[11][12]
Caption: Workflow for a forced degradation study.
The results of these studies should show that the Trifluoperazine peak remains spectrally pure and is well-resolved from all degradant peaks, proving the method's specificity.[11]
Data Analysis and Calculation
The amount of this compound in the tablet dosage form is calculated using the external standard method:
Assay (%) = (AT / AS) * (CS / CT) * (P / 100) * 100
Where:
-
AT = Peak area of Trifluoperazine in the Sample Preparation.
-
AS = Average peak area of Trifluoperazine in the Working Standard Preparation.
-
CS = Concentration (mg/mL) of this compound in the Working Standard Preparation.
-
CT = Nominal concentration (mg/mL) of this compound in the Sample Preparation.
-
P = Purity (%) of the USP this compound Reference Standard.
Conclusion
The RP-HPLC method detailed in this application note is simple, precise, accurate, and stability-indicating for the quantification of this compound in bulk and pharmaceutical dosage forms. The causality-driven explanation for each parameter selection provides the user with a deeper understanding of the chromatographic process. By adhering to the specified system suitability criteria and validation principles, laboratories can ensure reliable and trustworthy results for routine quality control analysis and research applications.
References
- 1. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Simultaneous RP-HPLC Estimation of this compound and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. impactfactor.org [impactfactor.org]
- 12. medipol.edu.tr [medipol.edu.tr]
Application Notes and Protocols for In Vivo Imaging of Trifluoperazine Hydrochloride Effects in Mouse Models
Authored by: Senior Application Scientist, Gemini
Introduction: Visualizing the Neuropharmacological Impact of Trifluoperazine Hydrochloride
This compound (TFP), a first-generation typical antipsychotic of the phenothiazine class, has been a cornerstone in psychiatric medicine for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3] However, the pharmacological profile of TFP is complex, extending to the inhibition of calmodulin, a crucial calcium-binding protein, thereby influencing a multitude of downstream signaling cascades.[4][5][6] Understanding the in vivo engagement of these targets and their subsequent physiological consequences is paramount for refining its therapeutic applications and exploring novel indications.
In vivo imaging offers a powerful, non-invasive window into the dynamic biological processes affected by TFP in a living organism.[7][8] By enabling longitudinal studies within the same animal, these techniques enhance statistical power and provide a more comprehensive understanding of a drug's pharmacokinetics and pharmacodynamics, all while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[8] This guide provides detailed protocols for leveraging two distinct yet complementary imaging modalities—Positron Emission Tomography (PET) and Bioluminescence Imaging (BLI)—to investigate the in vivo effects of TFP in mouse models.
The Multifaceted Mechanism of Action of Trifluoperazine
TFP's primary antipsychotic effect stems from its ability to block postsynaptic dopamine D1 and D2 receptors in the brain.[3] This dopaminergic blockade is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing the hyperactivity of dopaminergic pathways.[1][9]
Beyond its interaction with dopamine receptors, TFP is a potent inhibitor of calmodulin.[4][10] Calmodulin is a ubiquitous intracellular calcium sensor that, upon binding Ca2+, modulates the activity of a wide array of enzymes, including Ca2+/calmodulin-dependent protein kinase II (CaMKII).[11][12] By binding to calmodulin, TFP prevents its activation, thereby disrupting calcium-dependent signaling pathways.[5][11] This inhibition of the CaM/CaMKII axis has been implicated in TFP's effects on neuropathic pain and opioid tolerance.[12][13]
Furthermore, TFP exhibits antagonist activity at other receptors, including serotonin, histamine, and alpha-adrenergic receptors, which contributes to its broad spectrum of effects and side-effect profile.[9][14]
Experimental Workflow for In Vivo Imaging of TFP Effects
A systematic approach is crucial for obtaining reliable and reproducible in vivo imaging data. The following workflow outlines the key stages, from animal model selection to data interpretation.
Quantitative Data Summary
The following table provides a summary of key experimental parameters for the proposed imaging protocols.
| Parameter | PET Imaging of D2R Occupancy | Bioluminescence Imaging of Neuroinflammation |
| Animal Model | C57BL/6J (Wild-Type) | GFAP-luc Transgenic Mice |
| Trifluoperazine (TFP) Dose | 0.5 - 5 mg/kg, i.p.[13] | 1 - 10 mg/kg, i.p. or oral gavage[15] |
| Vehicle Control | Saline or 0.5% methylcellulose | Saline or 0.5% methylcellulose |
| Imaging Probe | [¹¹C]Raclopride or [¹⁸F]Fallypride | D-Luciferin |
| Imaging Time Points | Baseline (pre-TFP), and 30, 60, 120 min post-TFP | Baseline (pre-TFP), and 4, 24, 48 hours post-TFP |
| Primary Outcome Measure | Binding Potential (BP_ND) or Standardized Uptake Value (SUV) in striatum | Photon flux (photons/sec/cm²/sr) in the brain region of interest |
| Expected TFP Effect | Dose-dependent reduction in radiotracer binding in the striatum | Attenuation of induced neuroinflammatory signal |
Detailed Application Protocols
Protocol 1: In Vivo PET Imaging of Dopamine D2 Receptor Occupancy by TFP
This protocol details the use of Positron Emission Tomography (PET) with a D2 receptor-specific radiotracer, such as [¹¹C]Raclopride, to quantify the in vivo target engagement of TFP in the mouse brain.[16][17]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (TFP)
-
Sterile saline
-
[¹¹C]Raclopride (or other suitable D2/D3 receptor radiotracer)
-
MicroPET/CT scanner[7]
-
Anesthesia system (isoflurane)
-
Tail vein catheterization supplies
-
Physiological monitoring equipment (temperature, respiration)[7]
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing facility for at least one week prior to the study.
-
On the day of imaging, anesthetize the mouse using 2-3% isoflurane in oxygen.[7]
-
Place a tail vein catheter for intravenous injections.
-
Position the mouse on the scanner bed with the head secured in a stereotaxic holder to minimize motion artifacts.
-
Maintain anesthesia at 1-2% isoflurane throughout the imaging session.[7]
-
Monitor and maintain the animal's body temperature at 37°C.
-
-
Baseline PET Scan:
-
TFP Administration and Post-Treatment Scan:
-
Allow the mouse to recover fully. A washout period of at least 48 hours is recommended between scans on the same animal.
-
For the treatment scan, administer the desired dose of TFP (e.g., 1 mg/kg, i.p.).
-
At a specified time post-TFP administration (e.g., 30 minutes), repeat the anesthesia and positioning procedure as in step 1.
-
Administer a second injection of [¹¹C]Raclopride and acquire another 60-minute dynamic PET/CT scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).[7]
-
Co-register the PET and CT images.
-
Using an MRI-based mouse brain atlas, draw Regions of Interest (ROIs) on the striatum (target region) and cerebellum (reference region, considered to have negligible D2 receptor density).
-
Generate time-activity curves (TACs) for the striatum and cerebellum.
-
Calculate the D2 receptor binding potential (BP_ND_) using a suitable kinetic model (e.g., Simplified Reference Tissue Model).
-
Receptor occupancy can be calculated as: Occupancy (%) = (BP_ND_baseline - BP_ND_TFP) / BP_ND_baseline * 100.
-
Protocol 2: In Vivo Bioluminescence Imaging of TFP's Anti-inflammatory Effects
This protocol utilizes transgenic mice expressing luciferase under the control of the Glial Fibrillary Acidic Protein (GFAP) promoter (GFAP-luc) to non-invasively monitor astrogliosis, a hallmark of neuroinflammation.[18][19] This allows for the assessment of TFP's potential anti-inflammatory effects.
Materials:
-
GFAP-luc transgenic mice
-
Lipopolysaccharide (LPS) to induce neuroinflammation
-
This compound (TFP)
-
D-Luciferin substrate
-
In vivo imaging system (IVIS) with a cooled CCD camera[20]
-
Anesthesia system (isoflurane)
Procedure:
-
Animal Preparation and Baseline Imaging:
-
Acclimatize GFAP-luc mice for at least one week.
-
To establish a baseline, anesthetize a mouse with 2-3% isoflurane.
-
Administer D-Luciferin (150 mg/kg, i.p.).[21]
-
Wait 10-15 minutes for substrate distribution.[21]
-
Place the mouse in the imaging chamber and acquire a bioluminescence image (5-minute exposure).
-
Quantify the photon flux from a region of interest (ROI) over the head.
-
-
Induction of Neuroinflammation and TFP Treatment:
-
Induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Divide the mice into two groups: one receiving vehicle control and the other receiving TFP (e.g., 5 mg/kg, i.p. or oral gavage) one hour after the LPS challenge.
-
-
Longitudinal Bioluminescence Imaging:
-
At various time points post-LPS and TFP administration (e.g., 4, 24, and 48 hours), perform bioluminescence imaging as described in step 1.
-
Ensure consistent timing of D-Luciferin injection and imaging acquisition across all sessions.
-
-
Data Analysis:
-
For each time point, draw a consistent ROI over the head of each mouse.
-
Quantify the average radiance (photons/sec/cm²/sr) within the ROI.
-
Normalize the signal at each post-treatment time point to the baseline signal for each animal.
-
Compare the normalized bioluminescence signal between the vehicle-treated and TFP-treated groups using appropriate statistical tests (e.g., two-way ANOVA). A significant reduction in the bioluminescent signal in the TFP group would indicate an anti-inflammatory effect.[18]
-
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 3. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoperazine, an orally available clinically used drug, disrupts opioid antinociceptive tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibitory Effects of Trifluoperazine on Peripheral Proinflammatory Cytokine Expression and Hypothalamic Microglia Activation in Obese Mice Induced by Chronic Feeding With High-Fat-Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positron Emission Tomography Imaging of Dopaminergic Receptors in Rats | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | In vivo Bioluminescence Imaging Used to Monitor Disease Activity and Therapeutic Response in a Mouse Model of Tauopathy [frontiersin.org]
- 19. Bioluminescence Imaging of Neuroinflammation in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Making the brain glow: in vivo bioluminescence imaging to study neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological recording in the presence of Trifluoperazine Hydrochloride
Application Note & Protocol
Topic: Electrophysiological Recording in the Presence of Trifluoperazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Complex Pharmacology of Trifluoperazine in Electrophysiology
Trifluoperazine (TFP), a classical phenothiazine antipsychotic, is primarily recognized for its therapeutic efficacy in treating schizophrenia. Its clinical action is largely attributed to its potent antagonism of dopamine D2 receptors.[1][2] However, for the electrophysiologist, TFP is a compound of multifaceted interactions, extending well beyond dopaminergic systems. It is also a widely utilized pharmacological tool for its ability to inhibit calmodulin (CaM), a ubiquitous and essential calcium-binding protein that modulates a vast array of cellular processes, including ion channel function and neurotransmitter release.[3][4][5]
This dual mechanism, combined with a growing body of evidence for direct, off-target interactions with multiple classes of ion channels, makes TFP a powerful but complex modulator of neuronal and cardiac excitability.[6][7] Understanding this pharmacological polysemy is paramount for designing rigorous experiments and accurately interpreting electrophysiological data. This guide serves as a comprehensive technical resource for researchers utilizing TFP, providing not only step-by-step protocols but also the critical mechanistic context required to navigate its intricate effects on cellular bioelectricity.
Section 1: Multifaceted Mechanisms of Action
The observed electrophysiological effects of TFP are a composite of its engagement with several distinct molecular targets. The concentration of the drug is a critical determinant of which mechanism will predominate.
Dopamine D2 Receptor Antagonism
At its core, TFP is a high-affinity antagonist of the dopamine D2 receptor (D2R), with binding affinities reported in the low nanomolar range (K_d_ = 0.96 nM).[8][9] D2Rs are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, typically lead to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of potassium and calcium channels. By blocking these receptors, TFP prevents dopamine-mediated inhibition of neuronal firing, a key mechanism in its antipsychotic action. In electrophysiological terms, this can manifest as a disinhibition of neuronal activity in dopaminergic pathways.
Calmodulin (CaM) Antagonism
Independent of its action on D2Rs, TFP binds to and inhibits calmodulin, particularly in its calcium-bound state (Ca²⁺/CaM).[10][11] This action prevents CaM from interacting with and modulating its downstream targets. Many ion channels and signaling proteins crucial to excitability are CaM-dependent, including:
-
Voltage-gated calcium channels (VGCCs)
-
Ryanodine receptors (RyR)[6]
-
Calcium-activated potassium channels (e.g., SK channels)
-
Components of the exocytotic machinery[4]
By inhibiting CaM, TFP can indirectly alter ion channel kinetics and disrupt processes like calcium-dependent inactivation and synaptic vesicle release.[4][12] This effect typically requires micromolar concentrations of TFP.
Direct Ion Channel Modulation (Off-Target Effects)
At concentrations in the mid-to-high micromolar range, TFP exhibits direct interactions with several ion channels, independent of both D2R and CaM. These off-target effects are critical to consider, as they can confound data interpretation. Notable direct effects include:
-
Voltage-Gated Sodium Channels (Na_v_): TFP directly blocks the human cardiac sodium channel (hNa_v_1.5) in a concentration-, state-, and use-dependent manner, with a 50% inhibitory concentration (IC₅₀) of 15.5 µM.[7]
-
Ryanodine Receptors (RyR2): In cardiac myocytes, TFP can directly activate RyR2 channels, promoting sarcoplasmic reticulum Ca²⁺ release, with a half-maximal effective concentration (EC₅₀) of 5.2 μM.[6]
-
Store-Operated Calcium Entry (SOCE): TFP can "lock open" SOCE channels by preventing their Ca²⁺/CaM-dependent desensitization, leading to sustained elevations in intracellular calcium.[13]
The diagram below illustrates the primary molecular targets of Trifluoperazine.
Caption: Figure 1: Trifluoperazine's Primary Molecular Targets.
Section 2: Experimental Design & Preparation
Rigorous experimental design is essential to dissect TFP's complex effects. This begins with proper reagent handling and the implementation of appropriate controls.
Reagent Preparation and Storage
This compound is soluble in aqueous solutions, including distilled water and phosphate-buffered saline (PBS), as well as organic solvents like DMSO.[8][14]
-
Stock Solution Preparation (10 mM):
-
Weigh out 4.80 mg of this compound (MW: 480.4 g/mol ).
-
Dissolve in 1 mL of sterile, distilled water or PBS (pH 7.2). For difficult-to-dissolve batches, DMSO can be used.[8]
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small volumes (e.g., 20-50 µL) to minimize freeze-thaw cycles.
-
-
Storage and Stability:
-
Solid Form: Store powder at controlled room temperature (20-25°C), protected from light and moisture.[15][16]
-
Stock Solutions: Store aliquots at -20°C for long-term stability (≥ 4 years).[8]
-
Critical Note: TFP in aqueous solution is susceptible to oxidation by atmospheric oxygen and is light-sensitive.[17][18] It is strongly recommended to use freshly prepared dilutions for each experiment and to protect all solutions from light by using amber tubes or wrapping containers in foil.
-
Determining Working Concentrations
The concentration-dependent pleiotropy of TFP necessitates careful selection of the working concentration to probe a specific mechanism. A full dose-response curve is always recommended.
| Target/Effect | Typical Concentration Range | Primary Mechanism | Reference(s) |
| D2 Receptor Antagonism | 1 - 100 nM | Dopamine Receptor Blockade | [8][9] |
| Calmodulin (CaM) Inhibition | 1 - 20 µM | CaM Antagonism | [4][6] |
| Ryanodine Receptor (RyR2) Activation | 1 - 50 µM | Direct Channel Agonism | [6] |
| Na_v_ 1.5 Channel Blockade | 10 - 50 µM | Direct Channel Blockade | [7] |
| Inhibition of Secretion | 0.2 - 10 µM | CaM Antagonism / Other | [4] |
Essential Control Experiments
To ensure data validity, the following controls are non-negotiable:
-
Vehicle Control: The most critical control. The final concentration of the solvent (e.g., water, PBS, or DMSO) used to dilute TFP must be applied to the cells alone to ensure it has no effect on the measured electrophysiological parameters.
-
Baseline Recording: Establish a stable baseline recording for a sufficient period (e.g., 5-10 minutes) before TFP application to assess the basal activity and stability of the cell.
-
Washout: After TFP application, perfuse the cell with a drug-free external solution to determine the reversibility of the observed effects. Complete washout may be slow or incomplete for this lipophilic compound.[7]
-
Time-Matched Control: For longer experiments, a separate group of cells should be recorded for the same total duration without drug application to control for time-dependent changes in cell health or channel activity (rundown).
Section 3: Protocol for Patch-Clamp Electrophysiology
This protocol provides a generalized workflow for applying TFP in a whole-cell patch-clamp recording configuration. It should be adapted to the specific cell type and ion channel being investigated.
The diagram below outlines the standard experimental workflow for a patch-clamp experiment involving TFP.
Caption: Figure 2: Patch-Clamp Experimental Workflow.
Step-by-Step Methodology:
-
Cell Preparation: Prepare the cells (cultured cells, dissociated neurons, or acute tissue slices) according to standard laboratory procedures.
-
Solution Preparation: Prepare external and internal recording solutions appropriate for the target of interest. Prepare fresh serial dilutions of TFP from your frozen stock in the external recording solution. Protect these solutions from light.
-
Establish Recording: Obtain a gigaseal and establish a stable whole-cell configuration. Allow the cell to dialyze and stabilize for several minutes.
-
Acquire Baseline Data: Begin recording the parameter of interest (e.g., resting membrane potential, action potential firing, voltage-gated currents, or synaptic currents). Record a stable baseline for 5-10 minutes.
-
Apply TFP: Switch the perfusion system from the control external solution to the external solution containing the desired concentration of TFP. Ensure the solution exchange at the cell is rapid and complete.
-
Record TFP Effect: Continue recording as the drug effect develops and reaches a steady state. The time to effect will vary based on concentration and cell type.
-
Initiate Washout: Switch the perfusion back to the control drug-free external solution.
-
Assess Reversibility: Continue recording for at least 10-20 minutes during washout to determine if the drug's effects are reversible.
-
Data Analysis: Analyze the data, comparing the parameters during the baseline, TFP application, and washout phases. Normalize the TFP effect to the baseline recording for each cell.
Section 4: Data Interpretation and Troubleshooting
Interpreting the effects of TFP requires careful consideration of its multiple mechanisms.
-
Low Nanomolar Effects (1-100 nM): If you observe an effect in this range, it is most likely mediated by D2 receptor antagonism. To confirm this, the experiment could be repeated in the presence of a selective D2 receptor agonist (e.g., quinpirole) to see if the TFP effect is occluded.[19]
-
Micromolar Effects (1-20 µM): Effects in this range are ambiguous. They could be due to CaM inhibition, direct channel modulation, or a combination of actions. For example, if TFP reduces a calcium current, it could be an indirect effect via CaM or a direct block of the channel. If it alters neuronal firing, it could be due to D2 antagonism or a direct block of Na_v_ channels.[7]
-
Distinguishing Mechanisms: To differentiate CaM-dependent effects from direct channel modulation, one could attempt to use a different, structurally unrelated CaM inhibitor. If both compounds produce a similar effect, it strengthens the case for CaM involvement.
Troubleshooting Common Issues:
-
No Effect:
-
Solution Degradation: Ensure TFP solutions were freshly prepared and protected from light. TFP can oxidize and lose activity.[18]
-
Concentration Too Low: The target of interest may require higher concentrations of TFP than anticipated. Perform a full dose-response curve.
-
-
Irreversible Effects:
-
Lipophilicity: TFP is lipophilic and can partition into the cell membrane, making washout slow or incomplete. Extend the washout period.
-
Cell Viability: At high concentrations or with prolonged exposure, TFP can be cytotoxic. Monitor cell health via access resistance and holding current throughout the experiment.
-
-
Unexpected or "Dirty" Effects:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 4. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine blocks the human cardiac sodium channel, Nav1.5, independent of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. rcsb.org [rcsb.org]
- 12. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]
- 15. drugs.com [drugs.com]
- 16. uspbpep.com [uspbpep.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Trifluoperazine Hydrochloride in Advanced Organoid Culture Systems
Introduction: Bridging Classical Pharmacology with 3D Biology
Organoid technology represents a paradigm shift in biomedical research, offering three-dimensional, self-organizing structures that recapitulate the cytoarchitecture and function of native organs with remarkable fidelity.[1][2][3] These systems, derived from pluripotent or adult stem cells, are increasingly pivotal for modeling human development, investigating disease pathogenesis, and screening therapeutic compounds.[2][4] Trifluoperazine Hydrochloride (TFP), a well-established phenothiazine-class antipsychotic, is primarily known for its role as a dopamine D2 receptor antagonist.[5] However, its pharmacological profile extends to the potent inhibition of calmodulin and the modulation of critical cellular processes like autophagy.[6][7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound within organoid culture systems. We will move beyond its classical use and explore its potential as a multi-target tool to probe complex biological questions in cancer, neuroscience, and developmental biology using these advanced 3D models. The protocols and insights provided herein are synthesized from TFP's known mechanisms in traditional cell culture and extrapolated for use in robust organoid-based assays.
Part 1: Scientific Rationale and Core Mechanisms of Action
Understanding the molecular targets of TFP is crucial for designing meaningful experiments in organoid systems. Its effects are pleiotropic, offering multiple avenues for investigation.
Dopamine D2 Receptor (DRD2) Antagonism
TFP's primary antipsychotic effect stems from its high-affinity antagonism of the dopamine D2 receptor (DRD2), a G protein-coupled receptor (GPCR) central to neuropsychiatric function.[5][6] In conditions like schizophrenia, hyperactive dopaminergic signaling is a key pathological feature.[5] By blocking DRD2, TFP mitigates the downstream effects of excess dopamine.[5]
-
Application in Brain Organoids: Cerebral organoids can model aspects of early human brain development and neurological disorders.[1][4] Introducing TFP to brain organoid cultures, particularly those derived from patients with psychiatric disorders, provides a powerful platform to:
-
Study the effects of DRD2 blockade on neuronal development, differentiation, and network activity.[2][9]
-
Investigate the cellular and molecular underpinnings of antipsychotic drug response in a human-relevant 3D context.
-
Model potential neurotoxic or protective effects of long-term neuroleptic exposure on developing neural tissues.[10]
-
References
- 1. Modeling neurological disorders using brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modeling Neurological Diseases With Human Brain Organoids [frontiersin.org]
- 3. Cellular Characterization and Neural Electrophysiology in Cerebral Organoid Models of Neurological Disorders [aginganddisease.org]
- 4. Modeling neurological disorders using brain organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing preclinical models of psychiatric disorders with human brain organoid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in rat striatal dopamine turnover and receptor activity during one years neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluoperazine Hydrochloride Concentration for Cell Viability Assays
Welcome to the technical support guide for optimizing Trifluoperazine Hydrochloride (TFP) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.
I. Understanding this compound (TFP)
Trifluoperazine is a phenothiazine derivative, primarily known as an antipsychotic medication that functions as a dopamine receptor antagonist.[1][2][3] However, its utility in research extends far beyond this, as it is also a known calmodulin inhibitor, which is crucial for its anticancer and antiviral properties.[4][5][6][7][8] TFP's multifaceted mechanism of action, which includes inducing apoptosis and modulating autophagy, makes it a compound of significant interest in cancer research.[9][10][11]
Key Mechanistic Insights:
-
Dopamine Receptor Antagonism: TFP primarily blocks D2 dopamine receptors, which is central to its antipsychotic effects.[1][3]
-
Calmodulin Inhibition: TFP binds to calmodulin, a key calcium-binding protein, interfering with numerous calcium-dependent signaling pathways.[4][6] This inhibition is thought to contribute to its anticancer effects.[5]
-
Induction of Apoptosis: Studies have shown that TFP can induce apoptosis in various cancer cell lines, including colorectal and multiple myeloma cells.[9][11] This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[12]
-
Modulation of Autophagy: The role of TFP in autophagy is complex and can be cell-type dependent. In some cancer cells, TFP has been shown to inhibit autophagy, which in turn promotes apoptosis.[9][10]
Visualizing TFP's Core Mechanisms
Caption: Core mechanisms of Trifluoperazine (TFP) action.
II. Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for TFP in a cell viability assay?
A1: The optimal concentration of TFP is highly dependent on the cell line being investigated. However, a general starting point for a dose-response experiment is to use a broad range of concentrations, typically from 0.1 µM to 100 µM. Based on published data, the half-maximal inhibitory concentration (IC50) for TFP can vary significantly:
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U87MG | ~10 | 48 |
| Colorectal Cancer | HCT116 | 16.2 | 48 |
| Colorectal Cancer | CT26 | 16.8 | 48 |
| Pancreatic Ductal Adenocarcinoma | MiaPaCa-2 | 7.59 - 15.75 | 24 |
| Cisplatin-Resistant Urothelial Carcinoma | T24/R | ~25 | 24 |
This table summarizes IC50 values from multiple studies. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.[12][13][14][15][16]
Q2: I am not seeing a dose-dependent decrease in cell viability. What could be the issue?
A2: This is a common issue that can arise from several factors:
-
Concentration Range: The concentrations you have tested may be too low for your specific cell line. It is recommended to perform a broad dose-response curve, spanning several orders of magnitude (e.g., 0.01 µM to 200 µM), to identify the sensitive range.[17]
-
Incubation Time: The duration of TFP exposure may be insufficient to induce a significant cytotoxic effect. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours).[12]
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of a viability assay. If the cell density is too high, the drug's effect may be masked. Conversely, if it is too low, the cells may not be healthy enough for a robust assay. It is important to optimize the seeding density for your cell line.
-
Drug Stability: Ensure that your TFP stock solution is properly stored and has not degraded. TFP is light-sensitive and should be stored protected from light.
-
Hormesis Effect: Some studies have reported a hormetic effect with TFP, where low concentrations can paradoxically promote cell proliferation in certain glioma cell lines.[18] If you observe an increase in viability at low doses, this could be the underlying reason.
Q3: My results are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility can be frustrating. Here are some key areas to investigate:
-
Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Reagent Preparation: Inconsistencies in the preparation of TFP dilutions or the viability assay reagents (e.g., MTT, WST-1) can lead to significant variability. Always use freshly prepared dilutions.
-
Incubation Conditions: Maintain consistent incubation times, temperature, and CO2 levels.
-
Assay-Specific Pitfalls: For MTT assays, incomplete formazan crystal solubilization can be a major source of error. Ensure thorough mixing after adding the solubilization solution.[19][20]
Q4: How do I prepare my TFP stock solution and working dilutions?
A4: Proper preparation is critical for accurate results.
-
Stock Solution: this compound is soluble in water (up to 10 mg/mL) and DMSO (up to 20 mg/mL).[21] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all conditions (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
III. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in viability assay | - Contamination of reagents or culture medium.- Phenol red or serum interference in the assay. | - Use sterile technique and fresh reagents.- Use a background control (medium with assay reagent but no cells). |
| Inconsistent formazan crystal formation (MTT assay) | - Uneven cell distribution in the wells.- Incomplete solubilization of formazan crystals.[19] | - Ensure a single-cell suspension before plating.- After adding the solubilization buffer, mix thoroughly and incubate until all crystals are dissolved. |
| Edge effects in 96-well plates | - Evaporation from the outer wells. | - Do not use the outer wells for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity. |
| Unexpected cell morphology changes | - TFP can affect cell spreading and adhesion.[22] | - This is an expected effect of TFP. Document any morphological changes with microscopy. |
| Discrepancy between viability and apoptosis data | - TFP can induce cell cycle arrest without immediate cell death.[11][12] | - Analyze cell cycle distribution (e.g., by flow cytometry) in parallel with viability and apoptosis assays. |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of TFP using an MTT Assay
This protocol provides a framework for determining the concentration of TFP that inhibits the growth of a cell line by 50%.
Materials:
-
This compound (TFP)
-
Dimethyl sulfoxide (DMSO)
-
Your adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[23]
-
-
TFP Treatment:
-
Prepare a 2X working solution of TFP for each desired concentration by diluting your stock solution in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate TFP working solution or vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the TFP concentration and use non-linear regression analysis to determine the IC50 value.[24]
-
Visualizing the IC50 Determination Workflow
Caption: Workflow for IC50 determination of TFP.
V. References
-
What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Available from: --INVALID-LINK--
-
This compound | C21H26Cl2F3N3S | CID 66064 - PubChem. Available from: --INVALID-LINK--
-
What is this compound used for? - Patsnap Synapse. (2024-06-14). Available from: --INVALID-LINK--
-
Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed. Available from: --INVALID-LINK--
-
Trifluoperazine | Dopamine Receptors Blocker | MedChemExpress. Available from: --INVALID-LINK--
-
Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed. Available from: --INVALID-LINK--
-
Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem - NIH. Available from: --INVALID-LINK--
-
KEGG DRUG: this compound. Available from: --INVALID-LINK--
-
Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC - NIH. Available from: --INVALID-LINK--
-
Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed. Available from: --INVALID-LINK--
-
Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - Frontiers. Available from: --INVALID-LINK--
-
Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC. Available from: --INVALID-LINK--
-
(PDF) Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - ResearchGate. Available from: --INVALID-LINK--
-
COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research. Available from: --INVALID-LINK--
-
What is the optimum conc. of a test drug in MTT assay? - ResearchGate. (2014-09-23). Available from: --INVALID-LINK--
-
Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - MDPI. (2019-11-26). Available from: --INVALID-LINK--
-
Evidence of apoptosis for trifluoperazine and A4-induced cell death.... - ResearchGate. Available from: --INVALID-LINK--
-
Cross-validation of Trifluoperazine's anticancer effects in multiple cancer cell lines - Benchchem. Available from: --INVALID-LINK--
-
Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro | Request PDF - ResearchGate. (2025-10-09). Available from: --INVALID-LINK--
-
Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC. Available from: --INVALID-LINK--
-
MTT assay protocol | Abcam. Available from: --INVALID-LINK--
-
Low concentration trifluoperazine promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC - PubMed Central. (2018-01-18). Available from: --INVALID-LINK--
-
The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - Frontiers. (2022-10-31). Available from: --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: --INVALID-LINK--
-
Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed Central. Available from: --INVALID-LINK--
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: --INVALID-LINK--
-
MTT Cell Assay Protocol. Available from: --INVALID-LINK--
-
Trifluoperazine, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer. Available from: --INVALID-LINK--
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021-11-26). Available from: --INVALID-LINK--
-
Trifluoperazine Inhibits Spreading and Migration of Cells in Culture - PubMed. Available from: --INVALID-LINK--
-
Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro - PubMed. Available from: --INVALID-LINK--
-
Trifluoperazine (hydrochloride) (CAS 440-17-5) - Cayman Chemical. Available from: --INVALID-LINK--
-
[Trifluoperazine's action on fibroblast proliferation in cell cultures. Comparison of different doses] - PubMed. Available from: --INVALID-LINK--
-
Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured InVitro. - R Discovery. (2025-10-01). Available from: --INVALID-LINK--
-
This compound, 1 X 30 mg (T2000000) | MilliporeSigma® (Sigma-Aldrich). Available from: --INVALID-LINK--
-
Spectrophotometric Determination of this compound in Pharmaceutical Preparations by Oxidative Coupling Reaction - Systematic Reviews in Pharmacy. (2020-06-12). Available from: --INVALID-LINK--
-
Application Notes and Protocols for the Sample Preparation of Trifluoperazine Using an Internal Standard - Benchchem. Available from: --INVALID-LINK--
-
Development and Validation of Method for Simultaneous Estimation of this compound from Capsule Dosage Form Using - IDOSI. Available from: --INVALID-LINK--
-
Guidelines for accurate EC50/IC50 estimation - PubMed. Available from: --INVALID-LINK--
-
Stability Indicating RP-HPLC Method for the Estimation of this compound as API and Estimation in Tablet Dosage F - Impactfactor. Available from: --INVALID-LINK--
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 9. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 12. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Low concentration trifluoperazine promotes proliferation and reduces calcium-dependent apoptosis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Trifluoperazine Hydrochloride (TFP) Precipitation in Cell Culture Media
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers, we understand that unexpected experimental artifacts, such as compound precipitation, can be a significant source of frustration, leading to lost time and compromised data. One common challenge encountered in cell-based assays is the precipitation of Trifluoperazine Hydrochloride (TFP) in culture media. This guide is designed to provide you with a deep understanding of why TFP precipitation occurs and to offer robust, field-proven troubleshooting strategies and protocols to ensure its successful application in your experiments. Our goal is to empower you with the knowledge to maintain the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions - The Chemistry Behind TFP Precipitation
This section addresses the fundamental chemical principles governing TFP's behavior in aqueous solutions like cell culture media. Understanding these concepts is the first step toward preventing precipitation.
Q1: I added this compound to my media, and it immediately turned cloudy. Why did it precipitate?
Precipitation of this compound (TFP) upon addition to standard cell culture media (pH ~7.4) is a frequent issue rooted in its chemical properties as a weak base. TFP is supplied as a dihydrochloride salt, which is freely soluble in water[1][2]. However, its solubility is highly dependent on pH.[3][4]
The core issue lies with TFP's pKa values, which are approximately 3.9 and 8.1.[1][5] The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. According to the Henderson-Hasselbalch equation, at a pH below its pKa, a basic drug like TFP will be predominantly in its protonated, charged (ionized) form, which is more water-soluble.[6][7][8] Conversely, at a pH above its pKa, it will be in its deprotonated, neutral (non-ionized) free-base form, which is significantly less soluble in water.
Standard culture media are buffered to a physiological pH of 7.2-7.4. This pH is well above TFP's first pKa and close to its second pKa, causing a significant portion of the TFP salt to convert to its less soluble free-base form, leading to supersaturation and subsequent precipitation.[9]
Q2: How do specific components of my culture medium contribute to precipitation?
Beyond pH, several components in complex culture media can exacerbate TFP precipitation:
-
Phosphate Buffers: Many common media, like DMEM and PBS, contain high concentrations of phosphate salts to maintain pH.[10] These phosphate ions can interact with the protonated form of TFP, forming insoluble drug-phosphate salts. This phenomenon, known as the "common ion effect," can significantly reduce the apparent solubility of the drug.[3] Studies have shown that drug precipitation can be faster and more pronounced in phosphate buffers compared to other systems like bicarbonate buffers.[11][12]
-
High Salt Concentration: The overall high ionic strength of culture media can decrease the solubility of hydrophobic compounds through a "salting-out" effect, further promoting the precipitation of the TFP free base.
-
Serum Proteins: While serum proteins like albumin can bind to drugs and sometimes increase their apparent solubility, this interaction is complex.[13][14] TFP is known to bind to plasma proteins, but this binding might not be sufficient to prevent precipitation at high concentrations, especially if the drug is rapidly converted to its insoluble form upon addition to the media.[13]
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to common problems encountered during experiments, with actionable steps to resolve them.
Q3: My TFP stock solution in DMSO is clear, but it precipitates instantly when I dilute it into my complete media (with serum). What's the best way to add it?
This is a classic "solvent-shift" precipitation problem.[9] TFP is highly soluble in organic solvents like DMSO, but when this concentrated stock is rapidly diluted into the aqueous, high-pH environment of the culture medium, the drug molecules are forced out of solution before they can be stabilized.
Solution: The key is to perform a stepwise dilution and leverage the protein content of the serum.
-
Never add TFP stock directly to the full volume of media.
-
Pre-mix with Serum: First, pipette the required volume of your TFP stock solution into a small volume of Fetal Bovine Serum (FBS) and mix thoroughly. The proteins in the serum can act as carriers, binding to the TFP and helping to keep it soluble.[15]
-
Add Serum-Drug Mixture to Media: Add this pre-mixed TFP-serum solution to your final volume of culture medium.
-
Mix Immediately: Ensure rapid and thorough mixing of the final solution to avoid localized high concentrations that can trigger precipitation.
Q4: I successfully prepared my TFP-containing media, but it became cloudy after a few hours in the incubator. What caused this delayed precipitation?
Delayed precipitation is typically caused by a change in the media's conditions over time, most commonly a shift in pH.
Cause: Cell culture incubators maintain a high CO2 atmosphere (typically 5-10%) to interact with the bicarbonate buffering system in the media and hold the pH at ~7.4. If your media was prepared and left at room atmosphere for an extended period before being placed in the incubator, its pH would have risen (become more alkaline). Upon introduction to the CO2 environment, the pH slowly decreases back towards the target 7.4. This shift can alter TFP's ionization state and solubility, leading to precipitation. Temperature changes can also affect solubility.
Solution:
-
pH Equilibration: Always pre-equilibrate your culture medium in the CO2 incubator for at least 30-60 minutes before adding your TFP stock solution. This ensures the pH is stable at the correct physiological level.
-
Minimize Time at Room Atmosphere: After preparing the final TFP-containing media, transfer it to your cell cultures and return it to the incubator promptly.
Q5: Can I just filter out the precipitate and use the remaining media?
No, this is strongly discouraged. The precipitate is the active compound, TFP. Filtering it out will remove an unknown amount of the drug, making the final concentration in your media inaccurate and rendering your experimental results invalid and irreproducible.[16] If precipitation occurs, the media should be discarded, and the preparation protocol should be revisited.
Part 3: Validated Protocols and Data
Follow these detailed protocols to minimize the risk of precipitation and ensure accurate, reproducible dosing in your cell culture experiments.
Key Physicochemical Properties of this compound
For effective experimental design, it is crucial to be aware of the key properties of TFP.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄F₃N₃S · 2HCl | [10][17] |
| Molecular Weight | 480.4 g/mol | [10][18] |
| pKa Values | pKa1 ≈ 3.9, pKa2 ≈ 8.1 | [1][5] |
| Solubility in DMSO | ≥ 20 mg/mL | [10] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | [10] |
| Solubility in Water | Freely soluble (as HCl salt) | [1][2][19] |
Note: While the salt form is highly soluble in water and PBS, this table does not reflect the dramatic decrease in solubility when the pH is raised and the compound converts to its free base.
Protocol 1: Preparation of a TFP Stock Solution
This protocol describes the preparation of a high-concentration stock solution, which is the first critical step.
-
Weighing: Accurately weigh the desired amount of TFP dihydrochloride powder. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the solvent. DMSO is highly effective at dissolving TFP and is compatible with most cell culture applications at low final concentrations (<0.5%).[20][21]
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming (to 37°C) can be used if necessary, but avoid overheating.[16]
-
Sterility: Dissolving in 100% DMSO is generally sufficient to maintain sterility, as the solvent is hostile to microbial growth.[20] Filtration of a DMSO stock is typically not recommended as the compound may bind to the filter membrane, altering the final concentration.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes (TFP can be light-sensitive) and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Working Solution in Culture Medium
This workflow is designed to prevent the solvent-shift and pH-dependent precipitation issues.
Caption: Workflow for preparing TFP working solutions.
Part 4: Troubleshooting Decision Tree
If you encounter precipitation despite following the protocols, use this decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting TFP precipitation.
References
- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. 440-17-5 CAS MSDS (Trifluoperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs | CoLab [colab.ws]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterizing the interactions of the antipsychotic drug trifluoperazine with bovine serum albumin: Probing the drug-protein and drug-drug interactions using multi-spectroscopic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Trifluoperazine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Trifluoperazine Hydrochloride in Experiments
Welcome to the technical support center for Trifluoperazine Hydrochloride (TFP). This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the off-target effects of TFP in experimental settings. As a phenothiazine class antipsychotic, TFP's utility in research extends beyond its clinical applications, but its polypharmacological nature necessitates a careful and informed experimental approach.[1][2][3] This resource provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: Trifluoperazine's primary "on-target" effect, in the context of its use as an antipsychotic, is the antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2][3][4][5] However, its chemical structure allows it to interact with a variety of other proteins, leading to a range of well-documented off-target effects.
It's crucial for researchers to understand that the distinction between "on-target" and "off-target" can be context-dependent. For instance, if you are studying calmodulin-dependent pathways, TFP's potent inhibition of calmodulin becomes your "on-target" effect.
Key Off-Target Interactions:
-
Calmodulin (CaM) Inhibition: TFP is a widely recognized and potent inhibitor of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways.[6][7][8][9][10] This interaction can lead to downstream effects on processes like cell fusion, proliferation, and secretion.[7][8][10]
-
Adrenergic Receptor Antagonism: TFP is a potent antagonist of α1-adrenergic receptors, which can influence cardiovascular parameters and other physiological processes.[4][6]
-
Serotonin (5-HT) Receptor Antagonism: TFP also exhibits antagonist activity at serotonin 5-HT2 receptors, contributing to its complex pharmacological profile.[4]
-
Histamine H1 Receptor Antagonism: Its blockade of H1 receptors is responsible for its sedative effects.[1][4]
-
Other Kinases and Enzymes: Studies have shown that TFP can interact with other proteins, such as Casein kinase 1 and protein kinases involved in the PI3K/Akt/S6K1 signaling pathway.[11][12] It has also been shown to inhibit P-glycoprotein.[6]
Below is a summary table of TFP's primary targets:
| Target Class | Specific Target(s) | Primary Effect | Experimental Implications |
| Dopamine Receptors | D1 and D2 Receptors | Antagonism | Primary antipsychotic mechanism; essential for neuroscience studies on dopamine signaling.[1] |
| Calcium-Binding Proteins | Calmodulin (CaM) | Inhibition | Broad effects on Ca2+-dependent signaling, cell cycle, and motility.[5][6][7] |
| Adrenergic Receptors | α1-Adrenergic Receptors | Antagonism | Potential for cardiovascular effects and modulation of adrenergic signaling.[4][6] |
| Serotonin Receptors | 5-HT2 Receptors | Antagonism | Contributes to its antipsychotic profile and can affect serotonergic pathways.[4] |
| Histamine Receptors | H1 Receptors | Antagonism | Can induce sedation in in vivo models.[1][4] |
| Other | P-glycoprotein, various kinases | Inhibition | May affect drug efflux and various signaling cascades.[6][11][12] |
Q2: I'm observing unexpected cellular phenotypes in my experiment with TFP. How can I determine if these are off-target effects?
A2: This is a critical question in pharmacological research. Distinguishing on-target from off-target effects requires a multi-pronged approach. Here’s a systematic workflow to dissect your observations:
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scitechnol.com [scitechnol.com]
Light sensitivity and proper storage of Trifluoperazine Hydrochloride stock solutions
Technical Support Center: Trifluoperazine Hydrochloride
A Guide to Handling, Storage, and Troubleshooting of Stock Solutions
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals working with this compound. We address common challenges related to its light sensitivity and storage to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Properties & Handling
Q1: What is this compound, and why is it so sensitive to light?
Trifluoperazine is a phenothiazine-class compound, widely used as an antipsychotic and antiemetic agent in clinical settings and as a dopamine D2 receptor antagonist in research.[1][2] The core chemical structure of phenothiazines contains a sulfur and nitrogen atom within a tricyclic ring system. This structure is inherently susceptible to photo-oxidation.[3]
The mechanism of its light sensitivity involves the absorption of light energy, particularly in the UV and blue-violet range (300-500 nm), which elevates the molecule to an excited state.[4] This excitation can lead to the ejection of an electron, forming a highly reactive radical cation.[5] This radical can then react with oxygen or other molecules, leading to a cascade of degradation reactions, most notably oxidation of the sulfur atom to form a colorless sulfoxide, which is biologically less active.[5] This photochemical instability is a known characteristic of chlorinated phenothiazine derivatives.[3][6][7]
Q2: What are the initial visual signs of this compound degradation?
The most common and immediate sign of degradation, particularly in solutions, is a color change.
-
Solid Form: As a solid, this compound is a white to cream-colored fine powder.[1][8] Significant deviation from this appearance, such as developing a noticeable yellow or brownish tint, may indicate degradation due to prolonged exposure to light or heat.
-
Solution Form: Freshly prepared solutions of this compound are typically clear and colorless to pale yellow.[9] Upon exposure to light and/or atmospheric oxygen, these solutions will progressively turn yellowish and eventually brown.[9][10] If a solution is "markedly discolored," it should be discarded as its potency and purity are compromised.[9] The appearance of cloudiness or precipitation can also indicate degradation or solubility issues.
Q3: What are the recommended solvents for preparing this compound stock solutions?
The choice of solvent is critical and depends on the experimental application and desired storage duration. Trifluoperazine dihydrochloride is freely soluble in water and soluble in alcohol.[8][10]
| Solvent | Solubility | Considerations & Recommendations |
| Water (Sterile, Deionized) | Freely Soluble[8][10] | Aqueous solutions are highly susceptible to oxidation by atmospheric oxygen.[10] Recommended for immediate use or very short-term storage. The pH of a 5% aqueous solution is approximately 2.2.[10] |
| Methanol | Soluble[11] | Often used as a solvent for analytical purposes, such as in HPLC and UV-Vis spectrophotometry.[12] |
| Ethanol | Soluble[8] | A suitable alternative to methanol for stock preparation. Ensure use of high-purity, anhydrous ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | While not explicitly mentioned in all datasheets, DMSO is a common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. It is less prone to oxidation than water. Recommended for long-term storage at -20°C or -80°C. |
Section 2: Stock Solution Preparation & Storage
Q4: What is the standard protocol for preparing a this compound stock solution?
This protocol provides a reliable method for preparing a stock solution, emphasizing practices that minimize light exposure. All procedures should be conducted under subdued light or in a dark room.[12][13]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Allow the this compound vial (solid powder) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 480.42 g/mol for the dihydrochloride salt) in a sterile microfuge tube.[11] Perform this step quickly to minimize light exposure.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Filtration (Optional): For applications requiring absolute sterility, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in amber-colored or opaque cryovials.[13][14][15] This practice is crucial to avoid repeated freeze-thaw cycles and minimize light exposure to the main stock.[13]
-
Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store immediately at the recommended temperature (see Q5).
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} idot Caption: Workflow for preparing Trifluoperazine HCl stock solution.
Q5: What are the optimal storage conditions for the long-term stability of stock solutions?
Proper storage is the most critical factor in maintaining the integrity of your this compound stock. The primary goals are to protect it from light and prevent chemical degradation.
| Storage Condition | Container Type | Duration | Rationale |
| -20°C or -80°C | Amber or Opaque, Tightly Sealed Vials[13][14][16] | Long-Term (Months to >1 Year) | Recommended for highest stability.[17][18] Low temperatures significantly slow down oxidation and other degradation reactions. Aliquoting is essential to prevent freeze-thaw cycles. |
| 2-8°C (Refrigerator) | Amber or Opaque, Tightly Sealed Vials | Short-Term (Days to Weeks) | Provides good protection but is less effective than freezing for long-term preservation. Useful for working solutions that will be used within a short period. |
| Room Temperature | Amber or Opaque, Tightly Sealed Vials | Not Recommended for Solutions | While the solid can be stored at room temperature away from light[19], solutions are much less stable and should not be stored at room temperature for extended periods. |
Q6: How should I handle the stock solution for daily experimental use to minimize degradation?
-
Use Aliquots: Never work directly from your main stock tube. Use a single-use aliquot for each experiment.
-
Thaw Properly: Thaw a frozen aliquot at room temperature or in a cool water bath, protected from light (e.g., wrapped in aluminum foil).[13]
-
Minimize Exposure: Once thawed, keep the tube on ice and covered. Perform dilutions and additions to your experimental system promptly. Avoid leaving the solution on the benchtop under ambient lab lighting.[4][13]
-
Discard Unused Solution: Do not re-freeze a thawed aliquot. Any unused portion of the working solution should be discarded to ensure consistency in future experiments.
Section 3: Troubleshooting Common Issues
| Issue Observed | Potential Cause | Recommended Action & Explanation |
| Solution has turned yellow or brown. | Photodegradation and/or Oxidation: This is the most common issue, caused by exposure to light and/or atmospheric oxygen.[9][10] | Discard the solution. A slight yellowish discoloration may not alter potency significantly, but any marked discoloration indicates substantial degradation.[9] Using it will lead to inaccurate concentration and potentially confounding effects from degradation products. Review your handling and storage procedures to prevent future occurrences.[14] |
| Precipitate is visible in a thawed aliquot. | Poor Solubility / Freeze-Thaw Issues: The compound may have come out of solution during freezing. This can be concentration or solvent-dependent. | Gently warm the solution and vortex. If the precipitate redissolves, the solution may be usable. However, if it persists, it should be discarded. Consider preparing a new stock at a slightly lower concentration or using a different solvent if the issue recurs. |
| Inconsistent or unexpected experimental results. | Loss of Compound Potency: This is a strong indicator that your stock solution has degraded over time. The active concentration is lower than assumed. | Prepare a fresh stock solution from the solid compound. Use this new stock for a critical validation experiment. If this resolves the inconsistency, discard all old stock aliquots. Implement stricter light protection and aliquoting practices.[13] |
Section 4: Quality Control & Advanced Concepts
Q7: How can I quickly verify the concentration and purity of my stock solution?
A simple quality control check can be performed using a UV-Vis spectrophotometer. This method is useful for confirming concentration and detecting gross degradation, which often alters the absorption spectrum.
Protocol 2: Quick QC by UV-Vis Spectrophotometry
-
Prepare Standard: Prepare a fresh, known concentration of this compound in the same solvent as your stock (e.g., 10 µg/mL in methanol).[12] Handle this standard with maximum light protection.
-
Prepare Sample: Dilute an aliquot of your stock solution to the same theoretical concentration as the standard.
-
Measure Spectrum: Scan both the freshly prepared standard and your stock solution sample from approximately 220 nm to 400 nm. The USP monograph identifies a maximum absorbance at about 255 nm in 0.1 N HCl.[12]
-
Compare Spectra:
-
Concentration Check: The absorbance maximum (λmax) of your sample should be within ±5% of the fresh standard.
-
Purity Check: The overall shape of the absorption spectrum and the position of the λmax should be identical to the standard.[12] The appearance of new peaks or a significant shoulder on the main peak can indicate the presence of degradation products.
-
Q8: What is the primary degradation pathway I am trying to prevent?
You are primarily working to prevent photodegradation and oxidation. Upon exposure to light, the phenothiazine ring of Trifluoperazine loses an electron to form a radical cation. This highly reactive intermediate can then be irreversibly oxidized, typically at the sulfur atom, to form Trifluoperazine sulfoxide. This structural change alters the compound's pharmacological activity, rendering your stock solution unreliable.
dot graph G { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} idot Caption: Conceptual pathway of Trifluoperazine photodegradation.
By adhering to the protocols and storage conditions outlined in this guide, you can ensure the stability of your this compound solutions, leading to more reliable and reproducible research outcomes.
References
- 1. impactfactor.org [impactfactor.org]
- 2. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of 2-chloro substituted phenothiazines in alcohols [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Stelazine (Trifluoperazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 440-17-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. uspbpep.com [uspbpep.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. benchchem.com [benchchem.com]
- 15. Specimens That Must Be Protected from Light [coohom.com]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 17. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. sds.edqm.eu [sds.edqm.eu]
Technical Support Center: Minimizing Trifluoperazine Hydrochloride-Induced Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers utilizing Trifluoperazine Hydrochloride (TFP) in primary cell cultures. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to TFP-induced cytotoxicity. As primary cells are known for their sensitivity, this resource offers field-proven insights to help you achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of TFP in primary cell cultures.
Q1: What is this compound (TFP) and why is it used in research?
A1: Trifluoperazine (TFP) is a phenothiazine derivative, traditionally used as an antipsychotic drug.[1][2] In research, it is often repurposed for its potential anticancer effects and its role as a calmodulin inhibitor.[3] TFP can induce cell cycle arrest and apoptosis in various cell types, making it a valuable tool for studying these processes.[3][4][5]
Q2: Why does TFP cause cytotoxicity in primary cell cultures?
A2: TFP-induced cytotoxicity is multifaceted. It can disrupt calcium homeostasis, leading to mitochondrial stress.[6] This disruption can cause a loss of mitochondrial membrane potential, overproduction of reactive oxygen species (ROS), and fragmentation of the mitochondrial network.[6] Ultimately, these events can trigger the intrinsic apoptosis pathway.[4][7]
Q3: What are the initial signs of TFP-induced cytotoxicity in my primary cell culture?
A3: Early indicators of cytotoxicity include changes in cell morphology, such as rounding up and detachment from the culture surface. You may also observe a decrease in cell proliferation, increased cellular debris, and a rapid change in the pH of the culture medium (often indicated by a color change).[8]
Q4: At what concentration does TFP typically become toxic to primary cells?
A4: The cytotoxic concentration of TFP is highly dependent on the primary cell type. For example, some cancer cell lines show sensitivity in the range of 10-30 µM.[4][9][10] However, primary cells may be more sensitive. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type.[11]
Q5: Can I use antioxidants to mitigate TFP-induced cytotoxicity?
A5: Yes, antioxidants can be a valuable strategy. TFP can induce oxidative stress through the generation of ROS.[6][7] Antioxidants work by neutralizing these free radicals, which can help protect the cells from damage.[12][13] However, it's important to note that some chemotherapeutic agents rely on ROS generation for their cytotoxic effects, so the use of antioxidants should be carefully considered in the context of your experiment.[12][14]
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common issues encountered when working with TFP in primary cell cultures.
Issue: Excessive Cell Death at Expected "Non-Toxic" Concentrations
If you are observing widespread cell death even at low concentrations of TFP, consider the following troubleshooting steps.
2.1.1 Root Cause Analysis
-
Primary Cell Health: Primary cells are inherently more sensitive than immortalized cell lines. Their health can be compromised by suboptimal culture conditions.[15][16]
-
TFP Concentration: The "non-toxic" concentration may have been determined in a different cell type and may not be applicable to your primary cells.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can exacerbate the cytotoxic effects of TFP.[8][17][18]
2.1.2 Step-by-Step Troubleshooting Protocol
-
Verify Primary Cell Culture Health:
-
Morphology Check: Daily microscopic examination is crucial. Healthy adherent cells should be well-spread, and suspension cells should be round and bright.[19]
-
Growth Rate: Monitor the population doubling time to ensure it is within the expected range for your cell type.[15]
-
Confluency: Avoid letting adherent cultures become over-confluent, as this can induce stress.[15] It is best to subculture primary cells when they reach 80-90% confluency.[19]
-
-
Perform a Dose-Response (Cytotoxicity) Assay:
-
This is a critical step to determine the IC50 (half-maximal inhibitory concentration) of TFP for your specific primary cells.
-
Recommended Assay: An MTT or XTT assay is a reliable colorimetric method to assess cell viability based on metabolic activity.[11][20]
-
Protocol:
-
Seed your primary cells in a 96-well plate at the optimal density.
-
Allow the cells to attach and resume proliferation (typically 24 hours).
-
Prepare a serial dilution of TFP. A common starting range is 0.1 µM to 100 µM.
-
Replace the culture medium with fresh medium containing the different concentrations of TFP. Include a vehicle-only control.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Perform the MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance and plot the results to determine the IC50.
-
-
-
Screen for Contamination:
-
Visual Inspection: Look for turbidity, color changes in the medium, or filamentous structures.[17][18]
-
Microscopy: Check for bacteria or fungi between your cells.
-
Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy and requires specific tests like PCR or fluorescence staining.[17] If contamination is detected, discard the culture and decontaminate the incubator and biosafety cabinet.[8]
-
Issue: Inconsistent Results Between Experiments
2.2.1 Root Cause Analysis
-
Inconsistent Cell Passaging: Primary cells have a limited lifespan and their characteristics can change with each passage.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors, which can influence cell sensitivity to TFP.
-
Experimental Timing: The duration of TFP exposure and the timing of assays are critical parameters.
2.2.2 Strategies for Enhancing Reproducibility
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a narrow passage number range for all experiments.
-
Seeding Density: Always seed the same number of cells per well or dish.
-
Reagent Quality: Use high-quality, certified reagents from reputable suppliers.
-
-
Mitigate Serum-Related Variability:
-
Serum Lot Testing: Before starting a new series of experiments, test a new lot of FBS to ensure it supports cell growth and doesn't alter their response to TFP.
-
Serum Starvation: For certain experiments, particularly those investigating signaling pathways, serum starvation can help to synchronize the cells and reduce background noise.[21] A common protocol is to incubate cells in a low-serum (0.2-0.5%) or serum-free medium for 2-24 hours before TFP treatment.[22][23][24] However, be aware that primary cells may not tolerate prolonged serum starvation.[23]
-
-
Implement Experimental Controls:
-
Positive Control: Include a compound known to induce cytotoxicity in your cell type.
-
Vehicle Control: Treat cells with the same solvent used to dissolve TFP (e.g., DMSO) at the same final concentration.
-
Untreated Control: This group receives only fresh culture medium.
-
Section 3: Advanced Protocols and Mechanistic Insights
This section delves into the molecular mechanisms of TFP-induced cytotoxicity and provides protocols for their investigation.
Investigating the Role of Apoptosis
TFP is known to induce apoptosis through the mitochondria-mediated intrinsic pathway.[3][4]
3.1.1 Key Molecular Events
-
Bcl-2 Family Proteins: TFP can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[2][4][9]
-
Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of apoptosis.[6][7]
-
Caspase Activation: TFP treatment can lead to the cleavage and activation of caspase-3, a key executioner caspase.[3][4]
3.1.2 Experimental Workflow for Apoptosis Assessment
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).[5][9]
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye like JC-1 or TMRE to measure changes in MMP via flow cytometry or fluorescence microscopy.
-
Western Blot Analysis: Probe for key apoptotic proteins such as cleaved caspase-3, Bax, and Bcl-2 to confirm the activation of the apoptotic cascade.[1][4]
Exploring the Contribution of Oxidative Stress
TFP can induce the production of ROS, leading to oxidative stress and cellular damage.[6][7]
3.2.1 Strategies for Mitigation and Study
-
Antioxidant Co-treatment: To determine if oxidative stress is a primary driver of cytotoxicity, co-treat your cells with TFP and an antioxidant like N-acetylcysteine (NAC).[25] A reduction in cell death would suggest the involvement of ROS.
-
ROS Detection: Use fluorescent probes like DCFDA-AM to quantify intracellular ROS levels by flow cytometry.
Section 4: Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Typical Range for Primary Cells | Recommended Assay |
| TFP IC50 | Highly cell-type dependent (preliminary testing range: 1-50 µM) | MTT, XTT, or CellTiter-Glo® |
| TFP Incubation Time | 12 - 72 hours | Annexin V/PI, Western Blot |
| Antioxidant Concentration (NAC) | 1 - 10 mM | ROS detection, Cell Viability Assays |
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for TFP-Induced Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Diagram 2: TFP-Induced Apoptotic Signaling Pathway
Caption: Key signaling events in TFP-induced apoptosis.
References
- 1. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. DIPG-62. REPURPOSING OF ANTIPSYCHOTIC TRIFLUOPERAZINE FOR INHIBITING MITOCHONDRIAL FUNCTION IN DIFFUSE MIDLINE GLIOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. biocompare.com [biocompare.com]
- 16. promocell.com [promocell.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. yeasenbio.com [yeasenbio.com]
- 19. kosheeka.com [kosheeka.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. researchgate.net [researchgate.net]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. researchgate.net [researchgate.net]
- 24. Adherent Cells [bdbiosciences.com]
- 25. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trifluoperazine (TFP) Resistance in Cancer Research
Welcome to the technical support center for researchers investigating the anticancer properties of Trifluoperazine Hydrochloride (TFP). This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of TFP resistance in cancer cell lines. As your dedicated application scientist, I will explain the "why" behind the experimental choices, ensuring you can confidently address challenges and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Here are some common questions researchers encounter when working with TFP and potential resistance.
Q1: My cancer cell line, which was initially sensitive to TFP, is now showing reduced responsiveness. What are the likely causes?
A1: Reduced sensitivity to TFP, or acquired resistance, can arise from several molecular mechanisms. The most common culprits include:
-
Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump TFP out of the cell, reducing its intracellular concentration.[1]
-
Alterations in Target Pathways: Since TFP is a known calmodulin and dopamine receptor antagonist, mutations or changes in the expression levels of these targets can reduce the drug's efficacy.[2]
-
Activation of Pro-Survival Signaling: Cells may activate alternative survival pathways, such as the PI3K/Akt pathway, to counteract the apoptotic or cell cycle arrest effects of TFP.
Q2: I am observing high variability in my cell viability (e.g., MTT) assays with TFP. What could be the issue?
A2: High variability in MTT assays can stem from several factors. Common issues include incomplete solubilization of formazan crystals, interference from serum or phenol red in the media, or using cells at a suboptimal density.[2] It is also crucial to ensure that the TFP stock solution is properly prepared and stored to maintain its potency.
Q3: How can I determine if my cells are developing resistance through increased drug efflux?
A3: A functional assay to measure the activity of efflux pumps is the most direct way to assess this. The Rhodamine 123 efflux assay is a standard method to evaluate the function of P-glycoprotein (ABCB1), a common ABC transporter implicated in multidrug resistance.
Q4: Can TFP be used in combination with other drugs to overcome resistance?
A4: Yes, TFP has shown synergistic effects when combined with other chemotherapeutic agents, such as cisplatin and 5-fluorouracil.[3][4][5] It has also been shown to overcome resistance to targeted therapies like gefitinib in lung cancer.[6][7][8] Combining TFP with inhibitors of pro-survival pathways, such as PI3K/Akt inhibitors, is another promising strategy.[9]
Troubleshooting Guides
This section provides detailed guidance for specific experimental problems.
Issue 1: Decreased TFP Efficacy in Long-Term Cultures
Problem: A previously TFP-sensitive cell line shows a progressive increase in its IC50 value for TFP over several passages.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Upregulation of ABC Transporters | 1. Assess ABC Transporter Activity: Perform a Rhodamine 123 efflux assay to measure P-gp (ABCB1) activity. A decrease in rhodamine 123 accumulation in your treated cells compared to parental cells suggests increased efflux. 2. Western Blot Analysis: Probe cell lysates for key ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). 3. Co-treatment with Efflux Pump Inhibitors: Treat cells with TFP in combination with a known P-gp inhibitor, such as verapamil or cyclosporine A. A restoration of TFP sensitivity would indicate the involvement of P-gp. |
| Alterations in Calmodulin Signaling | 1. Assess Intracellular Calcium Levels: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium signaling in response to stimuli. Altered calcium dynamics may indicate changes in calmodulin-mediated pathways.[10][11][12][13] 2. Western Blot for Downstream Effectors: Analyze the phosphorylation status of calmodulin-dependent kinases (e.g., CaMKII) and other downstream targets. |
| Changes in Dopamine Receptor Expression | 1. Quantitative PCR (qPCR): Measure the mRNA expression levels of dopamine receptors (e.g., DRD2) in your resistant cells compared to the parental line. 2. Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled ligand for the dopamine D2 receptor (e.g., [³H]spiperone) to determine if there are changes in receptor affinity or density.[14][15][16][17] |
Workflow for Investigating TFP Resistance:
Caption: Workflow for troubleshooting decreased TFP sensitivity.
Issue 2: Inconclusive Apoptosis Assay Results
Problem: You are not observing a clear increase in apoptosis (e.g., low signal in a caspase assay) after TFP treatment in a cell line expected to be sensitive.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Assay Timing | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for apoptosis induction with TFP. Caspase activation is a transient event. 2. Dose-Response Curve: Ensure you are using an appropriate concentration of TFP by performing a dose-response curve. |
| TFP Inducing Other Cell Death Mechanisms | 1. Assess Autophagy: TFP has been shown to inhibit autophagy in some cancer cells, which can lead to apoptosis.[18][19][20][21][22] Analyze the levels of autophagy markers like LC3-II and p62/SQSTM1 by Western blot. An accumulation of LC3-II may indicate a blockage in autophagic flux. 2. Combination with Autophagy Modulators: Co-treat cells with TFP and an autophagy inhibitor (e.g., chloroquine) or inducer (e.g., rapamycin) to see if this modulates the apoptotic response. |
| Assay-Specific Issues | 1. Caspase Assay Troubleshooting: For low signal, ensure that DTT is freshly added to the reaction buffer and that the cell lysate concentration is optimal.[4] For high background, check for contamination and ensure proper storage of reagents. 2. Western Blot for Cleaved Caspases: Confirm caspase activation by performing a Western blot for cleaved caspase-3 and PARP. |
Signaling Pathway of TFP-Induced Cell Death:
Caption: TFP's multi-faceted mechanism of action in cancer cells.
Experimental Protocols
Protocol 1: Development of a TFP-Resistant Cell Line
This protocol describes a method for generating a TFP-resistant cancer cell line through continuous exposure to escalating doses of the drug.[23]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (TFP) stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
MTT reagent and solubilization solution
Procedure:
-
Determine Initial IC50: Perform an MTT assay to determine the IC50 of TFP for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing TFP at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, a significant number of cells will die.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of TFP.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial TFP concentration, gradually increase the TFP concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat steps 3-5 for several months. The development of significant resistance can take 6-12 months.
-
Confirm Resistance: Periodically, perform an MTT assay to determine the IC50 of the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Cryopreservation: Cryopreserve the resistant cells at various stages of development.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp (ABCB1) Activity
This protocol measures the efflux of the fluorescent substrate Rhodamine 123 to assess the functional activity of the P-gp transporter.[24][25]
Materials:
-
Parental and TFP-resistant cell lines
-
Rhodamine 123
-
Verapamil (P-gp inhibitor, positive control)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. For the inhibitor control, pre-incubate a separate tube of cells with 50 µM Verapamil for 30 minutes before adding Rhodamine 123.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Efflux: Resuspend the cells in a pre-warmed, serum-free medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 530 nm).
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the TFP-resistant cells to the parental cells. A lower MFI in the resistant cells indicates increased efflux. The verapamil-treated cells should show increased fluorescence, confirming that the efflux is P-gp mediated.
Protocol 3: Western Blot for LC3-II to Assess Autophagy
This protocol details the detection of LC3-I to LC3-II conversion, a hallmark of autophagosome formation.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody (anti-LC3B)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-LC3B primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio is indicative of an increase in autophagosomes.
Troubleshooting Western Blots for LC3:
-
Weak or No Signal: Ensure that the lysis buffer is appropriate for extracting LC3, and consider using a positive control (e.g., cells treated with chloroquine). Increase the primary antibody concentration or incubation time.[26][27][28][29][30]
-
High Background: Ensure adequate blocking and washing steps. Filter the blocking buffer to remove any precipitates.[29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Calcium signaling and the therapeutic targeting of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Intracellular Calcium Signaling ([Ca2+]i) to Overcome Acquired Multidrug Resistance of Cancer Cells: A Mini-Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchportal.lih.lu [researchportal.lih.lu]
- 19. Trifluoperazine, a novel autophagy inhibitor, increases radiosensitivity in glioblastoma by impairing homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 27. sinobiological.com [sinobiological.com]
- 28. stjohnslabs.com [stjohnslabs.com]
- 29. bosterbio.com [bosterbio.com]
- 30. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Dealing with autofluorescence from Trifluoperazine Hydrochloride in imaging
Introduction
Welcome to the technical support center for researchers utilizing Trifluoperazine Hydrochloride (TFP) in fluorescence imaging applications. TFP is a well-established phenothiazine-class compound used in various biological studies, including as a calmodulin antagonist and for inducing cell death pathways in cancer research.[1][2] However, its intrinsic fluorescent properties frequently present a significant challenge, leading to high background signals that can obscure the specific fluorescence of your probes.
This guide is designed to provide you with a comprehensive understanding of TFP-induced autofluorescence and to offer robust, field-proven troubleshooting strategies to mitigate its impact on your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (TFP) exhibit autofluorescence?
TFP's autofluorescence originates from its core chemical structure, which is based on a phenothiazine ring system.[3] Phenothiazine and its derivatives are π-conjugated systems that can readily absorb light energy, promoting electrons to an excited state.[4] When these electrons return to their ground state, they release this energy as photons, resulting in fluorescence. This intrinsic property means that whenever you introduce TFP into your biological system, you are also introducing a fluorescent compound.
Q2: What is the fluorescence spectrum of TFP?
Published data indicates that TFP exhibits native fluorescence with an excitation maximum at approximately 295 nm and an emission maximum around 465 nm when measured in 0.1 M H2SO4.[5] However, it's crucial to understand that the exact spectral profile in a complex biological environment (like the cytoplasm or within organelles) can shift and broaden. TFP's absorption spectrum for colorimetric assays has been noted at various wavelengths, including 309 nm and up to 500 nm for its colored products, suggesting a broad absorption potential.[6][7][8] This broadness is a key reason it can interfere with multiple common fluorophores.
Q3: How does TFP autofluorescence interfere with my common fluorescent dyes (e.g., DAPI, GFP, RFP)?
The primary issue is spectral overlap. The broad emission of TFP can bleed into the detection channels of other fluorophores. The table below illustrates the potential for interference.
| Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Potential for TFP Interference |
| TFP (in 0.1M H2SO4) | ~295 nm [5] | ~465 nm [5] | Broad and environmentally dependent |
| DAPI / Hoechst | ~358 nm | ~461 nm | High. TFP's emission peak is very close to DAPI's, which can obscure nuclear staining. |
| GFP / FITC | ~488 nm | ~509 nm | Moderate to High. The broad tail of TFP's emission can extend into the green channel, increasing background.[9] |
| RFP / TRITC | ~557 nm | ~583 nm | Low to Moderate. While less direct, significant TFP autofluorescence can still elevate background in the red channel. |
| Cy5 / Alexa Fluor 647 | ~650 nm | ~668 nm | Low. Shifting to far-red and near-infrared fluorophores is a highly effective strategy to avoid TFP interference.[10][11][12] |
Troubleshooting Guides: Mitigating TFP Autofluorescence
Successfully imaging in the presence of TFP requires a multi-faceted approach. Below are detailed protocols and the rationale behind them.
Guide 1: Strategic Fluorophore Selection & Experimental Controls
The Principle: The most effective way to deal with autofluorescence is to avoid it spectrally. By choosing fluorophores that emit in the far-red or near-infrared spectrum, you can largely eliminate the issue of TFP's blue-green emission bleed-through.[10][11]
Workflow:
-
Assess Your Panel: Review the spectral properties of the fluorophores in your experiment.
-
Prioritize Far-Red Dyes: If possible, substitute dyes like GFP or FITC with spectrally distant alternatives such as Alexa Fluor 647, Cy5, or other far-red options.[10][12]
-
Mandatory Controls: Always prepare three key control samples to accurately diagnose the source and extent of background fluorescence:
-
Unlabeled Control: Cells or tissue with no fluorescent labels or TFP. This measures the endogenous autofluorescence of the biological sample itself.[13]
-
TFP-Only Control: Cells or tissue treated with TFP but without any fluorescent labels. This is critical for measuring the precise contribution of TFP's autofluorescence with your specific imaging settings.
-
Labeled Control (No TFP): Cells or tissue with your fluorescent labels but without TFP treatment. This confirms your staining protocol is working as expected in the absence of the drug.
-
Guide 2: Computational Correction - Spectral Unmixing
The Principle: Spectral unmixing is a powerful computational technique that separates the spectra of multiple fluorophores—including autofluorescence—within an image.[14][15] By treating the TFP autofluorescence as a distinct "fluorophore," its signal can be mathematically removed from the final image, significantly improving the signal-to-noise ratio.[11][15] This requires a spectral microscope or a hyperspectral imaging system.
Protocol: Acquiring a TFP Reference Spectrum
-
Prepare the Reference Sample: Use your "TFP-Only Control" sample (cells/tissue treated with the same concentration and duration of TFP as your experimental samples, but with no other fluorescent labels).
-
Set Imaging Parameters: Place the reference sample on the microscope and use the same imaging settings (laser power, gain, magnification) that you will use for your fully labeled experimental samples.
-
Acquire the Lambda Stack: Using the spectral detector on your microscope, acquire a lambda stack (a series of images at different emission wavelengths) of the TFP autofluorescence.
-
Define the Spectrum: Within the imaging software, define this acquired lambda stack as the reference spectrum for "TFP Autofluorescence."
-
Apply to Experimental Samples: When imaging your fully labeled experimental samples, include the newly defined TFP spectrum in the unmixing algorithm along with the reference spectra for your other fluorophores (e.g., GFP, RFP). The software will then calculate and subtract the contribution of TFP from the other channels.[16][17]
Guide 3: Physical Reduction - Pre-Imaging Photobleaching
The Principle: Photobleaching is the photochemical destruction of a fluorophore.[18] While often a nuisance, it can be used deliberately to quench background signals before acquiring the final image.[18] Endogenous autofluorescence and drug-induced fluorescence can sometimes be bleached more readily than robust synthetic fluorophores, improving the signal-to-noise ratio.[9]
Protocol: Targeted Photobleaching This protocol requires careful optimization to avoid damaging the specific fluorophores of interest.
-
Sample Preparation: Prepare your TFP-treated and fluorescently labeled sample as usual.
-
Identify Region of Interest (ROI): Locate the area you intend to image.
-
Bleaching Step: Expose the ROI to intense excitation light. Start with the excitation wavelength that most strongly excites the TFP autofluorescence (e.g., 405 nm or 488 nm).
-
Initial Parameters: Expose the sample to 100% laser power for 30-60 seconds.
-
Optimization is Key: The ideal time and power will vary. Test on a TFP-only control slide first. Monitor the decrease in autofluorescence. Some protocols for general tissue autofluorescence use extended light exposure, even overnight.[19]
-
-
Acquire Image: After the bleaching step, immediately switch to your standard, lower-intensity imaging parameters to capture the image of your specific, more photostable fluorophores. Minimize any further light exposure to prevent bleaching of your signal of interest.[20]
Guide 4: Chemical Quenching with Sudan Black B
The Principle: Sudan Black B (SBB) is a non-fluorescent, lipophilic dark dye that is highly effective at quenching autofluorescence, particularly from lipid-rich sources like lipofuscin.[21][22] It works by physically absorbing the excitation light and dissipating it as heat, effectively masking the autofluorescent signal.[21] It has been shown to suppress autofluorescence by 65-95%.[23]
Protocol: Post-Staining SBB Treatment Caution: SBB can sometimes introduce its own background in the far-red channel and may slightly quench specific signals. Always optimize concentration and incubation time.[10][22]
Materials:
-
0.1% (w/v) Sudan Black B in 70% ethanol. Prepare fresh and filter before use.[21][24]
-
70% ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Complete Immunofluorescence: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
SBB Incubation: Immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature.[21][24][25] The optimal time depends on the tissue and autofluorescence intensity.
-
Washing: Briefly rinse the slides in 70% ethanol to remove the majority of the SBB solution.[21]
-
Rehydration & Final Washes: Wash the slides thoroughly in several changes of PBS to remove all residual ethanol and unbound SBB.[21] Thorough washing is critical to reduce non-specific background.[21]
-
Mounting: Mount coverslips using an aqueous mounting medium and proceed to imaging.
Visual Decision Workflows
The following diagrams illustrate the logical flow for selecting a mitigation strategy and the underlying mechanism of TFP autofluorescence.
Caption: Decision tree for selecting an autofluorescence mitigation strategy.
Caption: Simplified mechanism of TFP autofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenothiazine - Wikipedia [en.wikipedia.org]
- 4. Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads exhibiting tricolor-changing mechanochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. researchgate.net [researchgate.net]
- 12. southernbiotech.com [southernbiotech.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 14. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. bio-rad.com [bio-rad.com]
- 17. beckman.com [beckman.com]
- 18. Photobleaching - Wikipedia [en.wikipedia.org]
- 19. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. biotium.com [biotium.com]
- 23. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Autofluorescence Quenching | Visikol [visikol.com]
Technical Support Center: Trifluoperazine Hydrochloride In Vivo Studies
Last Updated: December 31, 2025
Introduction
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind formulation, administration, and verification strategies. Our goal is to empower you with the expertise to troubleshoot common issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for dissolving Trifluoperazine HCl for in vivo injections?
A1: Trifluoperazine HCl salt is freely soluble in water.[3][4][5] For most acute in vivo studies (e.g., intraperitoneal, subcutaneous), sterile normal saline (0.9% NaCl) is the recommended vehicle. It is isotonic, biocompatible, and maintains the solubility of the hydrochloride salt. Avoid using phosphate buffers unless the final pH is verified to be acidic, as TFP has dissociation constants (pKa) of approximately 3.9 and 8.1 and may precipitate at neutral or alkaline pH.[3][5]
Q2: My TFP solution appears cloudy after preparation. What should I do?
A2: Cloudiness or precipitation indicates a solubility issue. First, confirm you are using the dihydrochloride salt form, which is water-soluble.[3] Ensure your saline or water is sterile and free of contaminants. If the problem persists, gently warm the solution to 37°C and vortex.[6][7] Do not use a solution that does not fully clarify, as injecting a suspension can lead to inconsistent absorption and potential local irritation or embolism.
Q3: How stable is TFP in an aqueous solution?
A3: TFP in aqueous solution is susceptible to oxidation by atmospheric oxygen and is light-sensitive.[3] It is strongly recommended to prepare solutions fresh on the day of the experiment and protect them from light by using amber vials or wrapping containers in aluminum foil.[4] For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability should be validated for your specific concentration and vehicle. Studies have shown TFP is most stable under acidic and heated conditions and most vulnerable to degradation by oxidation and UV light.[8]
Q4: What is the most common and reliable route of administration for TFP in rodents?
A4: Intraperitoneal (IP) injection is a widely used and generally reliable route for systemic delivery in rodents.[6][9] It offers rapid absorption into the portal circulation. However, it is prone to variability if not performed correctly.[10] Subcutaneous (SC) injection is a simpler and often less stressful alternative, providing a slower, more sustained release.[6] The choice depends on the desired pharmacokinetic profile. Oral gavage is also an option but is subject to significant first-pass metabolism in the liver, which can greatly reduce bioavailability.[11][12]
Q5: I'm seeing high variability in my behavioral data between animals. Could this be a delivery issue?
A5: Absolutely. High variability is a classic sign of inconsistent drug delivery.[13] This can stem from several factors:
-
Formulation: Precipitation of the drug in the syringe or after injection.
-
Administration: Incorrect injection technique (e.g., injecting into the gut or fat pad during an IP injection).[6][10]
-
Metabolism: Individual differences in animal metabolism.
This guide provides detailed troubleshooting steps for these issues.
In-Depth Troubleshooting Guides
Problem Area 1: Inconsistent Experimental Readouts (Behavioral or Physiological)
High data variance is the most common challenge. This section breaks down the likely causes and provides systematic solutions.
The root cause of inconsistent delivery often begins before the drug enters the animal. TFP's properties require careful formulation.
Protocol: Preparation of a Stable TFP Solution (1 mg/mL in Saline)
-
Preparation: In a sterile environment, weigh the required amount of Trifluoperazine Dihydrochloride powder.
-
Vehicle: Use sterile, room-temperature 0.9% sodium chloride (normal saline) as the vehicle.
-
Dissolution: Slowly add the TFP powder to the saline while vortexing. This prevents clumping.
-
Clarity Check: Ensure the solution is completely clear. If any particulates are visible, the solution should not be used. Gentle warming (to 37°C) can aid dissolution.
-
pH Verification (Optional but Recommended): Using a calibrated pH meter, check that the final solution pH is acidic (typically between 4.0-5.5). An acidic pH is critical for maintaining the solubility of the hydrochloride salt.
-
Light Protection: Store the final solution in an amber vial or a clear vial wrapped in foil to protect it from light-induced degradation.
-
Freshness: Prepare the solution fresh for each experiment. Do not store at room temperature for more than a few hours.
Table 1: Solubility and Vehicle Selection for TFP HCl
| Vehicle | Suitability | Key Considerations |
| 0.9% NaCl (Saline) | Excellent | Isotonic, biocompatible. The primary choice for IP, IV, SC routes. |
| Sterile Water | Good | Suitable, but not isotonic. May cause transient discomfort at the injection site. |
| 5% Dextrose in Water (D5W) | Good | An alternative isotonic vehicle. |
| Phosphate-Buffered Saline (PBS) | Caution | Standard PBS has a pH of ~7.4, which can cause TFP to precipitate. Use only if pH is adjusted to < 6.0. |
| DMSO/PEG/Tween Mixtures | Not Recommended | Generally unnecessary for the HCl salt and introduces confounding vehicle effects. Reserve for the free base form only. |
Workflow: Troubleshooting TFP Formulation Issues
This diagram outlines the decision-making process when encountering a formulation problem.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ichor.bio [ichor.bio]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. impactfactor.org [impactfactor.org]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Trifluoperazine Hydrochloride Powder
<
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the safe and effective handling of Trifluoperazine Hydrochloride powder. The information presented herein is synthesized from authoritative sources and field-proven insights to ensure scientific integrity and promote best laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise when working with this compound powder.
Q1: What is this compound and what are its primary research applications?
This compound is a phenothiazine-class antipsychotic agent.[1] In a research context, it is primarily used to study its antagonistic effects on dopamine D1 and D2 receptors in the mesocortical and mesolimbic pathways of the brain.[1] Its mechanism of action also involves interactions with serotonin 5-HT2, alpha-adrenergic, and histamine H1 receptors.[2] Researchers utilize it as a tool to investigate signaling pathways related to psychosis, anxiety, and emesis.[3][4]
Q2: What are the key physical and chemical properties of this compound powder?
This compound is typically a white to off-white, odorless, crystalline powder.[5][6][7] It has a melting point of approximately 243°C, at which it decomposes.[8] Key solubility information is summarized in the table below.
Q3: How should this compound powder be stored?
To ensure its stability, this compound powder should be stored in a tightly closed container in a dry and well-ventilated place, protected from light.[5][6][7] The recommended storage temperature is -20°C.[5][8]
Q4: What are the primary safety hazards associated with handling this compound powder?
The primary hazard is that it is harmful if swallowed.[5][9][10] It is classified as Acute Toxicity, Oral (Category 4).[9] Appropriate personal protective equipment (PPE) should always be worn to avoid inhalation and contact with skin and eyes.[11][12][13][14]
Q5: How should this compound waste be disposed of?
All waste containing this compound, including the pure compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[12][15] It is crucial to prevent the product from entering drains.[5][12] For small quantities, it is recommended to mix the powder with an unpalatable substance like coffee grounds or cat litter before placing it in a sealed container for disposal in the trash.[15]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound powder.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Difficulty Dissolving Powder | - Inappropriate solvent selection.- Insufficient mixing or sonication.- Low solvent temperature. | - Refer to the solubility table to ensure the correct solvent is being used.- Increase mixing time or sonicate the solution to aid dissolution.[16]- Gentle heating may be required for dissolution in water.[8] |
| Precipitation of Compound in Solution | - Supersaturation of the solution.- Change in pH or temperature. | - Prepare a fresh solution at a lower concentration.- Ensure the pH and temperature of the solution are maintained within the optimal range for solubility. |
| Inconsistent Experimental Results | - Degradation of the compound due to improper storage.- Inaccurate weighing of the powder. | - Verify that the powder has been stored correctly, protected from light and moisture.[5][6][7]- Use a calibrated analytical balance for accurate measurements. |
| Contamination of Stock Solutions | - Use of non-sterile equipment or solvents.- Improper handling techniques. | - Use sterile pipette tips, tubes, and solvents.- Always handle the powder and solutions in a clean and controlled environment, such as a fume hood.[9] |
Section 3: Experimental Protocols & Data
This section provides detailed protocols for common laboratory procedures involving this compound and summarizes key data in a structured format.
Preparation of a Standard Stock Solution (10 mM in DMSO)
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 480.42 g/mol )[8]
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound powder required. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 480.42 g/mol = 0.0048042 g = 4.80 mg
-
-
Weighing: Accurately weigh 4.80 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to yellow.[8]
-
Storage: Store the stock solution at -20°C in a light-protected container.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Appearance | Reference |
| Water | 50 mg/mL | Clear, colorless to yellow | [8] |
| Ethanol | 5 mg/mL | Soluble | [8] |
| DMSO | Soluble | - | [8] |
Note: Heating may be required to achieve the indicated solubility in water.[8]
Analytical Method Parameters
For researchers conducting analytical studies, the following table outlines typical parameters for High-Performance Liquid Chromatography (HPLC) analysis.
| Parameter | Method 1 (Isocratic) | Method 2 (Isocratic) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 |
| Mobile Phase | Methanol:Water (97:3, v/v) | Acetonitrile:Water:Triethylamine (68:31.8:0.2, v/v), pH 4 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 262 nm | 210 nm |
| Injection Volume | 20 µL | - |
| Reference | [16][17] | [18] |
Section 4: Safety & Handling
This section details the necessary safety precautions and personal protective equipment (PPE) required when working with this compound powder.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical-resistant safety goggles or a face shield.[14][19]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[19]
-
Body Protection: A lab coat or coveralls to protect the skin.[11][14]
-
Respiratory Protection: A dust mask (e.g., N95) or a respirator should be used, especially when handling larger quantities of powder or when there is a risk of aerosol formation.[8][19]
Safe Handling Practices
Adherence to these practices minimizes the risk of exposure and contamination.
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[5][9]
-
Avoid Dust Formation: Take care to avoid creating dust when handling the powder.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.[5]
-
Spill Management: In the event of a spill, use personal protective equipment and sweep up the powder without creating dust.[5] Place the spilled material in a suitable, closed container for disposal.[5]
Section 5: Visualized Workflows
The following diagrams illustrate key experimental and safety workflows.
Caption: Workflow for preparing a stock solution.
Caption: Decision-making for safe handling.
References
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. youtube.com [youtube.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ≥99%, D2 dopamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. medkoo.com [medkoo.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. newreachglobal.com [newreachglobal.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. sams-solutions.com [sams-solutions.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Simultaneous RP-HPLC Estimation of this compound and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. falseguridad.com [falseguridad.com]
Technical Support Center: Trifluoperazine Hydrochloride (TFP) Experimental Guide
Welcome to the technical support center for researchers utilizing Trifluoperazine Hydrochloride (TFP) in their experimental models. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions concerning TFP-induced cellular stress. As a potent antipsychotic and calmodulin inhibitor, TFP's effects on cellular homeostasis are complex and multifaceted.[1][2] Understanding these mechanisms is critical for designing robust experiments and accurately interpreting your results.
This resource will delve into the primary pathways of TFP-induced cellular stress, offering not just protocols, but the scientific rationale behind them to empower your research.
Section 1: Understanding the Core Mechanisms of TFP-Induced Cellular Stress
Trifluoperazine's impact on cells extends beyond its well-known dopamine receptor antagonism.[3] Its ability to induce cellular stress is a key consideration in experimental design. The primary stress responses initiated by TFP converge on several interconnected pathways.
The Central Role of Mitochondrial Dysfunction and Oxidative Stress
A primary and early event in TFP-induced cytotoxicity is the disruption of mitochondrial function. TFP can lead to a decrease in the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the initiation of the intrinsic apoptosis pathway.[4][5][6] This is often characterized by the decreased expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax.[4]
Frequently Asked Questions (FAQs): Mitochondrial Stress & Apoptosis
Q1: My cells are undergoing apoptosis after TFP treatment. What is the most probable signaling pathway involved?
A1: The most likely mechanism is the mitochondria-mediated intrinsic apoptosis pathway.[4][5] TFP induces cellular stress that converges on the mitochondria. This leads to a cascade of events including:
-
Increased ROS Production: TFP treatment often leads to a spike in intracellular ROS.[4][7]
-
Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised.
-
Bcl-2 Family Protein Dysregulation: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins favors apoptosis.[4]
-
Caspase Activation: This cascade culminates in the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell.
Troubleshooting Guide: High Apoptosis Rates
Issue: Unexpectedly high levels of apoptosis are observed at my desired TFP concentration, confounding my experimental results.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Excessive Oxidative Stress | 1. Co-treatment with an Antioxidant: Introduce an antioxidant such as N-acetylcysteine (NAC) or Trolox (a water-soluble Vitamin E analog) to your culture medium along with TFP.[6] Rationale: Antioxidants can neutralize excess ROS, mitigating the initial trigger for mitochondrial damage and subsequent apoptosis.[6] This allows for the investigation of other TFP-induced effects that may be independent of oxidative stress. |
| Cell-Type Specific Sensitivity | 1. Perform a Dose-Response Curve: Your cell line may be particularly sensitive to TFP. Conduct a dose-response experiment to identify the optimal concentration that induces the desired effect without overwhelming cytotoxicity. 2. Time-Course Experiment: Assess apoptosis at multiple time points. The apoptotic cascade takes time to execute; earlier time points may reveal pre-apoptotic stress responses. |
| Concentration-Dependent Effects | 1. Verify TFP Concentration: Ensure the final concentration of TFP in your culture is accurate. Serial dilution errors can lead to unexpectedly high concentrations. Rationale: TFP's effects are highly concentration-dependent. While lower concentrations might have protective effects in some contexts by inhibiting the mitochondrial permeability transition pore, higher concentrations are known to be pro-apoptotic.[6] |
Experimental Protocol: Assessing Mitochondrial Membrane Potential (MMP)
This protocol utilizes the JC-1 dye, a ratiometric mitochondrial dye that exhibits potential-dependent accumulation in mitochondria.
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight. Treat with TFP at the desired concentrations and time points.
-
JC-1 Staining:
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed, serum-free media.
-
Remove the treatment media and wash cells once with PBS.
-
Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Washing: Remove the staining solution and wash cells twice with PBS or serum-free media.
-
Analysis:
-
Fluorescence Microscopy: In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
-
Flow Cytometry: Quantify the shift from red to green fluorescence in the cell population.
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
TFP is a known calmodulin antagonist.[1] By inhibiting calmodulin, TFP can disrupt intracellular calcium homeostasis.[8][9] This disruption can lead to an accumulation of unfolded or misfolded proteins within the ER, triggering a state known as ER stress and activating the Unfolded Protein Response (UPR).[8][9] A key pathway activated by TFP-induced ER stress is the PERK-eIF2α axis, which leads to a general inhibition of protein synthesis.[8][10]
Signaling Pathway: TFP-Induced ER Stress
References
- 1. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Repurposing of the Antipsychotic Trifluoperazine Induces SLC7A11/GPX4- Mediated Ferroptosis of Oral Cancer via the ROS/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 9. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Trifluoperazine Hydrochloride in a Pancreatic Ductal Adenocarcinoma Model: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of Trifluoperazine Hydrochloride (TFP) in the context of Pancreatic Ductal Adenocarcinoma (PDAC), a notoriously aggressive and treatment-resistant malignancy. Drawing upon established pre-clinical and clinical data, this document outlines the scientific rationale for repurposing this antipsychotic agent for oncology, details rigorous experimental protocols for its validation, and objectively compares its potential efficacy against current standard-of-care treatments for PDAC.
Introduction: The Rationale for Repurposing Trifluoperazine in Pancreatic Cancer
Pancreatic Ductal Adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a dismal 5-year survival rate. The current therapeutic landscape is dominated by cytotoxic chemotherapy regimens such as FOLFIRINOX and gemcitabine plus nab-paclitaxel, which offer modest survival benefits at the cost of significant toxicity.[1][2][3][4] This underscores the urgent need for novel therapeutic strategies.
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated path to clinical translation.[5] Trifluoperazine (TFP), a phenothiazine-class antipsychotic, has emerged as a compelling candidate for repurposing in oncology.[6] Extensive pre-clinical research has demonstrated its anti-cancer properties across a range of malignancies, including colorectal, breast, and glioblastoma.[1][5][7][8][9][10]
The primary mechanisms underlying TFP's anti-neoplastic effects are multifaceted and include the induction of G0/G1 cell cycle arrest and apoptosis.[1][5][7] Mechanistically, TFP has been shown to downregulate key cell cycle proteins such as CDK2, CDK4, cyclin D1, and cyclin E, while upregulating the cell cycle inhibitor p27.[1][5] Furthermore, TFP can induce mitochondria-mediated intrinsic apoptosis, characterized by decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.[5]
Of particular relevance to PDAC, TFP is a known antagonist of the Dopamine Receptor D2 (DRD2) and Calmodulin (CaM).[1][11] Notably, DRD2 is frequently overexpressed in PDAC, and its inhibition has been shown to reduce tumor cell proliferation and migration.[12][13][14][15] Calmodulin, a key calcium sensor, is also implicated in cancer cell migration and invasion, and its signaling can intersect with critical oncogenic pathways like PI3K/AKT.[7][11][16][17] The PI3K/AKT/mTOR pathway is aberrantly activated in a majority of pancreatic cancers and is a key driver of tumor progression.[6][18][19][20][21] TFP's ability to modulate these pathways provides a strong scientific basis for its investigation in PDAC.
This guide will delineate a comprehensive strategy for validating TFP's efficacy in a PDAC model, comparing it with established first-line therapies.
Proposed Anti-Cancer Mechanism of Trifluoperazine in PDAC
The anti-tumor activity of Trifluoperazine in PDAC is hypothesized to be driven by its antagonism of DRD2 and Calmodulin, leading to the inhibition of downstream pro-survival signaling pathways and the induction of cell cycle arrest and apoptosis.
Caption: Proposed mechanism of Trifluoperazine in PDAC cells.
Comparative Analysis: TFP vs. Standard-of-Care
To provide a clear benchmark for evaluating TFP's efficacy, we will compare it against two standard-of-care regimens for metastatic PDAC:
-
Gemcitabine + nab-Paclitaxel: Gemcitabine is a nucleoside analog that inhibits DNA synthesis, while nab-paclitaxel is a microtubule inhibitor that induces mitotic arrest.[10][22][23][24][25][26] The combination has shown improved survival over gemcitabine monotherapy.[8][22]
-
FOLFIRINOX: A combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin.[1][2][27][28] It is a highly effective but also more toxic option for patients with good performance status.[1]
In Vitro Efficacy Comparison
The initial validation will be performed using established human PDAC cell lines, such as PANC-1 and MIA PaCa-2. These cell lines are widely used and represent different molecular subtypes of PDAC.[29][30][31][32]
Table 1: Comparative In Vitro Cytotoxicity (IC50) in PDAC Cell Lines
| Compound/Regimen | PANC-1 IC50 (µM) | MIA PaCa-2 IC50 (µM) | Proposed Primary Mechanism of Action |
| Trifluoperazine (TFP) | 15.2 | 12.8 | DRD2/Calmodulin antagonism, induction of G0/G1 arrest and apoptosis.[1][5] |
| Gemcitabine | 0.04 | 0.02 | Inhibition of DNA synthesis.[10][23][24][26] |
| nab-Paclitaxel | 0.01 | 0.008 | Microtubule stabilization, leading to mitotic arrest.[8][9][33] |
| 5-Fluorouracil | 5.0 | 3.5 | Inhibition of thymidylate synthase, disrupting DNA synthesis. |
| Irinotecan (SN-38) | 0.02 | 0.015 | Topoisomerase I inhibition, leading to DNA strand breaks. |
| Oxaliplatin | 2.5 | 1.8 | Formation of DNA adducts, inhibiting DNA replication and transcription. |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
In Vivo Efficacy Comparison
The in vivo anti-tumor activity of TFP will be evaluated in an orthotopic xenograft model of human PDAC in immunocompromised mice.[34][35][36][37] This model is more clinically relevant than subcutaneous models as it allows for the assessment of tumor growth in the native pancreatic microenvironment and the development of metastases.[34][35][36][37]
Table 2: Comparative In Vivo Efficacy in an Orthotopic PDAC Model
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) | Metastatic Index | Notes |
| Vehicle Control | 35 | - | High | |
| Trifluoperazine (TFP) | 55 | 60% | Low | TFP has been shown to suppress tumor growth in vivo with minimal side effects.[1][5][7][8] |
| Gemcitabine + nab-Paclitaxel | 65 | 75% | Moderate | Standard-of-care combination with proven efficacy.[3][22] |
| FOLFIRINOX | 70 | 85% | Low | Highly effective but associated with significant toxicity, which may necessitate dose reductions in animal models.[1][2] |
Note: Data are hypothetical and for illustrative purposes. Experimental outcomes will vary.
Experimental Protocols
In Vitro Experimental Workflow
Caption: Workflow for in vitro validation of Trifluoperazine.
4.1.1. Cell Culture
-
Cell Lines: PANC-1 and MIA PaCa-2 cells will be obtained from ATCC.[32]
-
Culture Medium: PANC-1 cells will be cultured in DMEM, and MIA PaCa-2 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 2.5% horse serum.[31][38] Both media will be supplemented with 1% penicillin-streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.[29][32]
4.1.2. Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TFP and comparator drugs for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
4.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with the respective IC50 concentrations of the drugs for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
4.1.4. Cell Cycle Analysis
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[39]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[40][41]
-
Incubate for 30 minutes at room temperature in the dark.[39][40]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[42][43]
In Vivo Experimental Workflow
Caption: Workflow for in vivo validation of Trifluoperazine.
4.2.1. Orthotopic Xenograft Model
-
Animals: Athymic nude mice (6-8 weeks old) will be used.
-
Cell Implantation: Anesthetize the mice and make a small abdominal incision to expose the pancreas. Inject 1 x 10^6 PANC-1 cells (stably expressing luciferase) in 50 µL of Matrigel into the tail of the pancreas.[35]
-
Tumor Monitoring: Monitor tumor growth weekly using an in vivo imaging system to detect bioluminescence.
-
Treatment: Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into treatment groups (n=10 per group). Administer TFP and comparator drugs via appropriate routes (e.g., intraperitoneal injection) for a specified duration.
-
Endpoint Analysis: Monitor the mice for signs of toxicity and measure tumor volume and body weight regularly. The primary endpoint will be overall survival. At the end of the study, harvest the tumors and relevant organs for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Conclusion and Future Directions
This guide provides a robust framework for the pre-clinical validation of this compound as a novel therapeutic agent for Pancreatic Ductal Adenocarcinoma. The proposed experiments are designed to rigorously assess its efficacy in comparison to current standard-of-care treatments and to further elucidate its mechanism of action in the context of PDAC.
Positive results from these studies would provide a strong rationale for advancing TFP into clinical trials for PDAC, potentially in combination with existing chemotherapies. The well-established safety profile of TFP could expedite its clinical development, offering a new therapeutic option for patients with this devastating disease.[19] Future studies could also explore the synergistic effects of TFP with other targeted therapies or with immunotherapy, given its potential to modulate the tumor microenvironment.
References
- 1. FOLFIRINOX - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. A Simple Overview of Pancreatic Cancer Treatment for Clinical Oncologists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Gemcitabine: metabolism and molecular mechanisms of action, sensitivity and chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis [ouci.dntb.gov.ua]
- 12. Expression of DRD2 Is Increased in Human Pancreatic Ductal Adenocarcinoma and Inhibitors Slow Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The potential of dopamine receptor D2 (DRD2) as a therapeutic target for tackling pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Calmodulin and PI3K Signaling in KRAS Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Prospects of targeting PI3K/AKT/mTOR pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nab-Paclitaxel: novel clinical and experimental evidence in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. FOLFIRINOX as Initial Treatment for Localized Pancreatic Adenocarcinoma: A Retrospective Analysis by the Trans-Atlantic Pancreatic Surgery Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 31. A synergic approach to enhance long-term culture and manipulation of MiaPaCa-2 pancreatic cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 32. atcc.org [atcc.org]
- 33. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Comparative Analysis of Orthotopic and Subcutaneous Pancreatic Tumour Models: Tumour Microenvironment and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. spandidos-publications.com [spandidos-publications.com]
- 36. xenograft.org [xenograft.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 40. Protocols [moorescancercenter.ucsd.edu]
- 41. Flow cytometry with PI staining | Abcam [abcam.com]
- 42. benchchem.com [benchchem.com]
- 43. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Trifluoperazine Hydrochloride and Haloperidol in Dopamine Receptor Binding Assays
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antipsychotic drug discovery, a nuanced understanding of a compound's interaction with its molecular targets is paramount. This guide provides a detailed comparative analysis of two archetypal antipsychotics, Trifluoperazine Hydrochloride and Haloperidol, focusing on their binding affinities for dopamine D1 and D2 receptors. By delving into the quantitative data derived from receptor binding assays and elucidating the underlying experimental methodologies and signaling pathways, this document serves as a critical resource for researchers engaged in the development of novel neuropharmacological agents.
Comparative Binding Affinities: A Quantitative Overview
The therapeutic efficacy and side-effect profiles of Trifluoperazine and Haloperidol are intrinsically linked to their differential affinities for dopamine receptor subtypes. The inhibition constant (Ki), a measure of a drug's binding affinity, is a critical parameter in these evaluations. A lower Ki value signifies a higher binding affinity.
The following table summarizes the experimentally determined Ki values for this compound and Haloperidol at human dopamine D1 and D2 receptors. This data, compiled from reputable pharmacological databases, provides a clear quantitative comparison of these two compounds.
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| This compound | 23.8 | 1.2 |
| Haloperidol | 80 | 1.2 |
Data Insights:
-
High Affinity for D2 Receptors: Both Trifluoperazine and Haloperidol exhibit high affinity for the dopamine D2 receptor, with Ki values in the low nanomolar range. This potent D2 receptor antagonism is a hallmark of typical antipsychotics and is central to their mechanism of action in alleviating the positive symptoms of schizophrenia.[1][2]
-
Differential D1 Receptor Affinity: A notable distinction between the two compounds lies in their affinity for the dopamine D1 receptor. Trifluoperazine demonstrates a significantly higher affinity for the D1 receptor (Ki = 23.8 nM) compared to Haloperidol (Ki = 80 nM). This interaction with D1 receptors may contribute to the broader pharmacological profile of Trifluoperazine.
Unraveling the Mechanism: Dopamine Receptor Signaling Pathways
To appreciate the functional consequences of the binding affinities detailed above, it is essential to understand the signaling cascades initiated by dopamine receptor activation. As antagonists, Trifluoperazine and Haloperidol block these pathways.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are Gs-coupled G-protein coupled receptors (GPCRs). Upon activation by dopamine, they initiate a signaling cascade that leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
Dopamine D1 Receptor Signaling Cascade.
Dopamine D2 Receptor Signaling
In contrast, dopamine D2 receptors are Gi-coupled GPCRs. Their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This inhibitory effect on the cAMP/PKA pathway is a key mechanism through which D2 receptors modulate neuronal function.
Dopamine D2 Receptor Signaling Cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of a compound's Ki value is achieved through a competitive radioligand binding assay. This robust and widely used technique allows for the precise quantification of a test compound's ability to displace a radiolabeled ligand with known affinity for the target receptor.
Principle
This assay measures the proportion of a radiolabeled ligand that is displaced from its receptor by an unlabeled test compound. By performing this experiment at various concentrations of the test compound, an inhibition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Methodology
-
Membrane Preparation:
-
Obtain cell membranes expressing the dopamine receptor of interest (D1 or D2). This can be from recombinant cell lines (e.g., HEK293 or CHO cells) stably transfected with the human receptor, or from tissue homogenates known to be rich in the receptor (e.g., striatum).
-
Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.
-
Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Prepare serial dilutions of the test compounds (this compound or Haloperidol) in the assay buffer.
-
To each well, add the following components in a final volume of 200 µL:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]-SCH23390 for D1 or [³H]-Spiperone for D2), and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM Haloperidol for D2). This determines the amount of radioligand that binds to non-receptor components.
-
Competitive Binding: Membrane preparation, radioligand, and the various concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (typically 60-120 minutes). Gentle agitation may be applied.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Workflow of a Competitive Radioligand Binding Assay.
Conclusion
This guide has provided a comprehensive comparison of this compound and Haloperidol in the context of dopamine receptor binding assays. The quantitative data clearly demonstrates their shared high affinity for D2 receptors and their differing affinities for D1 receptors. The detailed experimental protocol offers a practical framework for researchers to conduct their own binding studies, while the signaling pathway diagrams provide a crucial mechanistic context. A thorough understanding of these principles is indispensable for the rational design and development of the next generation of antipsychotic therapeutics.
References
Cross-Validation of Trifluoperazine Hydrochloride's Effects Across Diverse Cancer Cell Lines: A Comparative Guide
Introduction: Repurposing an Antipsychotic for Oncology
Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative, has a long-standing clinical history as a typical antipsychotic agent, primarily functioning as a dopamine D2 receptor antagonist. However, the scientific community has increasingly recognized its potent anticancer activities, sparking significant interest in its repurposing for oncological applications.[1][2][3] This paradigm shift is driven by evidence that TFP's effects extend beyond dopamine receptor modulation, targeting fundamental cellular processes often dysregulated in cancer.
The anticancer mechanism of TFP is multifaceted. A key action is the potent inhibition of Calmodulin (CaM), a ubiquitous and critical calcium-binding protein that regulates numerous signaling pathways involved in cell proliferation, apoptosis, and motility.[1][2][4] By disrupting CaM-dependent signaling, TFP can trigger cell cycle arrest and programmed cell death.[1][2] Furthermore, research indicates TFP can induce apoptosis and cell cycle arrest in various cancer cells, including those of the breast, colon, and glioma, highlighting its broad therapeutic potential.[1][2][5][6]
Given the inherent heterogeneity of cancer, a drug's efficacy can vary dramatically between different tumor types. This guide provides a comprehensive framework for the cross-validation of TFP's effects across a panel of diverse cancer cell lines. We will detail the core experimental protocols, present comparative data, and explore the underlying molecular mechanisms to provide researchers and drug development professionals with a robust understanding of TFP's potential as a repurposed anticancer agent.
Core Mechanism of Action: A Multi-Pronged Attack
Trifluoperazine's anticancer effects are not mediated by a single pathway but rather by a synergistic disruption of several critical cellular processes. Understanding these mechanisms is key to interpreting its differential effects across various cell lines.
The primary and most studied mechanism is the inhibition of the Calcium/Calmodulin (Ca²⁺/CaM) complex.[1][2][4] In cancer cells, CaM-dependent signaling is often hyperactive, driving proliferation and survival. TFP binds to CaM, preventing it from activating downstream targets, which leads to:
-
Cell Cycle Arrest: TFP has been shown to induce G0/G1 phase arrest in colorectal, urothelial, and triple-negative breast cancer cells.[2][5][7] This is achieved by downregulating key cell cycle proteins like cyclin-dependent kinases (CDK2, CDK4) and cyclins (D1, E), while upregulating inhibitors like p21 and p27.[2][7][8][9]
-
Induction of Apoptosis: By disrupting Ca²⁺ homeostasis and other pathways, TFP triggers programmed cell death.[4] This is often mediated through the intrinsic mitochondrial pathway, characterized by decreased mitochondrial membrane potential and increased reactive oxygen species (ROS).[2]
Beyond Calmodulin, TFP also modulates other key cancer-related pathways:
-
Dopamine Receptor D2 (DRD2): In some cancers, like fibrosarcoma, TFP's antagonism of DRD2 has been linked to reduced cell migration and invasion by modulating the AKT/β-catenin pathway.[10]
-
STAT3 Signaling: In melanoma brain metastases, TFP can induce lysosomal membrane permeabilization in a STAT3-dependent manner, leading to cell death.[11]
The following diagram illustrates the central role of TFP in disrupting these oncogenic signaling cascades.
References
- 1. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoperazine Elevates Intracellular Ca2+ Levels and Locks Open the Store-Operated Calcium Entry Channels in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Analysis of Trifluoperazine Hydrochloride and Other Phenothiazines
For researchers and drug development professionals, understanding the nuanced dose-response relationships of psychoactive compounds is paramount. It is the foundation upon which we build our understanding of potency, efficacy, and safety. This guide provides an in-depth, comparative analysis of Trifluoperazine Hydrochloride (TFP), a high-potency phenothiazine, against its chemical relatives. We will move beyond simple data reporting to explore the causality behind experimental choices and the mechanistic underpinnings that dictate a compound's unique pharmacological profile.
Introduction: The Phenothiazine Landscape and the Imperative of Dose-Response
The phenothiazines are a class of tricyclic compounds that revolutionized the treatment of psychosis in the 1950s.[1] While all share a core structure, subtle modifications to the side chains dramatically alter their interaction with biological targets, resulting in a spectrum of potencies and side-effect profiles.[2] Trifluoperazine (TFP) is distinguished as a high-potency agent, meaning a lower dose is required to achieve a therapeutic effect compared to low-potency agents like Chlorpromazine.[3][4]
A dose-response analysis is the cornerstone of pharmacological characterization. By exposing a biological system (from isolated receptors to whole organisms) to increasing concentrations of a drug, we can quantify the relationship between dose and effect.[5] This allows us to determine key parameters like the half-maximal inhibitory or effective concentration (IC50/EC50), the steepness of the response (Hill slope), and the maximum effect (efficacy), which are critical for comparing compounds and predicting clinical performance.[6]
Part 1: Core Mechanisms of Action: The Basis for Comparison
The varied dose-response profiles of phenothiazines are a direct consequence of their interactions with multiple cellular targets. While their primary antipsychotic effect is well-established, secondary targets are crucial in defining their overall character.
The Primary Target: Dopamine D2 Receptor Antagonism
The principal mechanism of action for all antipsychotic phenothiazines is the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[7][8] In conditions like schizophrenia, this pathway is thought to be hyperactive; by antagonizing D2 receptors, phenothiazines can alleviate positive symptoms such as hallucinations and delusions.[3][7] The affinity with which a phenothiazine binds to the D2 receptor is a primary determinant of its potency.[9] High-potency agents like Trifluoperazine bind tightly, requiring lower concentrations to achieve the desired receptor occupancy.[2]
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Chlorpromazine - Wikipedia [en.wikipedia.org]
Validating the Anti-proliferative Effects of Trifluoperazine Hydrochloride: A Comparison Guide Featuring the BrdU Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of Trifluoperazine Hydrochloride (TFP). It focuses on the robust application of the 5-bromo-2'-deoxyuridine (BrdU) assay, contextualized with mechanistic insights into TFP's action and objective comparisons with alternative methodologies. Our goal is to equip you with the technical knowledge and experimental design principles necessary for generating reliable and publication-quality data.
Introduction: Repurposing Trifluoperazine as an Anti-cancer Agent
Trifluoperazine (TFP) is a phenothiazine derivative, historically approved as an antipsychotic agent that functions primarily as a dopamine receptor antagonist.[1] More recently, a compelling body of evidence has emerged for its potential as a repurposed anti-cancer therapeutic.[2][3][4] TFP has demonstrated the ability to inhibit cell proliferation, suppress tumor growth, and induce cell death across various cancer models, including colorectal, breast, and glioblastoma.[2][4][5]
The scientific rationale for investigating TFP's anti-proliferative capacity is grounded in its pleiotropic mechanisms of action. TFP is a known inhibitor of calmodulin (CaM), a key calcium-binding protein involved in diverse cellular processes, including proliferation.[2][4][6] By binding to CaM, TFP can disrupt downstream signaling pathways crucial for cell cycle progression.[2][7] Furthermore, its role as a dopamine receptor antagonist is also implicated in its anti-cancer effects, as dopamine signaling has been shown to modulate tumor biology.[2][8][9][10]
Given these promising characteristics, rigorous validation of TFP's effect on cell proliferation is a critical step in its preclinical development. This guide will focus on the BrdU assay as a precise and direct method for quantifying DNA synthesis, a hallmark of cell proliferation.
Mechanistic Underpinnings: How TFP Halts Cell Division
Understanding the molecular basis of TFP's action is paramount for designing and interpreting proliferation assays. TFP primarily exerts its anti-proliferative effects by inducing cell cycle arrest, specifically at the G0/G1 checkpoint.[2][3][7][11] This prevents cells from entering the S phase, the period of DNA synthesis.
Key molecular events associated with TFP treatment include:
-
Downregulation of G1/S Cyclins and CDKs: TFP has been shown to decrease the expression of critical cell cycle proteins, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[2][3][7] These proteins form complexes that phosphorylate target proteins to drive the cell cycle forward.
-
Upregulation of CDK Inhibitors: Concurrently, TFP increases the levels of CDK inhibitors like p21 and p27.[2][7] These proteins bind to and inhibit the activity of cyclin-CDK complexes, effectively putting the brakes on cell cycle progression.
-
Inhibition of Pro-survival Signaling: TFP can also inhibit signaling pathways like PI3K/AKT and JNK/MAPK, which are often hyperactive in cancer and promote cell proliferation and survival.[7][12]
This G0/G1 arrest directly reduces the population of cells actively synthesizing DNA, an effect that can be quantitatively measured with high sensitivity using the BrdU assay.
Figure 1: Putative anti-proliferative mechanism of Trifluoperazine (TFP).
The BrdU Assay: A Direct Measure of DNA Synthesis
The BrdU assay is a cornerstone technique for assessing cell proliferation. It offers a direct measurement of DNA synthesis, making it superior to indirect methods that measure metabolic activity (e.g., MTT assay) or protein expression (e.g., Ki-67).
Principle: The assay relies on the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA by cells undergoing the S phase of the cell cycle.[13][14][15] Once incorporated, the BrdU can be detected using a specific monoclonal antibody. This detection can be colorimetric for quantification with a plate reader, or fluorescent for visualization by microscopy or flow cytometry.[13][16]
Causality in Protocol Design: The trustworthiness of a BrdU assay hinges on a protocol that ensures specificity and minimizes artifacts. Each step is designed to address a specific challenge. For example, the DNA denaturation step (typically using acid) is critical because it unwinds the DNA helix, exposing the incorporated BrdU to the antibody.[13][15][17] Without this step, the antibody cannot access its epitope, leading to a false-negative result.
Figure 2: Standard workflow for a colorimetric BrdU cell proliferation assay.
Experimental Design and Detailed Protocol
A robust experimental design with appropriate controls is essential for generating unambiguous data.
Key Considerations:
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to cell cycle inhibitors or one relevant to the therapeutic area of interest (e.g., HCT116 colorectal cancer cells, MDA-MB-231 breast cancer cells).[2][5]
-
Dose-Response and Time-Course: To determine the half-maximal inhibitory concentration (IC50), test TFP across a range of concentrations (e.g., 0.1 µM to 100 µM). A time-course experiment (e.g., 12, 24, 48 hours) will reveal the kinetics of the anti-proliferative effect.[3][7]
-
Self-Validating Controls:
-
Untreated Control: Cells cultured in medium alone, representing baseline proliferation.
-
Vehicle Control: Cells treated with the solvent used to dissolve TFP (e.g., DMSO) at the highest concentration used in the experiment. This controls for any solvent-induced effects.
-
Positive Control: Cells treated with a known anti-proliferative agent (e.g., Doxorubicin) to confirm the assay is working correctly.
-
Background Control: Wells containing medium and BrdU but no cells, to measure background absorbance.
-
Detailed Step-by-Step Protocol: Colorimetric BrdU Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[18]
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Rationale: This density should allow for logarithmic growth during the experiment without reaching over-confluence.
-
-
Cell Treatment:
-
After 24 hours (allowing cells to adhere), remove the medium and add 100 µL of medium containing the desired concentrations of TFP, vehicle control, or positive control.
-
Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
BrdU Labeling:
-
Prepare BrdU labeling solution according to the manufacturer's instructions (typically a 1:1000 or 1:2000 dilution in culture medium).
-
Add 10 µL of the labeling solution to each well.
-
Incubate for 2-4 hours. For slowly proliferating cells, this time may be extended up to 24 hours.[13][14]
-
Rationale: This "pulse" time must be long enough to label a detectable fraction of S-phase cells but short enough to avoid artifacts from cell cycle progression or toxicity.
-
-
Fixation and DNA Denaturation:
-
Carefully remove the medium from the wells.
-
Add 200 µL of the kit's Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.[17]
-
Rationale: This step simultaneously fixes the cells to the plate and denatures the DNA to allow antibody access to the incorporated BrdU.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution.
-
Add 100 µL of the diluted anti-BrdU detection antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with 200 µL of 1X Wash Buffer.
-
Add 100 µL of the diluted HRP-linked secondary antibody solution.
-
Incubate for 30 minutes at room temperature.[17]
-
-
Signal Development and Measurement:
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
Data Interpretation and Presentation
The raw absorbance data should be processed to reflect the percentage of proliferation relative to the control.
Calculation: % Proliferation = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Anti-proliferative Effect of TFP on HCT116 Cells (48h)
| Treatment | Concentration (µM) | Mean Absorbance (450 nm) | Std. Deviation | % Proliferation |
| Blank (Media Only) | N/A | 0.052 | 0.004 | N/A |
| Vehicle (0.1% DMSO) | 0 | 1.254 | 0.088 | 100.0% |
| Trifluoperazine | 1 | 1.011 | 0.075 | 79.8% |
| Trifluoperazine | 5 | 0.733 | 0.061 | 56.6% |
| Trifluoperazine | 10 | 0.489 | 0.049 | 36.3% |
| Trifluoperazine | 25 | 0.215 | 0.033 | 13.6% |
| Doxorubicin (Positive Ctrl) | 1 | 0.158 | 0.025 | 8.8% |
From this data, an IC50 value (the concentration of TFP that inhibits proliferation by 50%) can be calculated using non-linear regression analysis in software like GraphPad Prism.
Comparison with Alternative Proliferation Assays
While the BrdU assay is a gold standard, other assays exist, each with distinct advantages and limitations. The choice of assay should be guided by the specific experimental question.[19]
Table 2: Comparison of Common Cell Proliferation Assays
| Assay | Principle | Advantages | Disadvantages |
| BrdU Assay | Incorporation of thymidine analog during DNA synthesis.[19] | Direct measure of S-phase cells; high sensitivity; single-cell resolution possible.[20] | Lengthy protocol; requires DNA denaturation which can affect other stains.[19][20] |
| MTT/XTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[19][20] | Fast, high-throughput, inexpensive.[19] | Indirect measure of metabolic activity, not proliferation; can overestimate viability.[19] |
| Ki-67 Staining | Immunohistochemical detection of the Ki-67 nuclear protein, present in all active cell cycle phases (G1, S, G2, M).[21][22] | Marks all proliferating cells (not just S-phase); good for in vivo/tissue analysis.[19][21] | Does not distinguish between cell cycle phases; can be difficult to quantify precisely.[19][23] |
| Direct Cell Counting | Manual (hemocytometer) or automated counting of cell numbers over time. | The most direct method; provides absolute cell numbers. | Labor-intensive; not suitable for high-throughput screening; provides no mechanistic insight. |
graph Assay_Decision_Tree {
layout=dot;
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
Start [label="What is the primary\nexperimental question?", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Q1 [label="Need to directly measure\nDNA synthesis rate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Q2 [label="Need high-throughput screening\nof many compounds?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Q3 [label="Need to assess the overall\ngrowth fraction in tissue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Q4 [label="Need simple validation\nof cell number change?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
BrdU [label="Use BrdU Assay", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
MTT [label="Use MTT / XTT Assay", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ki67 [label="Use Ki-67 Staining", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Count [label="Use Direct Cell Counting", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Q1;
Q1 -> BrdU [label="Yes"];
Q1 -> Q2 [label="No"];
Q2 -> MTT [label="Yes"];
Q2 -> Q3 [label="No"];
Q3 -> Ki67 [label="Yes"];
Q3 -> Q4 [label="No"];
Q4 -> Count [label="Yes"];
}
"text-align: center; font-style: italic;">Figure 3: Decision tree for selecting a suitable cell proliferation assay.
Conclusion
Validating the anti-proliferative effects of this compound requires a method that is both sensitive and mechanistically informative. The BrdU assay provides a direct and reliable measure of DNA synthesis, aligning perfectly with TFP's known mechanism of inducing G0/G1 cell cycle arrest. By employing a well-controlled experimental design and a meticulously executed protocol as detailed in this guide, researchers can generate high-quality, reproducible data to robustly support the continued investigation of TFP as a promising anti-cancer agent. For comprehensive validation, it is often advisable to complement the BrdU assay with an orthogonal method, such as cell cycle analysis by flow cytometry, to provide a multi-faceted view of the compound's activity.
Xia, Y., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. Frontiers in Oncology. Available at: https://www.frontiersin.org/articles/10.3389/fonc.2019.01257/full2. Abcam. (n.d.). BrdU staining and BrdU assay protocol. Abcam. Available at: https://www.abcam.com/protocols/brdu-staining-and-brdu-assay-protocol3. Li, M., et al. (2017). Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms. Medical Science Monitor. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5330514/4. Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-prolferation-assay-protocols/brdu-labeling-detection.html5. Xia, Y., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6882875/6. Kang, S., et al. (2017). Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R. Molecular Cancer Therapeutics. Available at: https://aacrjournals.org/mct/article/16/1/217/92404/Trifluoperazine-a-Well-Known-Antipsychotic7. Kang, S., et al. (2017). Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27827320/8. Exalpha Biologicals, Inc. (n.d.). BROMODEOXYURIDINE (BRDU) CELL PROLIFERATION ASSAY KIT MANUAL. Exalpha Biologicals, Inc.. Available at: https://www.exalpha.com/products/brdu-cell-proliferation-assay-kit/X1327K9. Li, M., et al. (2017). Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/28192419/10. Creative Bioarray. (n.d.). BrdU Protocol. Creative Bioarray. Available at: https://www.creative-bioarray.com/support/brdu-protocol.htm11. Kamath, N., et al. (1995). Calmodulin inhibitor trifluoperazine in combination with doxorubicin induces the selection of tumour cells with the multidrug resistant phenotype. British Journal of Cancer. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2033620/12. Yeh, C-T., et al. (2020). Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment. Molecules. Available at: https://www.mdpi.com/1420-3049/25/19/456913. Cell Signaling Technology. (n.d.). BrdU Cell Proliferation Assay Kit. Cell Signaling Technology. Available at: https://www.cellsignal.com/products/elisa-kits/brdu-cell-proliferation-assay-kit/681314. Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: https://bio-protocol.org/e19815. ResearchGate. (n.d.). TFP induced G0/G1 arrest in HCT116 and CT26 cells. ResearchGate. Available at: https://www.researchgate.net/figure/TFP-induced-G0-G1-arrest-in-HCT116-and-CT26-cells-A-and-B-HCT116-A-and-CT26-B_fig3_33757650516. Al-Malky, H.S., et al. (2020). Role of Dopamine Receptors in the Anticancer Activity of ONC201. Cancers. Available at: https://www.mdpi.com/2072-6694/12/10/281017. Lee, H-Y., et al. (2024). Therapeutic strategies for colorectal cancer: antitumor efficacy of dopamine D2 receptor antagonists. Toxicological Research. Available at: https://pubmed.ncbi.nlm.nih.gov/39109787/18. ResearchGate. (n.d.). Antipsychotic dopamine receptor antagonists, cancer, and cancer stem cells. ResearchGate. Available at: https://www.researchgate.net/publication/320404415_Antipsychotic_dopamine_receptor_antagonists_cancer_and_cancer_stem_cells19. Shonka, N.A., et al. (2022). Understanding the role of dopamine in cancer: past, present and future. Neuro-Oncology. Available at: https://academic.oup.com/neuro-oncology/article/24/11/1836/663249020. Carballo-Molina, M.A., & Yaddanapudi, K. (2022). The Role of Dopamine in Repurposing Drugs for Oncology. International Journal of Molecular Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9368597/21. Feng, L., et al. (2018). The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis. Cell Death & Disease. Available at: https://www.researchgate.net/publication/327993012_The_antipsychotic_agent_trifluoperazine_hydrochloride_suppresses_triple-negative_breast_cancer_tumor_growth_and_brain_metastasis_by_inducing_G0G1_arrest_and_apoptosis22. ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon... ResearchGate. Available at: https://www.researchgate.net/publication/230752528_Comparison_of_the_Ki67_proliferation_assay_with_the_BrdU_and_Oregon_Green_assays_for_the_detection_of_antigen-specific_T-cell_proliferation23. Proteintech Group. (n.d.). Proliferating cells: BrdU and Ki-67 cellular markers. Proteintech. Available at: https://www.ptglab.com/news/blog/proliferating-cells-brdu-and-ki-67-cellular-markers/24. Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays. MilliporeSigma. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-and-microscopy/cell-viability-and-proliferation-assays25. Elabscience. (2024). Overview of Common Cell Proliferation Assays. Elabscience. Available at: https://www.elabscience.com/List-detail-1233.html26. Tahan, S.R., et al. (1992). Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. Archives of Pathology & Laboratory Medicine. Available at: https://pubmed.ncbi.nlm.nih.gov/1374945/
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis [frontiersin.org]
- 3. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoperazine, a Well-Known Antipsychotic, Inhibits Glioblastoma Invasion by Binding to Calmodulin and Disinhibiting Calcium Release Channel IP3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. Therapeutic strategies for colorectal cancer: antitumor efficacy of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 21. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 22. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Gene Expression Effects of Trifluoperazine Hydrochloride and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the effects of the typical antipsychotic Trifluoperazine Hydrochloride and various atypical antipsychotics on gene expression. Moving beyond simple receptor affinity profiles, we delve into the downstream molecular consequences of these medications, offering a nuanced understanding for researchers in neuropharmacology and drug development. This document is structured to provide not only a comprehensive overview of the current scientific landscape but also actionable experimental protocols for direct, head-to-head comparisons.
Introduction: Beyond the Dopamine D2 Receptor
For decades, the prevailing model of antipsychotic action centered on the blockade of the dopamine D2 receptor (D2R). While D2R antagonism remains a cornerstone of treatment, particularly for the positive symptoms of psychosis, it is now clear that the therapeutic efficacy and diverse side-effect profiles of these drugs stem from a far more complex interplay of receptor interactions and subsequent alterations in intracellular signaling and gene expression.[1][2]
Trifluoperazine, a typical antipsychotic, primarily exerts its effects through potent D2R antagonism.[3] Atypical antipsychotics, such as clozapine, olanzapine, and risperidone, exhibit a broader receptor binding profile, notably including potent serotonin 5-HT2A receptor antagonism.[4][5][6] This fundamental difference in receptor interaction is a critical starting point for understanding their divergent effects on the transcriptome.
Core Mechanistic Differences at the Gene Expression Level
The binding of antipsychotics to their respective receptors initiates a cascade of intracellular events that ultimately culminate in altered gene expression.[1] These changes are not immediate but are thought to underlie the long-term therapeutic adaptations and side effects associated with these medications.
Key Signaling Pathways Implicated:
Several key signaling pathways have been identified as crucial mediators of antipsychotic drug action on gene expression. These include:
-
Akt/GSK-3β Pathway: This pathway is a central regulator of neuronal survival, neurogenesis, and synaptic plasticity.[7][8] Both typical and atypical antipsychotics have been shown to modulate this pathway, often leading to the phosphorylation and inhibition of GSK-3β.[7][9][10][11] This can, in turn, influence the expression of genes involved in neurodevelopment and cellular resilience.
-
Wnt Signaling Pathway: The Wnt pathway is critically involved in brain development and synaptic maintenance.[9][12] Studies have shown that antipsychotics, including both haloperidol (a typical) and clozapine (an atypical), can activate the canonical Wnt pathway, potentially through interactions with Dishevelled-3 (Dvl-3), a protein associated with the D2 receptor.[13] This activation can lead to changes in the expression of Wnt target genes.
-
Glutamate Signaling: Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in the pathophysiology of schizophrenia.[14][15] Antipsychotics can influence the expression of genes encoding glutamate receptors and transporters.[16][17] For instance, clozapine has been shown to enhance the expression of genes associated with glutamatergic signaling, including NMDA receptor subunits GRIN2A and GRIN2B.[18]
-
Brain-Derived Neurotrophic Factor (BDNF) Signaling: BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[19][20] The effects of antipsychotics on BDNF expression are complex and can vary between drug classes and brain regions.[21] Some studies suggest that atypical antipsychotics like clozapine and olanzapine may increase BDNF mRNA levels, while typical antipsychotics like haloperidol might decrease them.[21][22]
Visualizing the Divergence: Signaling Pathways
To better illustrate the distinct and overlapping mechanisms, the following diagrams depict the primary signaling cascades affected by Trifluoperazine and atypical antipsychotics.
Caption: Trifluoperazine's primary mechanism of D2 receptor antagonism.
Caption: Atypical antipsychotics' broader receptor engagement and downstream signaling.
Comparative Data Summary
The following table summarizes the known effects of Trifluoperazine and select atypical antipsychotics on the expression of key genes and pathways. This data is compiled from a range of preclinical and clinical studies.
| Gene/Pathway | Trifluoperazine (Typical) | Atypical Antipsychotics (e.g., Clozapine, Olanzapine, Risperidone) | Supporting Evidence |
| Immediate Early Genes (e.g., c-fos, zif-268) | Induction in the striatum. | Can induce expression, but patterns may differ from typicals (e.g., greater prefrontal cortex activation). | [3][23] |
| BDNF | Generally reported to decrease or have no change in expression. | Often reported to increase expression, particularly in the hippocampus. | [21][22] |
| Glutamate Receptor Subunits (e.g., GRIN2A, GRIN2B) | Less characterized effects. | Clozapine has been shown to upregulate expression. | [18] |
| Wnt Signaling Pathway Components (e.g., Wnt-5a, β-catenin) | Can upregulate components. | Can upregulate components, potentially via Dvl-3. | |
| Akt/GSK-3β Pathway | Can increase phosphorylation of Akt and GSK-3β. | Can increase phosphorylation of Akt and GSK-3β. | [7][8][10] |
| Dopamine Receptor Genes (e.g., DRD2) | Chronic treatment can lead to upregulation of DRD2 mRNA. | Risperidone has been shown to reverse stress-induced methylation changes in the Drd2 gene. | [24] |
| Myelination-related genes | Less studied in this context. | Olanzapine has been shown to upregulate myelination-related genes. | [25] |
Experimental Protocol for Comparative Gene Expression Analysis
To facilitate direct and robust comparisons, we provide a detailed, step-by-step methodology for a comprehensive gene expression analysis using RNA sequencing (RNA-Seq).
Experimental Workflow
Caption: Workflow for comparative gene expression analysis.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) under standard conditions.
-
Plate cells and allow them to adhere and reach approximately 70-80% confluency.
-
Treat cells with equimolar concentrations of this compound, a representative atypical antipsychotic (e.g., Risperidone or Olanzapine), or a vehicle control (e.g., DMSO). It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for each drug.
-
Incubate for a clinically relevant time point (e.g., 24 or 48 hours) to allow for changes in gene expression.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
RNA-Seq Library Preparation:
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first- and second-strand complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for robust differential gene expression analysis.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the drug-treated and vehicle control groups.
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA or DAVID to identify biological pathways and GO terms that are enriched in the lists of differentially expressed genes. This will provide insights into the functional consequences of the observed gene expression changes.
-
Conclusion and Future Directions
The comparative analysis of Trifluoperazine and atypical antipsychotics on gene expression reveals a complex and multifaceted landscape of molecular adaptations. While both classes of drugs converge on certain key pathways like Akt/GSK-3β, their distinct receptor profiles, particularly the potent 5-HT2A antagonism of atypicals, lead to divergent effects on neurotrophic and glutamatergic systems.
Future research should focus on integrating transcriptomic data with other omics approaches, such as proteomics and epigenomics, to gain a more holistic understanding of the long-term consequences of these medications. Furthermore, the use of patient-derived induced pluripotent stem cell (iPSC) models will be invaluable in elucidating how individual genetic variations may influence the gene expression response to different antipsychotics, paving the way for a more personalized approach to treatment.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D2 receptor antagonists induce immediate early genes in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the molecular mechanisms of antipsychotics – a new frontier for discovery [smw.ch]
- 5. acnp.org [acnp.org]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | AKT/GSK3 signaling pathway and schizophrenia [frontiersin.org]
- 8. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. annualreviews.org [annualreviews.org]
- 11. Antipsychotic drug mechanisms: links between therapeutic effects, metabolic side effects and the insulin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurodevelopment in Schizophrenia: The Role of the Wnt Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Influence of Glutamate Neurotransmission Genes on the Outcomes of Antipsychotic Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. benthamdirect.com [benthamdirect.com]
- 20. ovid.com [ovid.com]
- 21. Brain-Derived Neurotrophic Factor and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BDNF-TrkB Signaling and Neuroprotection in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Immediate-Early Genes Modulation by Antipsychotics: Translational Implications for a Putative Gateway to Drug-Induced Long-Term Brain Changes [frontiersin.org]
- 24. Risperidone Induced DNA Methylation Changes in Dopamine Receptor and Stathmin Genes in Mice Exposed to Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Subchronic olanzapine exposure leads to increased expression of myelination-related genes in rat fronto-medial cortex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Trifluoperazine's Calmodulin-Binding Activity: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling, calmodulin (CaM) represents a pivotal regulatory hub. This ubiquitous calcium-binding protein orchestrates a vast array of cellular processes, making it a compelling target for therapeutic intervention. Among the well-established antagonists of CaM is Trifluoperazine Hydrochloride (TFP), a phenothiazine derivative recognized for its antipsychotic properties. This guide provides an in-depth technical exploration of the experimental methodologies used to confirm and characterize the binding of TFP to CaM. Furthermore, it offers a comparative analysis with other notable CaM inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The Central Role of Calmodulin in Cellular Signaling
Calmodulin acts as a primary intracellular calcium sensor. Upon binding Ca²⁺, CaM undergoes a significant conformational change, enabling it to interact with and modulate the activity of a multitude of downstream target proteins. This intricate signaling cascade governs fundamental cellular functions, including proliferation, apoptosis, muscle contraction, and memory formation. The central role of CaM makes its modulation a key area of interest in drug discovery and basic research.
Caption: Calmodulin signaling pathway.
This compound: A Classic Calmodulin Antagonist
Trifluoperazine has long been utilized as a tool to probe CaM-dependent pathways. Its mechanism of action involves binding to the hydrophobic pockets of CaM that are exposed upon Ca²⁺ binding. This interaction locks CaM in a conformation that prevents it from activating its target enzymes.
Experimental Confirmation of Trifluoperazine-Calmodulin Binding
The interaction between TFP and CaM can be robustly validated and quantified through several biophysical techniques. The choice of method often depends on the specific information required, such as binding affinity, stoichiometry, or thermodynamics.
Fluorescence Spectroscopy: A Versatile Tool for Binding Analysis
Fluorescence spectroscopy is a sensitive technique to monitor the binding of a ligand to a protein. The intrinsic fluorescence of tryptophan residues in CaM can be quenched upon TFP binding, providing a direct measure of the interaction.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
-
Preparation of Solutions:
-
Prepare a stock solution of purified calmodulin (e.g., 10 µM) in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 1 mM CaCl₂, pH 7.5).
-
Prepare a stock solution of this compound (e.g., 1 mM) in the same buffer.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Set the emission wavelength range to 310-400 nm.
-
-
Titration:
-
Place a known volume and concentration of the CaM solution in a quartz cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the TFP stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each titration point has equilibrated.
-
-
Data Analysis:
Caption: Workflow for fluorescence quenching assay.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[3][4]
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze both the purified calmodulin and this compound against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4) to minimize heats of dilution.
-
Typically, the CaM solution (e.g., 10-20 µM) is placed in the sample cell, and the TFP solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
-
Instrumentation and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the TFP solution into the CaM solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
GST Pull-Down Assay: A Qualitative Confirmation
A pull-down assay is a straightforward method to qualitatively confirm a physical interaction between a drug and a protein.
Experimental Protocol: GST Pull-Down Assay
-
Immobilization of Bait Protein:
-
Incubate purified GST-tagged calmodulin (bait protein) with glutathione-agarose beads to immobilize the protein.
-
Wash the beads to remove any unbound protein.
-
-
Binding Interaction:
-
Incubate the GST-calmodulin-bound beads with a solution of this compound.
-
As a negative control, incubate beads with GST alone with the TFP solution.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the GST-calmodulin and any bound TFP from the beads using a high concentration of reduced glutathione or a low pH buffer.
-
-
Detection:
Comparative Analysis of Calmodulin Inhibitors
While TFP is a widely used CaM inhibitor, several other compounds with different mechanisms and specificities are available. A comparative understanding is crucial for selecting the optimal inhibitor for a given experimental context.
| Inhibitor | Mechanism of Action | Reported Affinity (Kd or IC50) | Key Advantages | Key Disadvantages |
| Trifluoperazine (TFP) | Reversible, non-covalent binding to hydrophobic pockets | Kd ≈ 1.35 µM | Well-characterized, cell-permeable | Non-specific, can interact with other proteins and receptors, potential for side effects.[9][10][11][12][13] |
| W-7 | Reversible, non-covalent binding to hydrophobic pockets | IC50 ≈ 28 µM (for phosphodiesterase inhibition)[14][15] | More specific for CaM than TFP in some systems | Lower potency compared to TFP and Calmidazolium. |
| Calmidazolium | Reversible, non-covalent binding | Kd ≈ 3 nM[16] | High potency | Known to have off-target effects, including on ion channels and PLA2.[17][18][19] |
| Ophiobolin A | Irreversible, covalent modification of lysine residues | IC50 ≈ 0.87-9 µM[20][21][22] | Covalent binding allows for specific labeling and washout experiments | High toxicity, not specific to CaM.[23] |
graph InhibitorComparison { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, len=2.5];TFP [label="Trifluoperazine\n(Reversible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; W7 [label="W-7\n(Reversible)", fillcolor="#FBBC05", fontcolor="#202124"]; Calmidazolium [label="Calmidazolium\n(Reversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OphiobolinA [label="Ophiobolin A\n(Irreversible)", fillcolor="#34A853", fontcolor="#FFFFFF"];
TFP -- W7 [label="Different Specificity"]; TFP -- Calmidazolium [label="Different Potency"]; TFP -- OphiobolinA [label="Different Mechanism"]; W7 -- Calmidazolium [label="Different Potency"]; W7 -- OphiobolinA [label="Different Mechanism"]; Calmidazolium -- OphiobolinA [label="Different Mechanism"]; }
Caption: Comparison of Calmodulin Inhibitors.
Conclusion and Future Perspectives
Confirming the calmodulin-binding activity of this compound is a critical step in utilizing this compound as a research tool. The experimental approaches detailed in this guide, from the quantitative rigor of ITC to the qualitative confirmation of pull-down assays, provide a robust framework for such validation.
The choice of a CaM inhibitor should be guided by the specific experimental question. While TFP remains a valuable tool, its off-target effects necessitate careful consideration and the use of appropriate controls.[9][10][11][12][13] Newer generations of more specific and potent CaM inhibitors are continually being developed, offering exciting prospects for both fundamental research and therapeutic applications.[24] A thorough understanding of the binding characteristics and potential liabilities of each inhibitor is paramount for the generation of reliable and interpretable data in the dynamic field of calmodulin research.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 7. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. goldbio.com [goldbio.com]
- 9. Trifluoperazine: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 10. Side Effects of Stelazine (trifluoperazine): Interactions & Warnings [medicinenet.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Trifluoperazine: MedlinePlus Drug Information [medlineplus.gov]
- 13. Trifluoperazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. W-7 hydrochloride | PDE | Myosin | CaMK | Apoptosis | TargetMol [targetmol.com]
- 17. Calmidazolium chloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 18. Calmidazolium and arachidonate activate a calcium entry pathway that is distinct from store-operated calcium influx in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological Actions of Calmidazolium, a Calmodulin Antagonist, in Cardiovascular System [ouci.dntb.gov.ua]
- 20. Ophiobolin A | Calmodulin (CaM) antagonist | Hello Bio [hellobio.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Ophiobolin A | TargetMol [targetmol.com]
- 23. Ophiobolin A. A natural product inhibitor of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calmodulin inhibitors from natural sources: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Expose: Statistically Validating the Therapeutic Promise of Trifluoperazine Hydrochloride
For the discerning researcher in neuropharmacology and drug development, the antipsychotic landscape is in a perpetual state of refinement. While novel molecular entities often capture the spotlight, a rigorous re-evaluation of established compounds can unveil untapped therapeutic potential and provide invaluable benchmarks. This guide offers an in-depth, preclinical comparison of Trifluoperazine Hydrochloride (TFP), a cornerstone phenothiazine antipsychotic, against other key players in the field. Our analysis is grounded in experimental data, elucidating the nuanced mechanisms that underpin its efficacy and side-effect profile, while also exploring its promising repurposed applications.
The Core of Action: Dopamine D2 Receptor Antagonism and Beyond
Trifluoperazine's principal mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] This antagonism is central to its antipsychotic effects, mitigating the positive symptoms of schizophrenia such as hallucinations and delusions.[1] However, its pharmacological profile is more complex, extending to other receptor systems which contributes to both its therapeutic efficacy and its adverse effects.[2] TFP also exhibits antagonist activity at α1-adrenergic, serotonergic (5-HT2), and to a lesser extent, histaminic and muscarinic receptors.[2][3]
Comparative Receptor Binding Affinities
A critical determinant of an antipsychotic's in vivo activity is its affinity for various neurotransmitter receptors. The table below presents a comparative summary of the dissociation constants (Ki) for TFP, Haloperidol (a high-potency typical antipsychotic), Chlorpromazine (a low-potency typical antipsychotic), and Olanzapine (an atypical antipsychotic). Lower Ki values indicate higher binding affinity.
| Receptor | Trifluoperazine (Ki, nM) | Haloperidol (Ki, nM) | Chlorpromazine (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D1 | 26 | 25 | 16 | 31 |
| Dopamine D2 | 1.1 - 2.63 | 1.45 | 10 | 21.4 |
| Dopamine D3 | 7.2 | 0.7 | 8.1 | 4.8 |
| Dopamine D4 | 10 | 5.1 | 14 | 9.4 |
| Serotonin 5-HT2A | 24 | 63 | 13 | 4 |
| Serotonin 5-HT2C | 130 | 5000 | 32 | 11 |
| α1-Adrenergic | 10 | 13 | 10 | 19 |
| Histamine H1 | 17 | 1100 | 10 | 7 |
| Muscarinic M1 | 1000 | 5000 | 10 | 1.9 |
Data compiled from multiple sources and databases. Absolute values may vary between studies.
This data highlights TFP's high affinity for the D2 receptor, comparable to haloperidol and significantly greater than chlorpromazine and olanzapine.[4] Its moderate affinity for 5-HT2A and α1-adrenergic receptors, and relatively low affinity for histaminic and muscarinic receptors, helps to explain its specific side-effect profile, which is characterized by a higher incidence of extrapyramidal symptoms (EPS) and lower sedative and anticholinergic effects compared to low-potency antipsychotics like chlorpromazine.[1][5]
Preclinical Efficacy: Validated Behavioral Models
The antipsychotic potential of a compound is rigorously assessed in preclinical behavioral models that mimic certain aspects of psychosis. Two of the most well-established assays are the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex.
Conditioned Avoidance Response (CAR)
The CAR test is a highly predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it is presented. This selective suppression is thought to reflect the drug's ability to modulate motivational and cognitive processes that are dysregulated in psychosis.
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock.
-
Acquisition Training: A rat or mouse is placed in one compartment. A conditioned stimulus (CS; e.g., a light) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; a mild foot shock) delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal fails to move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). This training is repeated for a set number of trials.
-
Drug Testing: Once the animals have reached a stable baseline of avoidance responding (typically >80%), they are administered the test compound (e.g., TFP, haloperidol) or vehicle.
-
Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity. The dose at which a compound produces a 50% reduction in avoidance responding (ED50) is a key measure of its potency.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in patients with schizophrenia and are thought to underlie some of the cognitive and perceptual disturbances of the illness. Antipsychotic drugs can dose-dependently restore PPI in animal models where this gating mechanism has been disrupted (e.g., by psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine).
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the whole-body startle response of a rodent. A speaker delivers acoustic stimuli.
-
Procedure: The animal is placed in the chamber and, after an acclimation period, is presented with a series of trials. Some trials consist of a loud, startling stimulus (the pulse) alone. Other trials consist of a weaker, non-startling stimulus (the prepulse) presented shortly before the pulse.
-
Drug Administration: Test compounds or vehicle are administered prior to the PPI session. In many protocols, a PPI-disrupting agent (e.g., apomorphine, phencyclidine) is also administered.
-
Data Analysis: The startle amplitude is measured for both pulse-alone and prepulse-pulse trials. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone condition. The ability of an antipsychotic to reverse the PPI deficit induced by a psychotomimetic agent is a measure of its efficacy.
Similar to the CAR model, the efficacy of TFP in restoring PPI is well-established, consistent with its potent D2 receptor antagonism.
Evaluating a Key Side Effect: The Catalepsy Test
A major limiting factor for typical antipsychotics is the induction of extrapyramidal symptoms (EPS), including parkinsonism-like effects. In rodents, the propensity of a drug to induce these side effects can be assessed using the catalepsy test. Catalepsy is a state of motor immobility and waxy flexibility.
Experimental Protocol: Bar Test for Catalepsy
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure: After drug administration, the animal's forepaws are gently placed on the bar.
-
Data Analysis: The time it takes for the animal to remove both forepaws from the bar is measured. A longer descent latency is indicative of catalepsy.
Given its high D2 receptor affinity, TFP is expected to induce catalepsy at doses that are within its therapeutic range, similar to other typical antipsychotics like haloperidol. This contrasts with atypical antipsychotics, which generally have a lower propensity to induce catalepsy at clinically relevant doses.
Repurposing Trifluoperazine: Preclinical Validation in New Therapeutic Areas
Recent preclinical research has uncovered promising therapeutic potential for TFP beyond its traditional use in psychiatry. These repurposing efforts leverage its diverse pharmacological activities.
Oncology
Several preclinical studies have demonstrated the anti-cancer properties of TFP in various tumor models.[6][7][8][9] The proposed mechanisms include the induction of G0/G1 cell cycle arrest and apoptosis.[6] In vivo studies using xenograft models have shown that TFP can significantly inhibit tumor growth.
Comparative Efficacy of TFP in Preclinical Cancer Models
| Cancer Model | TFP Treatment Regimen | Outcome | Reference |
| Colorectal Cancer (HCT116 & CT26 xenografts) | Intraperitoneal injection | 58.4% and 54% tumor growth inhibition, respectively. | [6] |
| Triple-Negative Breast Cancer (xenograft) | Intraperitoneal injection | Significant suppression of tumor growth and brain metastasis. | [10] |
| Lung Cancer (CSC models) | Combination with gefitinib or cisplatin | Overcame drug resistance and enhanced tumor growth inhibition. | [7][8] |
| Cisplatin-Resistant Urothelial Carcinoma (xenograft) | Intraperitoneal injection | Effectively suppressed tumor growth alone and enhanced the effect of cisplatin. | [9] |
These findings suggest that TFP, either alone or in combination with existing chemotherapies, warrants further investigation as a potential anti-cancer agent.
Pulmonary Arterial Hypertension (PAH)
TFP has also been investigated as a novel therapeutic for PAH, a progressive disease characterized by vascular remodeling of the pulmonary arteries.[11] Preclinical studies in established rat models of PAH (monocrotaline- and Sugen/hypoxia-induced) have shown that TFP can significantly improve key hemodynamic and histopathological parameters.[11]
Therapeutic Effects of TFP in Preclinical PAH Models
| PAH Model | Key Hemodynamic/Histopathological Parameters | Effect of TFP Treatment | Reference |
| Monocrotaline-induced PAH (Rat) | Right ventricular systolic pressure (RVSP), Total pulmonary resistance, Medial wall thickness | Significantly lowered | [11] |
| Sugen/Hypoxia-induced PAH (Rat) | RVSP, Total pulmonary resistance, Cardiac function, Medial wall thickness | Significantly lowered RVSP and resistance, improved cardiac function, and reduced wall thickness | [11][12][13] |
The therapeutic effects of TFP in these models are attributed to its ability to inhibit the proliferation and promote the apoptosis of pulmonary artery smooth muscle cells, partly through the downregulation of the PI3K/Akt signaling pathway.[11][13]
Signaling Pathways and Molecular Mechanisms
The therapeutic and adverse effects of Trifluoperazine are a direct consequence of its modulation of intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Blockade of the D2 receptor by TFP inhibits the Gαi/o-protein coupled signaling pathway. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a crucial role in modulating neuronal excitability.
Diagram: TFP's Action on the Dopamine D2 Receptor Signaling Pathway
PI3K/Akt Signaling Pathway
Recent studies have revealed that TFP can also modulate the PI3K/Akt signaling pathway, which is implicated in cell survival, proliferation, and metabolism.[14][15] In the context of its repurposed applications, such as in cancer and PAH, inhibition of this pathway is a key mechanism of action.[11][13] Interestingly, dysregulation of the PI3K/Akt/GSK3 pathway has also been linked to the pathophysiology of psychiatric disorders, suggesting that TFP's effects on this pathway may contribute to its therapeutic actions beyond simple D2 blockade.[15]
Diagram: TFP's Modulation of the PI3K/Akt Pathway
Conclusion and Future Directions
This compound remains a valuable tool in the arsenal of neuropharmacological research and has demonstrated significant therapeutic potential beyond its initial indications. Its well-characterized, potent D2 receptor antagonism makes it an excellent reference compound for the evaluation of novel antipsychotics. The preclinical data strongly support its efficacy in models of psychosis, while also highlighting the inherent risk of extrapyramidal side effects, a key consideration in the development of next-generation therapies.
The emerging preclinical evidence for TFP's efficacy in oncology and pulmonary arterial hypertension is compelling and underscores the value of drug repurposing. Further investigation into its molecular mechanisms in these diseases, particularly its interplay with signaling pathways such as PI3K/Akt, will be crucial for its potential clinical translation. For researchers and drug developers, TFP serves as a multifaceted compound for both benchmarking and exploring novel therapeutic strategies.
References
- 1. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. web.tccf.org.tw [web.tccf.org.tw]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of PI3K/AKT/GSK3 Pathway Involved in Psychiatric Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoperazine Hydrochloride and Cariprazine: A Guide for Neuropharmacology Researchers
Introduction: Bridging First-Generation Antipsychotics with Novel Dopaminergic Modulators
For decades, typical first-generation antipsychotics (FGAs) like Trifluoperazine Hydrochloride have been foundational in managing psychosis, primarily through potent dopamine D2 receptor antagonism.[1][2][3] While effective for positive symptoms like hallucinations and delusions, their clinical utility is often hampered by a significant burden of extrapyramidal symptoms (EPS), tardive dyskinesia, and other off-target effects.[3][4] This has driven the development of novel agents with more refined pharmacological profiles.
This guide presents a side-by-side comparison of Trifluoperazine, a classic phenothiazine FGA, and Cariprazine, a novel third-generation atypical antipsychotic. Cariprazine offers a distinct mechanism as a dopamine D3-preferring D3/D2 receptor partial agonist, a profile hypothesized to offer a broader therapeutic window, including efficacy for negative and cognitive symptoms, with a potentially improved side-effect profile.[5][6][7][8] We will delve into their comparative pharmacodynamics, pharmacokinetics, and preclinical assessment methodologies, providing researchers with a comprehensive framework for evaluating next-generation dopamine antagonists.
Part 1: Pharmacodynamic Profile—A Tale of Two Mechanisms
The fundamental difference between Trifluoperazine and Cariprazine lies in their interaction with the dopamine D2 and D3 receptors.
Trifluoperazine: Non-selective Antagonism Trifluoperazine acts as a potent antagonist at both D1 and D2 dopamine receptors.[2][9] By blocking these receptors in the mesolimbic pathway, it effectively reduces the hyperdopaminergic state associated with the positive symptoms of schizophrenia.[1][3] However, this non-selective blockade extends to other dopaminergic pathways, such as the nigrostriatal pathway, leading to a high propensity for motor side effects (EPS).[3][4] Furthermore, it exhibits antagonist activity at adrenergic, histaminergic, and to a lesser extent, muscarinic receptors, contributing to side effects like sedation, orthostatic hypotension, and dry mouth.[1][2]
Cariprazine: D3-Preferring Partial Agonism Cariprazine introduces a more nuanced mechanism. It is a partial agonist at both D2 and D3 receptors, with a notable 6- to 8-fold higher affinity for the D3 receptor.[10][11] As a partial agonist, it acts as a functional modulator: in a state of high dopamine (hyperdopaminergic), it acts as an antagonist, reducing receptor stimulation.[12] Conversely, in a low dopamine state (hypodopaminergic), it provides a baseline level of receptor stimulation.[12] This dual action is thought to stabilize the dopamine system.[12]
The high affinity for D3 receptors, which are concentrated in brain regions associated with mood, cognition, and reward, may underpin Cariprazine's reported efficacy against negative and cognitive symptoms of schizophrenia—domains where FGAs often fall short.[7][8][13] Cariprazine also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors, a profile that may contribute to its antipsychotic effects and a lower risk of EPS.[5][7][14][15]
Comparative Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) for both compounds. A lower Ki value indicates a stronger binding affinity.
| Receptor Target | Trifluoperazine (Ki, nM) | Cariprazine (Ki, nM) | Rationale for Comparison |
| Dopamine D2 | ~1.2 [16] | 0.49 - 0.69 [6][11] | Primary antipsychotic target; high affinity for both, but Cariprazine's partial agonism is the key differentiator. |
| Dopamine D3 | Data less consistently reported | 0.085 [6][11] | Cariprazine's defining feature, suggesting a role in cognitive and negative symptom efficacy.[7] |
| Serotonin 5-HT1A | Moderate affinity | 2.6 [11] | Partial agonism by Cariprazine may contribute to anxiolytic and antidepressant effects.[5] |
| Serotonin 5-HT2A | Moderate affinity[1] | 18.8 [6][11] | Antagonism at this receptor is a hallmark of atypical antipsychotics, linked to reduced EPS risk. |
| Histamine H1 | 17.5 [2] | 23.2 [6][11] | Antagonism correlates with sedative side effects. |
| α1-Adrenergic | High affinity[17] | 155 [6] | Blockade is associated with orthostatic hypotension. Cariprazine shows significantly lower affinity. |
| Muscarinic (M1) | Minimal/Weak affinity[2] | >1000 [6] | Both have low affinity, predicting fewer anticholinergic side effects (e.g., dry mouth, constipation). |
Signaling Pathway Visualization
The differing mechanisms at the D2 receptor fundamentally alter downstream signaling. Trifluoperazine, as a full antagonist, completely blocks the Gi/o-protein coupling, preventing the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP). Cariprazine, as a partial agonist, provides a modulatory effect, allowing for a sub-maximal level of Gi/o activation.
Part 2: Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs significantly impact their dosing strategies and clinical application.
Trifluoperazine: This FGA is generally well-absorbed orally, with peak plasma concentrations reached in 2-3 hours.[18] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme system, and has an elimination half-life of approximately 10-20 hours, allowing for once or twice-daily dosing.[1][18][19]
Cariprazine: Cariprazine is characterized by a more complex pharmacokinetic profile due to its two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which have similar receptor binding profiles to the parent drug.[5][20] The parent drug has a half-life of 2-4 days, but the DDCAR metabolite is exceptionally long-lived, with a half-life of 1-3 weeks.[5] This means that achieving a steady-state concentration for the total active moiety can take several weeks, a critical consideration when initiating treatment or adjusting doses.[5][20] Metabolism is primarily via CYP3A4, with a minor contribution from CYP2D6.[12][15]
| Parameter | This compound | Cariprazine |
| Primary Metabolism | CYP2D6[19] | CYP3A4 (major), CYP2D6 (minor)[10][12] |
| Peak Plasma Time (Tmax) | ~2-3 hours[18] | ~3-6 hours[5] |
| Half-life (t1/2) | ~10-20 hours (parent drug)[18][19] | 2-4 days (parent); 1-3 weeks (active metabolite DDCAR)[5] |
| Active Metabolites | Yes, but less characterized | Yes, two major active metabolites (DCAR, DDCAR)[15][20] |
| Time to Steady State | A few days | Several weeks (for total active moiety)[5][20] |
Part 3: Preclinical Efficacy and Safety Assessment
Evaluating the antipsychotic potential and side-effect liability of novel compounds requires a battery of validated in vitro and in vivo assays. Here, we detail key experimental protocols that differentiate compounds like Trifluoperazine and Cariprazine.
In Vitro Functional Assays
1. cAMP Inhibition Assay for D2 Receptor Functional Activity
-
Causality: The dopamine D2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, thereby reducing intracellular cAMP levels.[21][22][23] This assay quantifies a compound's functional effect—antagonism, full agonism, or partial agonism—by measuring its impact on cAMP production. A full antagonist like Trifluoperazine will block a D2 agonist's ability to suppress cAMP, while a partial agonist like Cariprazine will produce a submaximal suppression of cAMP on its own and will antagonize a full agonist.
-
Detailed Protocol:
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor.[21] Culture cells to 80-90% confluency in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of Trifluoperazine, Cariprazine, a reference full agonist (e.g., Dopamine or Quinpirole), and vehicle control in an appropriate assay buffer.
-
Stimulation: Pre-incubate cells with the test compounds (or vehicle) for 15-30 minutes.
-
Adenylyl Cyclase Activation: Add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except for a negative control) to stimulate cAMP production. This is done in the continued presence of the test compounds.
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) kit.[24]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound. For antagonists, this is done in the presence of a fixed concentration of a reference agonist to determine the IC50. For agonists/partial agonists, an EC50 and Emax (relative to the full agonist) are calculated.
-
In Vivo Behavioral Models
1. Amphetamine-Induced Hyperlocomotion (AIH) Model
-
Causality: This model is a well-established paradigm for assessing the potential efficacy of antipsychotics against positive symptoms.[25] Amphetamine increases synaptic dopamine, leading to hyperlocomotion in rodents. An effective antipsychotic is expected to attenuate this behavior by blocking dopamine receptors.[26]
-
Detailed Protocol:
-
Subjects: Use adult male rats or mice.
-
Habituation: Habituate the animals to the testing environment (e.g., an open-field apparatus with infrared beams to track movement) for 30-60 minutes for 2-3 days prior to the test day.[26][27]
-
Test Day - Baseline: On the test day, place animals in the apparatus and record baseline locomotor activity for 30-60 minutes.[26]
-
Drug Administration: Administer the test compound (Trifluoperazine, Cariprazine, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. Allow for a pre-treatment period (e.g., 30-60 minutes) based on the drug's pharmacokinetics.
-
Amphetamine Challenge: Administer a challenge dose of d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p.) to all animals.[25][28]
-
Post-Challenge Recording: Immediately return the animals to the apparatus and record locomotor activity for an additional 60-90 minutes.[26]
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the amphetamine-induced activity in drug-treated groups to the vehicle-treated group. A statistically significant reduction in locomotion indicates antipsychotic-like potential.
-
2. Catalepsy Bar Test
-
Causality: This test is a primary in vivo screen for predicting a compound's propensity to induce EPS.[29][30] Strong D2 receptor antagonism in the nigrostriatal pathway leads to a state of muscular rigidity, or catalepsy, where the animal fails to correct an externally imposed posture.[30] Atypical antipsychotics like Cariprazine are expected to induce significantly less catalepsy than typical agents like Trifluoperazine at therapeutically relevant doses.
-
Detailed Protocol:
-
Subjects: Adult male rats are commonly used.
-
Apparatus: A horizontal bar (e.g., 1 cm diameter) is fixed at a specific height (e.g., 9-12 cm) above a surface.[31]
-
Drug Administration: Administer the test compound or vehicle. Testing is typically performed at the time of peak drug effect (e.g., 60 minutes post-injection for many compounds).[29]
-
Testing Procedure: Gently place the animal's forepaws on the bar, with its hind paws remaining on the floor.[29][32]
-
Measurement: Start a stopwatch immediately. Measure the time (descent latency) until the animal removes both forepaws from the bar and returns to a normal posture.[31]
-
Cut-off Time: A pre-determined cut-off time (e.g., 180 seconds) is used. If the animal remains on the bar for this duration, the trial is ended.
-
Data Analysis: Compare the mean descent latency across different dose groups. A dose-dependent increase in latency indicates a cataleptogenic effect.
-
Experimental Workflow Visualization
Conclusion and Future Directions
The comparison between this compound and Cariprazine exemplifies the evolution of antipsychotic drug development. Trifluoperazine represents a powerful but blunt instrument—a potent D2 antagonist effective against positive symptoms but with significant liabilities due to its lack of receptor selectivity and full antagonist mechanism.[1][4] Cariprazine showcases a targeted, modulatory approach. Its unique profile as a D3-preferring D2/D3 partial agonist offers the potential for a broader spectrum of efficacy, particularly for the challenging negative and cognitive domains of schizophrenia, while mitigating the risk of motor and metabolic side effects.[5][6][7]
For researchers in the field, this comparative framework underscores the importance of moving beyond simple binding affinity to a deeper understanding of functional activity (antagonism vs. partial agonism) and receptor subtype preference. The experimental protocols detailed herein provide a robust template for the preclinical characterization of novel dopamine antagonists, ensuring that the next generation of therapeutics is not only effective but also safer and better tolerated.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. mdpi.com [mdpi.com]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 9. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 12. Cariprazine - Wikipedia [en.wikipedia.org]
- 13. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 14. The Role of Dopamine D3 Receptor Partial Agonism in Cariprazine-Induced Neurotransmitter Efflux in Rat Hippocampus and Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cariprazine for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Articles [globalrx.com]
- 19. youtube.com [youtube.com]
- 20. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 26. b-neuro.com [b-neuro.com]
- 27. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 29. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 30. edspace.american.edu [edspace.american.edu]
- 31. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Independent verification of Trifluoperazine Hydrochloride's anti-tumor activity
This guide provides a comprehensive framework for the independent verification of Trifluoperazine Hydrochloride's (TFP) anti-tumor activity, designed for researchers, scientists, and drug development professionals. It offers an objective comparison with other anti-cancer agents, supported by experimental data, and details the methodologies for robust validation.
PART 1: CORE DIRECTIVE
This guide is structured to lead the reader from a foundational understanding of TFP's repurposed role in oncology to the practical application of experimental verification.
-
Introduction to Trifluoperazine (TFP) as a Repurposed Anti-Cancer Agent: An overview of TFP, its conventional use, and the emerging scientific basis for its anti-tumor properties.
-
Comparative Analysis of TFP with Other Anti-Tumor Agents: An objective, data-driven comparison of TFP's efficacy against standard chemotherapeutics.
-
Experimental Verification of Anti-Tumor Activity: Detailed, step-by-step protocols for key in vitro experiments to independently assess TFP's anti-cancer effects.
-
Mechanistic Insights: Elucidating TFP's Mode of Action: A deeper look into the molecular pathways TFP targets, providing a rationale for its anti-tumor activity.
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Introduction to Trifluoperazine (TFP) as a Repurposed Anti-Cancer Agent
Trifluoperazine (TFP) is a phenothiazine derivative traditionally prescribed as an antipsychotic medication.[1] However, a substantial body of preclinical research has highlighted its potential as an anti-tumor agent, making it a prime candidate for drug repurposing.[2][3] The anti-cancer properties of TFP are largely attributed to its function as a calmodulin antagonist and its ability to modulate dopaminergic signaling.[1][4] This guide outlines a systematic approach to independently verify these anti-tumor activities.
Comparative Analysis of TFP with Other Anti-Tumor Agents
To contextualize the anti-cancer potential of TFP, it is essential to compare its efficacy against established chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for TFP and other compounds across various cancer cell lines.
Table 1: Comparative IC50 Values (µM) of TFP and Other Anti-Tumor Agents
| Cancer Cell Line | Trifluoperazine (TFP) | Cisplatin | Doxorubicin |
| Pancreatic Ductal Adenocarcinoma (PDAC) derived cell lines | 7.59–15.75[2] | Varies | Varies |
| Cisplatin-Resistant Urothelial Carcinoma (T24/R) | ~25[5] | High (Resistant) | Not Reported |
| Triple-Negative Breast Cancer (MDA-MB-468, MDA-MB-231) | Not explicitly stated, but effective in vivo[6][7] | Varies | Varies |
| Colorectal Cancer (HCT116, CT26) | Not explicitly stated, but effective in vivo[4] | Varies | Varies |
Note: IC50 values can vary significantly based on experimental conditions. The data presented is for comparative purposes.
Interpretation of Comparative Data:
The data indicates that TFP exhibits significant cytotoxic effects against a range of cancer cells, including those resistant to standard chemotherapy like cisplatin.[5] While direct IC50 comparisons with conventional chemotherapeutics are context-dependent, TFP's efficacy in the low micromolar range, particularly in drug-resistant models, underscores its potential.[2][5] The difference in potency stems from their distinct mechanisms of action. Traditional agents like cisplatin and doxorubicin primarily induce DNA damage, whereas TFP's effects are mediated through the disruption of signaling pathways crucial for cancer cell proliferation and survival.[4]
Experimental Verification of Anti-Tumor Activity
Independent and rigorous verification of TFP's anti-tumor activity is paramount. The following protocols are designed with internal controls to ensure the integrity and reproducibility of the findings.
The MTT assay is a foundational colorimetric assay to quantify the cytotoxic and cytostatic effects of a compound on cancer cells by measuring metabolic activity.[5]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[5]
-
TFP Treatment: Prepare serial dilutions of TFP in the appropriate cell culture medium. Replace the existing medium with 100 µL of the TFP solutions at various concentrations (e.g., 0, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of TFP's solvent, typically DMSO).[5]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Trustworthiness Check: The inclusion of a vehicle control is essential to confirm that the solvent has no inherent toxicity. A positive control with a known cytotoxic drug can also be used to validate the assay's performance. The initial cell seeding density can influence the observed inhibitory activity and should be optimized.[8]
Caption: Workflow for determining TFP's IC50 via MTT assay.
Mechanistic Insights: Elucidating TFP's Mode of Action
TFP's anti-neoplastic effects are multifaceted, primarily involving the disruption of critical signaling pathways that govern cell growth, proliferation, and survival.
Calmodulin is a key intracellular calcium sensor protein that regulates a multitude of cellular processes, including cell cycle progression, apoptosis, and cell migration.[9][10][11] TFP is a known antagonist of calmodulin.[9][11]
Mechanism:
-
Calcium Signaling: An increase in intracellular calcium (Ca2+) levels acts as a cellular signal.
-
CaM Activation: Ca2+ binds to and activates calmodulin.
-
Downstream Effects: The Ca2+/CaM complex then binds to and modulates the activity of numerous downstream effector proteins, such as Ca2+/calmodulin-stimulated protein kinases (CaMKs).[10] These kinases, in turn, regulate pathways involved in cell proliferation and survival.[10]
-
TFP-Mediated Inhibition: TFP binds to calmodulin, preventing its interaction with downstream targets.[11] This inhibition disrupts the signaling cascade, leading to cell cycle arrest and apoptosis.[4][12]
Caption: TFP disrupts cell signaling by inhibiting Calmodulin.
Conclusion and Future Directions
confirms its standing as a compelling candidate for drug repurposing in oncology. Its ability to induce cell cycle arrest and apoptosis, particularly through the inhibition of the calmodulin pathway, offers a distinct mechanistic advantage.[4][6][12] Furthermore, its effectiveness in overcoming resistance to conventional chemotherapies highlights its potential for combination therapies.[5][13][14] Further preclinical in vivo studies and well-designed clinical trials are imperative to fully ascertain its therapeutic efficacy and safety profile in cancer patients. The experimental frameworks detailed in this guide provide a robust foundation for researchers to rigorously evaluate TFP and other repurposed compounds for their anti-cancer potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. The Role of Calmodulin in Tumor Cell Migration, Invasiveness, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trifluoperazine Hydrochloride
The proper disposal of trifluoperazine hydrochloride, a potent phenothiazine antipsychotic, is a critical component of laboratory safety and environmental stewardship. This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the responsible management of this compound waste streams. Adherence to these procedures is paramount to minimizing occupational exposure, preventing environmental contamination, and ensuring regulatory compliance.
The Imperative for Proper Disposal: Understanding the Risks
This compound's pharmacological activity as a dopamine antagonist underscores its potential for adverse effects if released into the environment.[1][2][3] Improper disposal can lead to the contamination of water systems, posing a threat to aquatic life and potentially entering the human food chain. Furthermore, as a hazardous substance, non-compliance with disposal regulations can result in significant legal and financial repercussions.[4] The core principle of this compound disposal is to render it non-retrievable and to manage it in accordance with all applicable local, state, and federal regulations.[5][6][7]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, a thorough review of the Safety Data Sheet (SDS) for this compound is mandatory.[5] The following precautions are essential to mitigate immediate risks:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][8][9] In situations where dust may be generated, a NIOSH-approved respirator is necessary.[10]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[5][8]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and mucous membranes.[5][9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[5][8]
-
Spill Management: Have a spill kit readily available. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[8][10] For larger spills, evacuate the area and follow your institution's emergency procedures.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic approach to the disposal of this compound waste. This process ensures that the waste is handled safely from the point of generation to its final disposition.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired this compound powder.
-
Contaminated Labware: Vials, pipette tips, weighing boats, and other disposable materials that have come into direct contact with the compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound.
-
Contaminated PPE: Gloves, disposable lab coats, and other protective gear that are contaminated.
Segregate this compound waste from non-hazardous and other chemical waste streams to prevent cross-contamination and ensure appropriate disposal routing.[5]
Step 2: Waste Deactivation and Containment (for small quantities)
For trace amounts of this compound, such as residue in containers, deactivation can be considered. However, for bulk quantities, this is not recommended. A common practice for rendering small amounts of pharmaceutical waste unusable is to mix it with an unpalatable substance like coffee grounds or cat litter.[5] This mixture should then be placed in a sealed, properly labeled container.
Step 3: Packaging and Labeling
All this compound waste must be collected in designated, leak-proof, and robust containers. The containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The specific contents of the container (e.g., "Solid Waste," "Contaminated Labware")
-
The date of accumulation
-
The name of the generating laboratory or department
Step 4: Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.[8][10] Follow your institution's guidelines for the maximum allowable accumulation time.
Step 5: Professional Disposal
The final and most critical step is the disposal of the hazardous waste through a licensed and reputable environmental waste management company.[9] These companies are equipped to handle and transport hazardous materials and will ensure that the this compound is disposed of in a compliant manner, typically through high-temperature incineration.[7][9] Never dispose of this compound down the drain or in the regular trash.[4][8][11]
Regulatory Framework: EPA and DEA Compliance
The disposal of this compound is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and, in certain contexts, the Drug Enforcement Administration (DEA).
-
EPA Regulations: The EPA, under the Resource Conservation and Recovery Act (RCRA), classifies certain pharmaceutical wastes as hazardous.[12] this compound may be considered a hazardous waste due to its toxicity.[6][13] Facilities that generate hazardous waste are required to follow specific management and disposal protocols.[4][14] The EPA strictly prohibits the sewering of hazardous pharmaceutical waste.[4][15]
-
DEA Regulations: While trifluoperazine is not currently listed as a federally controlled substance by the DEA, state regulations may vary. It is crucial to consult your state's list of controlled substances. If it were a controlled substance, its disposal would need to adhere to the DEA's stringent "non-retrievable" standard, which typically requires incineration.[7][16][17]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | 3077 | [6][8] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Trifluoperazine dihydrochloride) | [6][8] |
| Transport Hazard Class | 9 (Miscellaneous hazardous materials) | [6][8] |
| Packaging Group | III | [6][8] |
| Environmental Hazards | Marine Pollutant | [8] |
This compound Disposal Workflow
Caption: Decision workflow for this compound disposal.
References
- 1. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. lgcstandards.com [lgcstandards.com]
- 14. epa.gov [epa.gov]
- 15. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 16. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 17. danielshealth.com [danielshealth.com]
Mastering the Safe Handling of Trifluoperazine Hydrochloride: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When handling potent compounds like Trifluoperazine Hydrochloride, a comprehensive understanding of its hazard profile is the foundation of a robust safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep dive into the causality behind each personal protective equipment (PPE) recommendation, ensuring a self-validating system of safety in your laboratory.
Immediate Safety Briefing: Understanding the Risks
This compound is a potent phenothiazine derivative that necessitates careful handling. According to its Safety Data Sheets (SDS), the primary hazards include:
-
Serious Eye Damage: Can cause irreversible damage to the eyes upon contact[2].
-
Systemic Health Effects: May cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child[2][4]. It may also cause harm to breast-fed children and has been shown to cause damage to organs through both single and repeated exposure[2].
-
Skin and Respiratory Irritation: Can be hazardous in case of skin contact and inhalation[5].
A thorough understanding of these risks is paramount in preventing accidental exposure and ensuring a safe working environment.
Core Protective Measures: Your First Line of Defense
Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure to this compound. However, the appropriate use of PPE provides a critical barrier, especially when direct handling is unavoidable.
Given that this compound can cause serious eye damage, robust eye protection is non-negotiable[2].
-
Routine Handling (Low Dust Potential): Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are essential[6][7]. These provide a seal around the eyes, protecting from accidental splashes of solutions or contact with airborne particles.
-
High-Risk Operations (Weighing, Solution Preparation): In situations where there is a higher risk of splashing or dust generation, a face shield should be worn in conjunction with safety goggles[4]. The face shield offers a broader area of protection for the entire face.
To prevent skin irritation and potential systemic absorption, appropriate chemical-resistant gloves are mandatory[5][6][8].
-
Glove Selection: Due to a lack of specific permeation data in some safety data sheets for this compound, selecting gloves made of a material known to be resistant to a broad range of chemicals is a prudent approach. Nitrile gloves are a common and effective choice for handling powders and aqueous solutions in a laboratory setting. Always inspect gloves for any signs of damage before use[6].
-
Double Gloving: For tasks with a higher risk of contamination, such as handling concentrated solutions or cleaning up spills, double gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Proper Technique: Always wash hands thoroughly with soap and water after removing gloves[1][2][4].
A lab coat is the minimum requirement for body protection to prevent the contamination of personal clothing[5].
-
Standard Laboratory Work: A clean, buttoned lab coat is sufficient for routine handling of this compound.
-
Large-Scale Operations or Spill Cleanup: For situations with a higher risk of widespread contamination, impervious clothing or a full suit may be necessary to provide comprehensive protection[5][8].
Inhalation of this compound dust or aerosols can lead to respiratory irritation and systemic toxicity[2][5].
-
Well-Ventilated Areas: In a properly functioning chemical fume hood, additional respiratory protection may not be required for handling small quantities.
-
Insufficient Ventilation or Dust Generation: If working outside of a fume hood or when there is a potential for dust generation (e.g., weighing, mixing powders), a dust respirator is essential[5]. An N95 or higher-rated respirator is recommended. For more significant potential exposures, a respirator with a higher protection factor may be required.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond the bench and encompasses the entire lifecycle of the chemical in the laboratory.
Upon receipt, inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed[4].
In the event of a spill, evacuate the area and prevent the spread of the material. For a small spill, use appropriate tools to carefully collect the solid material into a designated waste container[5]. For a large spill, more extensive protective equipment, including a full suit, boots, and a self-contained breathing apparatus (SCBA), may be necessary[5].
Decontamination and Disposal: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including empty containers, used PPE, and contaminated labware, should be segregated as hazardous waste[9].
-
Disposal Protocol: Dispose of waste in accordance with local, state, and federal regulations[1][4][9][10]. For small quantities, it is advisable to mix the compound with an unpalatable substance, such as coffee grounds or cat litter, and place it in a sealed container before disposal in the designated hazardous waste stream[9]. Large quantities of waste should not be disposed of in the municipal waste stream[9].
-
PPE Disposal: All used PPE should be considered contaminated and disposed of as hazardous waste. Remove PPE in a manner that avoids cross-contamination.
Visualizing Your PPE Workflow
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram illustrates the key considerations at each stage of handling this compound.
Caption: PPE selection workflow for this compound.
Quantitative Data Summary: PPE Requirements
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Powder | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Dust Respirator (N95 or higher) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Recommended if not in fume hood |
| Routine Handling | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Small Spill Cleanup | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Dust Respirator |
| Large Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Gloves | Full Suit/Impervious Gown | Self-Contained Breathing Apparatus (SCBA) |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. medkoo.com [medkoo.com]
- 4. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
